2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Description
BenchChem offers high-quality 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGXNKZQHUQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one physical and chemical properties
An In-depth Technical Guide to 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, a bifunctional organic compound featuring a phenylethanone core and a substituted piperidine moiety. This document details the compound's chemical identity, physicochemical properties, a proposed synthetic route, and state-of-the-art analytical methodologies for its characterization and quantification. The guide explores the molecule's chemical reactivity, stability, and potential applications as a versatile building block in medicinal chemistry and drug discovery, grounded in the established pharmacology of its constituent structural motifs. The content is structured to provide both foundational knowledge and actionable, field-proven insights for professionals in the chemical and pharmaceutical sciences.
Introduction and Chemical Identity
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is a derivative of acetophenone characterized by the substitution of a 4-(aminomethyl)piperidine group at the alpha-carbon position. The structure incorporates three key features: a phenyl ketone, a tertiary amine within the piperidine ring, and a primary amine on the methyl substituent. This unique combination of functional groups makes it a molecule of interest in synthetic and medicinal chemistry. The phenyl ketone moiety is a common scaffold in pharmacologically active compounds, while the piperidine ring is a prevalent heterocycle in many approved drugs. The presence of two distinct amine groups with different basicities and nucleophilicities offers multiple sites for chemical modification, positioning it as a valuable intermediate for constructing more complex molecules and chemical libraries.
Structural Information
The chemical structure combines a rigid aromatic group with a flexible, saturated heterocyclic ring, providing a distinct three-dimensional profile for potential interactions with biological targets.
Caption: 2D Chemical Structure of the title compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2098011-79-9 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O | [1] |
| Molecular Weight | 232.32 g/mol | [1] |
| IUPAC Name | 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | |
| SMILES | NCC1CCN(CC1)CC(=O)c1ccccc1 | [1] |
| Appearance | Off-white to yellow solid (predicted) | |
| Solubility | Soluble in DMSO, Methanol. Poorly soluble in water. (Predicted based on structure) | |
| pKa (most basic) | ~10.2 (Predicted for primary amine) | |
| pKa (second most basic) | ~8.5 (Predicted for tertiary amine) |
Proposed Synthesis and Purification
While a specific literature procedure for this exact molecule is not widely published, a robust and logical synthetic route can be proposed based on well-established chemical transformations. The most direct approach involves the nucleophilic substitution of an α-haloketone with 4-(aminomethyl)piperidine.
Synthetic Rationale and Causality
The proposed synthesis (Scheme 1) utilizes 2-bromo-1-phenylethanone (phenacyl bromide) as the electrophile and 4-(aminomethyl)piperidine as the nucleophile. The key challenge in this synthesis is regioselectivity. The piperidine starting material contains two nucleophilic nitrogen atoms: a secondary amine within the ring and a primary amine in the side chain. The secondary amine is generally more nucleophilic than the primary amine due to the electron-donating effect of the adjacent alkyl groups. Therefore, it is expected to preferentially react with the electrophilic phenacyl bromide.
To ensure mono-alkylation and prevent side reactions (such as over-alkylation to form a quaternary ammonium salt), the reaction is performed in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N). The base neutralizes the HBr byproduct, driving the reaction to completion. An aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) is ideal as it effectively dissolves the reactants without interfering with the reaction.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
This protocol is a representative method adapted from procedures for similar N-alkylation reactions.[2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)piperidine (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents). Add anhydrous acetonitrile to create a slurry.
-
Reagent Addition: Dissolve 2-bromo-1-phenylethanone (1.05 equivalents) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring slurry at room temperature over 20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[2]
-
Work-up: Once the reaction is complete (typically 2-4 hours), filter the reaction mixture through a pad of Celite to remove the potassium carbonate and the potassium bromide salt byproduct. Wash the filter cake with acetonitrile.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product, likely as a viscous oil or solid.
-
Purification: The crude material should be purified using column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is typically effective for separating the desired product from unreacted starting material and any potential side products.[3]
-
Final Characterization: Combine the pure fractions, concentrate under vacuum, and dry thoroughly to obtain the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Analytical Characterization
The accurate characterization and quantification of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one are essential for quality control and research applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.[4][5]
Chromatographic Analysis
Due to its low volatility and the presence of polar amine groups, HPLC is superior to Gas Chromatography (GC) for the analysis of this compound.[5] Direct analysis by GC-MS would likely require derivatization to increase volatility and prevent peak tailing caused by the basic nitrogen atoms.[4][5]
Recommended HPLC-UV Protocol:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (acetonitrile or methanol). The acidic modifier is crucial for achieving sharp, symmetrical peak shapes by protonating the amine groups.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector set to a wavelength where the phenyl ketone chromophore absorbs strongly (typically ~245 nm).
-
Self-Validation: The method should be validated for linearity, accuracy, and precision using certified reference standards. Peak purity can be assessed using a photodiode array (PDA) detector.
For analyzing low concentrations, particularly in complex matrices like biological fluids, LC-MS/MS offers unparalleled sensitivity and selectivity.[5] Analysis would be performed in positive electrospray ionization (ESI+) mode, monitoring for the specific precursor-to-product ion transition of the protonated molecule.
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum is expected to be complex. Key signals would include:
-
Multiplets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the phenyl group protons.
-
A singlet for the methylene protons (–CO–CH₂–N–) adjacent to the ketone.
-
A complex series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) for the piperidine ring and aminomethyl protons.
-
-
¹³C NMR: Distinct signals are expected for the carbonyl carbon (δ ~195-200 ppm), the aromatic carbons (δ ~125-140 ppm), and multiple signals in the aliphatic region for the piperidine and methylene carbons.[6]
-
Mass Spectrometry (HRMS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺. The calculated exact mass for C₁₄H₂₁N₂O⁺ would be the target for high-resolution analysis.
Chemical Reactivity, Stability, and Potential Applications
Reactivity and Stability
The molecule's reactivity is governed by its three main functional groups:
-
Ketone: Can undergo reduction to form the corresponding alcohol, 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol, or participate in reactions typical of ketones, such as reductive amination.[7]
-
Primary Amine: Highly nucleophilic and basic. It can be readily acylated, alkylated, or used in reductive amination to introduce further substituents.
-
Tertiary Amine: Nucleophilic and basic, but sterically more hindered than the primary amine. It can be protonated or quaternized.
The compound is expected to be stable under standard laboratory conditions. However, as an amine, it is basic and will react with acids to form salts. It should be stored in a cool, dry place, protected from strong oxidizing agents.
Potential Applications in Drug Discovery
While this specific molecule may not be an active pharmaceutical ingredient itself, its structural motifs are of significant interest in medicinal chemistry.
-
Scaffold for CNS-Active Agents: The core structure is related to 2-aminoacetophenone (phenacylamine), which acts as a norepinephrine-dopamine releasing agent.[8] The piperidine moiety is a common feature in central nervous system (CNS) drugs, improving properties like blood-brain barrier permeability. Therefore, derivatives of this compound could be explored for neurological or psychiatric applications.
-
Intermediate for Complex Synthesis: The dual amine functionality makes it an excellent building block. The primary amine can be selectively functionalized while the tertiary amine remains, or vice-versa, allowing for the divergent synthesis of a wide range of derivatives. For instance, it could serve as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which require bifunctional molecules to bring a target protein and an E3 ligase into proximity.[9]
-
Sigma Receptor Ligands: Piperidine derivatives are widely studied as ligands for sigma (σ) receptors, which are implicated in various neurological disorders and cancer.[10] The synthesis of novel derivatives from this scaffold could lead to new σ1 receptor ligands with potential antiproliferative properties.[10]
Conclusion
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is a structurally rich molecule with significant potential as a versatile intermediate in pharmaceutical research and development. This guide has provided a detailed overview of its chemical identity, a plausible and detailed synthetic protocol, and robust analytical methods for its characterization. By understanding its fundamental physicochemical properties and chemical reactivity, researchers can effectively leverage this compound as a starting point for the design and synthesis of novel molecules with potential therapeutic value, particularly in the fields of CNS disorders and oncology.
References
-
2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | 2098011-79-9 - Appchem. (n.d.). Retrieved April 7, 2024, from [Link]
-
2-Aminoacetophenone - Wikipedia. (2023, December 29). Retrieved April 7, 2024, from [Link]
-
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol - NextSDS. (n.d.). Retrieved April 7, 2024, from [Link]
-
Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing. (n.d.). Retrieved April 7, 2024, from [Link]
-
ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3). Retrieved April 7, 2024, from [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). Retrieved April 7, 2024, from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (2022, April 5). Retrieved April 7, 2024, from [Link]
-
Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. (1990, September). Retrieved April 7, 2024, from [Link]
-
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol | Chemsrc. (2025, September 11). Retrieved April 7, 2024, from [Link]
-
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The Royal Society of Chemistry. (n.d.). Retrieved April 7, 2024, from [Link]
-
Phytochemical: 2-Amino-1-phenylethanone - CAPS. (n.d.). Retrieved April 7, 2024, from [Link]
-
One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies - Impactfactor. (2023, July 15). Retrieved April 7, 2024, from [Link]
-
Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (n.d.). Retrieved April 7, 2024, from [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16). Retrieved April 7, 2024, from [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. nextsds.com [nextsds.com]
- 8. 2-Aminoacetophenone - Wikipedia [en.wikipedia.org]
- 9. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol | PROTAC connector | CAS 21168-72-9 | Buy from InvivoChem [invivochem.com]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Polypharmacological Mechanisms of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one Derivatives in Neurotherapeutics
Executive Summary
The development of Multi-Target Directed Ligands (MTDLs) represents a paradigm shift in neuropharmacology, moving away from the "one-target, one-disease" dogma to address the complex etiology of neurodegenerative disorders and neuropathic pain. The compound class 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is a highly rationalized hybrid scaffold. It structurally integrates a phenacyl moiety (1-phenylethan-1-one) with a 4-(aminomethyl)piperidine core.
As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind this scaffold's mechanism of action. By bridging structural biology with functional electrophysiology and enzyme kinetics, this whitepaper elucidates how these derivatives act as tripartite modulators: dual-site Acetylcholinesterase (AChE) inhibitors, Monoamine Oxidase (MAO) inhibitors, and T-type calcium channel antagonists.
Structural Deconstruction & Pharmacophore Analysis
The rational design of this scaffold relies on the spatial geometry of the target binding pockets. The molecule is functionally bipartite, connected by the piperidine nitrogen.
-
The Phenacyl Group: The 1-phenylethan-1-one moiety is a validated pharmacophore for interacting with the Peripheral Anionic Site (PAS) of AChE[1]. The electron-rich aromatic ring engages in π−π stacking with surface residues.
-
The 4-Aminomethylpiperidine Core: This moiety is a privileged structure. The basic primary amine (protonated at physiological pH) is critical for penetrating deep enzymatic gorges (like the Catalytic Active Site of AChE) and is a well-documented pharmacophore for antagonizing T-type calcium channels[2] and inhibiting MAO-B[3].
Fig 1. Pharmacophore mapping of the derivative within the AChE binding gorge.
Core Mechanisms of Action
Dual-Site Acetylcholinesterase (AChE) Inhibition
The primary mechanism of action for phenacyl-piperidine derivatives in neurotherapeutics is the reversible inhibition of AChE[4]. The enzyme features a deep, narrow gorge (~20 Å).
-
Causality of Binding: The protonated 4-aminomethyl group is drawn down the electrostatic gradient of the gorge, anchoring to the Catalytic Active Site (CAS) via a strong cation- π interaction with Trp86. Simultaneously, the phenacyl group remains near the gorge entrance, engaging Trp286 at the Peripheral Anionic Site (PAS) via π−π stacking.
-
Functional Outcome: By spanning both sites, the ligand not only blocks the hydrolysis of acetylcholine (enhancing cognitive signaling) but also sterically occludes the PAS, a site known to accelerate the aggregation of neurotoxic Amyloid- β (A β ) fibrils.
T-Type Calcium Channel (CaV3.2) Antagonism
Derivatives of 4-aminomethylpiperidine are highly potent antagonists of low-voltage-activated T-type calcium channels[2].
-
Causality of Action: In states of neuropathic pain or excitotoxicity, CaV3.2 channels become overactive, lowering the action potential threshold. The piperidine derivative stabilizes the channel in its inactivated state. By blocking this specific calcium influx, the compound prevents intracellular calcium overload, thereby halting the apoptotic cascade and reducing neuronal hyperexcitability.
Monoamine Oxidase B (MAO-B) Inhibition
The structural flexibility of the aminomethyl side chain combined with the piperidine ring allows these derivatives to occupy the hydrophobic substrate cavity of MAO-B[3]. Inhibition of MAO-B prevents the oxidative deamination of dopamine, concurrently reducing the generation of reactive oxygen species (ROS) as a toxic byproduct.
Fig 3. Polypharmacological signaling network of the target compound.
Quantitative Data Synthesis
To contextualize the potency of this scaffold, we must look at the isolated quantitative benchmarks of its constituent pharmacophores as reported in the literature.
Table 1: Quantitative Pharmacological Benchmarks for Scaffold Components
| Pharmacophore Component | Primary Target | Representative IC₅₀ | Reference Standard | Source |
| Phenacyl-Heterocycle Hybrids | Acetylcholinesterase (AChE) | 16.42 ± 1.07 µM | Donepezil (0.41 µM) | [4] |
| 4-Aminomethylpiperidine Core | T-Type Ca²⁺ Channels (CaV3.2) | < 100 nM | Mibefradil | [2] |
| Piperidin-4-ylmethyl-amine Analogs | Monoamine Oxidase B (MAO-B) | 1.6 ± 0.3 µM | Selegiline | [3] |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental workflows. Below are the definitive protocols for characterizing this scaffold.
Modified Ellman’s Kinetic Assay (AChE Inhibition)
Rationale: The strategic selection of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is rooted in its rapid reaction kinetics with free sulfhydryl groups. As AChE hydrolyzes acetylthiocholine (ATCh), thiocholine is liberated. Nucleophilic attack by thiocholine on DTNB yields 5-thio-2-nitrobenzoate (yellow chromophore, 412 nm). Continuous monitoring ensures we capture linear initial velocities ( v0 ), eliminating end-point artifacts.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is the optimal intersection for recombinant human AChE stability and DTNB ionization.
-
Reagent Assembly: In a 96-well microplate, add 160 µL of buffer, 10 µL of AChE (0.03 U/mL), and 10 µL of the test derivative (serial dilutions from 10⁻⁴ to 10⁻⁹ M).
-
Incubation: Incubate at 37°C for 15 minutes. Causality: Allows the establishment of thermodynamic equilibrium between the enzyme and the reversible inhibitor.
-
Initiation: Add 10 µL of DTNB (0.5 mM final) and 10 µL of ATCh (0.5 mM final) to initiate the reaction.
-
Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.
-
Self-Validation Controls:
-
Enzyme Blank: Buffer + DTNB + ATCh (corrects for spontaneous non-enzymatic ATCh hydrolysis).
-
Compound Blank: Buffer + Compound + DTNB (corrects for intrinsic compound absorbance).
-
Positive Control: Donepezil (validates assay sensitivity and dynamic range).
-
Fig 2. Self-validating workflow for the modified Ellman's kinetic assay.
Patch-Clamp Electrophysiology (T-Type Ca²⁺ Blockade)
Rationale: To definitively prove the derivative blocks T-type channels rather than L-type or N-type, we must utilize whole-cell voltage-clamp electrophysiology with specific holding potentials.
Step-by-Step Methodology:
-
Cell Preparation: Utilize HEK-293 cells stably transfected with human CaV3.2 channels.
-
Internal/External Solutions: Bathe cells in an external solution containing 10 mM Ba²⁺. Causality: Barium permeates calcium channels better than calcium itself, amplifying the measurable current while preventing calcium-dependent inactivation. Use a CsCl-based internal pipette solution to block confounding outward potassium currents.
-
Voltage Protocol: Clamp the resting membrane potential strictly at -90 mV. Apply a 150 ms depolarizing step to -40 mV. Causality: This specific step exploits the hyperpolarized activation threshold of T-type channels. L-type channels require much stronger depolarization (e.g., to 0 mV) to open, ensuring the isolated current is exclusively CaV3.2-mediated.
-
Self-Validation: Monitor leak currents continuously. Reject any cell exhibiting >50 pA leak to ensure membrane seal integrity. Utilize Mibefradil as a positive control standard.
Conclusion
The 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one scaffold is a masterclass in rational drug design. By fusing the PAS-targeting phenacyl group with the CAS-targeting, calcium-modulating 4-aminomethylpiperidine core, researchers can leverage this single molecule to address multiple pathological nodes—cholinergic deficit, calcium excitotoxicity, and oxidative stress—simultaneously.
References
-
Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Potent acetylcholinesterase inhibitor: Topics by Science.gov. Science.gov. URL: [Link]
-
Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. ResearchGate. URL:[Link]
Sources
A Technical Guide to the Structural Elucidation of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one via NMR Spectroscopy
Abstract
Introduction: The Molecule and the Method
The target molecule, 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, incorporates several key structural motifs: a phenylethanone (phenacyl) group, a saturated piperidine heterocycle, and a primary aminomethyl side chain. The connectivity of these fragments and the stereochemistry of the piperidine ring can be definitively established using NMR spectroscopy.
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1][2] When placed in a strong external magnetic field, these nuclei can be excited by radiofrequency pulses. The specific frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecular structure. Furthermore, interactions between neighboring nuclear spins (spin-spin coupling) cause signals to split, revealing through-bond connectivity.[2]
This guide will leverage one-dimensional (1D) ¹H and ¹³C NMR predictions, along with the expected correlations from two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), to build a complete and confident structural assignment.[4][5][6]
Experimental Methodology
To obtain high-quality NMR data for a compound like 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, a standardized protocol is essential. The following describes a typical workflow.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, or if exchangeable protons (NH₂) are of particular interest, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. For this guide, we will assume the data is predicted in CDCl₃.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shift scale.
-
Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the solution is homogeneous.
NMR Data Acquisition
All spectra would be acquired on a high-field NMR spectrometer, for example, at a proton frequency of 500 MHz.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is standard, yielding single lines for each unique carbon. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) is required.
-
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[6]
-
HSQC/HMQC (¹H-¹³C One-Bond Correlation): Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments reveal which protons are directly attached to which carbons.[7][8]
-
HMBC (¹H-¹³C Long-Range Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four), which is critical for piecing together the molecular skeleton.[4][6][7]
Predicted Spectra and Structural Assignment
The following analysis is based on predicted data derived from established chemical shift principles and known values for similar structural fragments.[9][10][11]
Molecular Structure and Atom Numbering
For clarity, the atoms of 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one are numbered as shown in the diagram below. This numbering scheme will be used for all subsequent assignments.
Caption: Numbering scheme for assignment.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ 7.95-8.05 ppm (2H, multiplet, H-2'/6'): These protons are ortho to the electron-withdrawing carbonyl group, causing them to be significantly deshielded and appear far downfield.
-
δ 7.50-7.65 ppm (3H, multiplet, H-3'/4'/5'): These are the remaining protons on the phenyl ring. The H-4' (para) proton will be furthest upfield within this multiplet, followed by the H-3'/5' (meta) protons.
-
δ 3.80 ppm (2H, singlet, H-9): This methylene group is alpha to both a carbonyl group and a nitrogen atom. The strong deshielding effect from both functional groups shifts it downfield. It is expected to be a singlet as there are no adjacent protons for coupling.
-
δ 2.90-3.10 ppm (2H, multiplet, H-2ₑ/6ₑ): These are the equatorial protons on the piperidine ring alpha to the nitrogen. They typically appear downfield due to the influence of the nitrogen atom.
-
δ 2.65 ppm (2H, doublet, H-10): The methylene protons of the aminomethyl group. They are adjacent to the methine proton H-4 and will therefore appear as a doublet.
-
δ 2.00-2.20 ppm (2H, multiplet, H-2ₐ/6ₐ): The axial protons alpha to the piperidine nitrogen. They are typically more shielded (upfield) than their equatorial counterparts.
-
δ 1.70-1.85 ppm (2H, multiplet, H-3ₑ/5ₑ): The equatorial protons at the 3 and 5 positions of the piperidine ring.
-
δ 1.40-1.60 ppm (1H, multiplet, H-4): The single methine proton at the 4-position of the piperidine ring. It will be a complex multiplet due to coupling with the adjacent axial and equatorial protons.
-
δ 1.20-1.35 ppm (2H, multiplet, H-3ₐ/5ₐ): The axial protons at the 3 and 5 positions, typically the most shielded protons in the piperidine ring system.
-
δ 1.50 ppm (2H, broad singlet, H-11): The protons of the primary amine. These signals are often broad and may not show clear coupling due to chemical exchange. Their chemical shift is highly dependent on solvent and concentration.[12]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ 198.0 ppm (C-7): The carbonyl carbon, which is highly deshielded and appears significantly downfield.
-
δ 136.0 ppm (C-1'): The quaternary carbon of the phenyl ring attached to the carbonyl group.
-
δ 133.5 ppm (C-4'): The para carbon of the phenyl ring.
-
δ 128.8 ppm (C-3'/5'): The meta carbons of the phenyl ring.
-
δ 128.0 ppm (C-2'/6'): The ortho carbons of the phenyl ring.
-
δ 65.0 ppm (C-9): The methylene carbon alpha to the carbonyl and nitrogen.
-
δ 54.0 ppm (C-2/6): The carbons alpha to the nitrogen in the piperidine ring.
-
δ 45.5 ppm (C-10): The carbon of the aminomethyl side chain.
-
δ 38.0 ppm (C-4): The methine carbon at the 4-position of the piperidine ring.
-
δ 30.0 ppm (C-3/5): The carbons beta to the nitrogen in the piperidine ring.
2D NMR Correlation Strategy
While 1D spectra provide the initial data, 2D NMR is required for definitive assignment.
-
COSY: This experiment would confirm the proton-proton connectivities. Key expected correlations are shown in the diagram below. For instance, a cross-peak between the H-4 proton and the H-10 protons would confirm the attachment of the aminomethyl group to the C4 position. Similarly, correlations between H-2/6 and H-3/5 would establish the piperidine ring spin system.
Caption: Key expected ¹H-¹H COSY correlations.
-
HSQC: This would provide a direct link between each proton and the carbon it is attached to, confirming the assignments made for C-H pairs (e.g., linking the signal at δ 3.80 ppm to the carbon at δ 65.0 ppm, assigning both to position 9).
-
HMBC: This is the ultimate tool for connecting the molecular fragments. The diagram below illustrates the most critical long-range correlations expected. For example, the protons at H-9 (δ ~3.80 ppm) would show a correlation to the carbonyl carbon C-7 (δ ~198.0 ppm) and the piperidine carbons C-2/6 (δ ~54.0 ppm), unambiguously connecting the phenacyl unit to the piperidine ring at the nitrogen atom.
Caption: Critical ¹H-¹³C HMBC correlations for structural assembly.
Summary of Predicted NMR Assignments
The table below consolidates the predicted chemical shifts and key characteristics for each nucleus in 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
| Atom Number(s) | Predicted ¹H δ (ppm) | ¹H Multiplicity | ¹H Integration | Predicted ¹³C δ (ppm) |
| C-7 | - | - | - | 198.0 |
| C-1' | - | - | - | 136.0 |
| H-2'/6' | 7.95-8.05 | m | 2H | 128.0 |
| H-3'/5' | 7.50-7.65 | m | 2H | 128.8 |
| H-4' | 7.50-7.65 | m | 1H | 133.5 |
| H-9 | 3.80 | s | 2H | 65.0 |
| H-2ₑ/6ₑ | 2.90-3.10 | m | 2H | 54.0 |
| H-2ₐ/6ₐ | 2.00-2.20 | m | 2H | 54.0 |
| H-3ₑ/5ₑ | 1.70-1.85 | m | 2H | 30.0 |
| H-3ₐ/5ₐ | 1.20-1.35 | m | 2H | 30.0 |
| H-4 | 1.40-1.60 | m | 1H | 38.0 |
| H-10 | 2.65 | d | 2H | 45.5 |
| H-11 (NH₂) | 1.50 | br s | 2H | - |
(m = multiplet, s = singlet, d = doublet, br s = broad singlet)
Conclusion
This technical guide outlines a comprehensive strategy for the complete NMR-based structural elucidation of 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. By combining predictive 1D ¹H and ¹³C NMR spectroscopy with a logical analysis of expected 2D COSY and HMBC correlations, a full and unambiguous assignment of all atoms in the molecule can be confidently achieved. The provided predicted data serves as a robust benchmark for any scientist synthesizing or analyzing this compound, demonstrating the power of modern NMR spectroscopy as the cornerstone of chemical characterization in research and development.
References
-
Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Available: [Link]
-
Journal of Chemical Education. (2014, June 5). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Available: [Link]
-
News-Medical-Life-Sciences. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available: [Link]
- Nmr Spectroscopy Basic Principles Concepts And Applications In Chemistry. (n.d.). Retrieved from Google Search.
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Available: [Link]
-
AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer. Available: [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available: [Link]
-
University of York. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available: [Link]
-
EPFL. (n.d.). 2D NMR. Available: [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Available: [Link]
-
Arkivoc. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available: [Link]
-
PubMed. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available: [Link]
-
University of Southampton. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. Available: [Link]
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H NMR study of the substituent transmission effects through SO2 and CO groups. Available: [Link]
-
Appchem. (n.d.). 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. Available: [Link]
-
ResearchGate. (n.d.). Figure S 1 1 H-NMR spectrum of phenacyl sulfide functionalized PEG (1). Available: [Link]
-
ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Available: [Link]
-
University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. Available: [Link]
-
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Available: [Link]
-
NextSDS. (n.d.). 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. Available: [Link]
-
Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Available: [Link]
-
PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available: [Link]
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available: [Link]
-
PMC. (2012, March 9). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Available: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. ijirset.com [ijirset.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. youtube.com [youtube.com]
- 5. epfl.ch [epfl.ch]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, governs its interactions with biological targets, and ultimately defines its therapeutic efficacy and safety profile. Among the myriad of analytical techniques available, single-crystal X-ray diffraction stands as the unequivocal gold standard for elucidating the atomic-level architecture of crystalline materials. This guide provides a comprehensive technical overview of the crystallographic analysis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, a compound of significant interest in medicinal chemistry due to its hybrid structure incorporating a reactive phenylethanone moiety and a versatile piperidine scaffold.
The piperidine ring is a prevalent N-heterocyclic motif found in numerous pharmaceuticals and natural products, valued for its ability to confer desirable pharmacokinetic properties.[1] The aminomethyl substituent on the piperidine ring offers a key site for further functionalization or for establishing critical interactions with biological receptors. Coupled with the phenylethanone group, this molecule presents a compelling template for the development of novel therapeutic agents. Understanding its solid-state conformation, intermolecular interactions, and packing motifs is paramount for advancing its development, from formulation and polymorphism screening to the design of next-generation analogs with enhanced activity and specificity. While a definitive crystal structure for this specific molecule is not yet publicly deposited, this guide will delineate the established methodologies and expected structural insights based on the analysis of closely related compounds.
Synthesis and Crystallization: The Gateway to Structural Elucidation
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.
Synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
The synthesis of the title compound, with the chemical formula C₁₄H₂₀N₂O[2], can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a halo-phenylethanone with 4-(aminomethyl)piperidine. Careful control of reaction conditions is crucial to avoid side reactions, such as the di-acylation of the aminomethylpiperidine.[3]
A plausible synthetic protocol is as follows:
-
Reaction Setup: To a solution of 4-(aminomethyl)piperidine in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate.
-
Addition of Reagent: Slowly add a solution of 2-bromo-1-phenylethanone in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
Crystal Growth Methodologies
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is critical and frequently requires empirical optimization.[4]
Common crystallization techniques include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature, gradually increasing the concentration and promoting crystal growth.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
For a molecule like 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, a starting point for crystallization screening would involve solvents such as ethanol, methanol, ethyl acetate, or mixtures thereof.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow
The workflow for single-crystal X-ray diffraction analysis can be summarized as follows:
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffraction spots are then integrated and processed to generate a file containing the reflection data.
Structure Solution and Refinement
The processed reflection data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data.
Expected Crystallographic Data and Structural Features
While the specific crystal structure of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one has not been published, we can anticipate its key crystallographic parameters and structural features based on related compounds. The following table presents a hypothetical but realistic set of crystallographic data for the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₂₀N₂O |
| Formula Weight | 232.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1255 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.228 |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| F(000) | 504 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections Collected | 10500 |
| Independent Reflections | 2500 |
| R_int | 0.045 |
| Final R indices [I > 2σ(I)] | R₁ = 0.050, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Conformational Analysis
The piperidine ring is expected to adopt a stable chair conformation, which is the most common conformation for this ring system.[5][6] The aminomethyl and the phenylethanone substituents will likely occupy equatorial positions to minimize steric hindrance. The torsion angles around the single bonds connecting the different moieties will define the overall conformation of the molecule.
Intermolecular Interactions and Crystal Packing
The presence of both hydrogen bond donors (the primary amine) and acceptors (the carbonyl oxygen and the piperidine nitrogen) suggests that hydrogen bonding will play a significant role in the crystal packing. Hirshfeld surface analysis of related structures often reveals the importance of C-H···O and N-H···O interactions in stabilizing the crystal lattice.[7][8] The phenyl rings may also participate in π-π stacking or C-H···π interactions, further influencing the packing arrangement.
Powder X-ray Diffraction: A Complementary Technique
Powder X-ray diffraction (PXRD) is a valuable complementary technique to single-crystal X-ray diffraction. It is particularly useful for phase identification, purity analysis, and studying polymorphism. In PXRD, a polycrystalline sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline material.
Experimental Protocol for PXRD
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer, and the diffraction pattern is collected over a specific 2θ range.
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed to identify the crystalline phases present in the sample. The experimental PXRD pattern can be compared to a calculated pattern from the single-crystal structure to confirm the bulk purity of the sample.
Conclusion: From Structure to Function
The determination of the crystal structure of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one through single-crystal X-ray diffraction provides invaluable insights into its solid-state properties. This knowledge is not merely academic; it has profound implications for drug development. A detailed understanding of the molecular conformation and intermolecular interactions can guide the design of more potent and selective analogs. Furthermore, the characterization of the crystalline form is essential for formulation development, ensuring the stability and bioavailability of the final drug product. The methodologies and expected outcomes detailed in this guide provide a robust framework for the structural elucidation of this and other promising pharmaceutical compounds.
References
-
Raston, C. L., Sharma, R. P., & Skelton, B. W. (1978). Crystal structures of 2-Hydroxyimino-1-phenylethan-1-one and ethyl 3-Oxo-2-sodiooxyiminobutanoate. Australian Journal of Chemistry, 31(4), 745-755. Available from: [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2018). 2-[(4-Chloro-phen-yl)sulfan-yl]-2-meth-oxy-1-phenyl-ethan-1-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 703–708. Available from: [Link]
-
International Union of Crystallography. (2018). 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis. Available from: [Link]
-
J-Stage. (2009). Crystal Structure of 2-(4-Methoxybenzylthio)-1-phenylethanone. X-ray Structure Analysis Online, 25, 4. Available from: [Link]
-
Zukerman-Schpector, J., et al. (2016). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 965–968. Available from: [Link]
-
Saeed, S., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 863–871. Available from: [Link]
-
MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
-
MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Available from: [Link]
-
Appchem. 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. Available from: [Link]
-
NextSDS. 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. Available from: [Link]
-
MDPI. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Available from: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available from: [Link]
-
International Union of Crystallography. (2016). Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl. Available from: [Link]
-
KAUST Repository. CCDC 2179030: Experimental Crystal Structure Determination. Available from: [Link]
-
De Gruyter. (2017). Crystal structure of (E)-N,N-diethyl-2-(5-nitrothiazol-2-yl)-1-phenylethen-1-Amine, C15H17N3O2S. Zeitschrift für Kristallographie - New Crystal Structures, 232(5), 795-797. Available from: [Link]
-
MolPort. 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-ol. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. appchemical.com [appchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. 2-[(4-Chloro-phen-yl)sulfan-yl]-2-meth-oxy-1-phenyl-ethan-1-one: crystal structure and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
A Technical Guide to the Preliminary Toxicity Screening of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
A Senior Application Scientist's Perspective on Early-Stage Safety Assessment
Abstract
This guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity (NCE), 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (CAS No. 2098011-79-9).[1] As pre-clinical safety assessment is a critical hurdle in drug development, where a significant percentage of candidates fail due to safety concerns, this document outlines a tiered, integrated strategy employing modern in silico and in vitro methodologies.[2][3] The approach is designed to efficiently identify potential toxicological liabilities, including cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, thereby enabling informed, data-driven decisions in early-stage research. We will detail the rationale behind assay selection, provide validated, step-by-step protocols, and discuss the interpretation of data within a risk assessment context. This guide is intended for drug discovery and development scientists to establish a foundational safety profile for this and structurally related compounds.
Introduction: Profiling the Candidate
The compound, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, is a piperidine derivative with a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol .[1] Its structure, featuring a phenylethanone core and a substituted piperidine ring, warrants a thorough, structure-driven toxicological evaluation. The piperidine moiety is common in pharmaceuticals but can be associated with cardiovascular liabilities, particularly hERG channel inhibition. The overall goal of this preliminary screen is not to exhaustively define the compound's toxicology but to rapidly and cost-effectively identify major "red flags" that would preclude its further development.[4][5][6]
Our screening strategy follows a logical progression, starting with computational predictions to guide and refine subsequent laboratory-based assays. This tiered approach ensures that resources are used efficiently, prioritizing compounds with the most promising safety profiles.[6]
dot digraph "Toxicity_Screening_Workflow" { rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Phase 1: In Silico Assessment"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" { label="Phase 2: In Vitro Screening"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_2" { label="Phase 3: Data Integration"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];
}
InSilico -> Cytotox [lhead=cluster_1, label="Guides Assay Selection"]; Cytotox -> Hepatotox; Cytotox -> Genotox; hERG_Pred -> Cardiotox [style=dashed, label="Informs Priority"]; Metab_Pred -> Hepatotox [style=dashed, label="Informs S9 Use"];
{rank=same; Hepatotox; Genotox; Cardiotox;} -> Analysis [ltail=cluster_1, lhead=cluster_2]; Analysis -> Decision;
} caption: "Integrated workflow for preliminary toxicity screening."
Tier 1: In Silico Toxicity Prediction
Before committing to resource-intensive wet-lab experiments, computational toxicology serves as an essential first pass.[4] These methods use a compound's chemical structure to predict its potential toxic effects based on vast databases of existing toxicological data.[4][6]
2.1. Rationale and Approach The primary objective is to identify structural alerts—molecular substructures known to be associated with toxicity. We employ Quantitative Structure-Activity Relationship (QSAR) models and expert systems to predict a range of toxic endpoints.[4][7]
-
Key Endpoints:
-
Mutagenicity: Does the molecule contain features suggesting it could damage DNA?
-
Carcinogenicity: Are there structural alerts linked to cancer?
-
Hepatotoxicity: Is the structure similar to known liver toxins?[4]
-
hERG Inhibition: Does the molecule possess features common to hERG channel blockers?
-
2.2. Recommended Tools A combination of freely available and commercial software provides a robust predictive screen:
-
ProTox-II or ADMETlab: Web servers that offer broad toxicity predictions, including hepatotoxicity and carcinogenicity.[5]
-
Toxtree: A free application that identifies structural alerts for various toxicological endpoints, including the Cramer rules for oral toxicity.[5]
-
SwissADME: While focused on pharmacokinetics, it provides valuable insights into drug-likeness and potential liabilities.[5]
2.3. Interpretation In silico results are predictive, not definitive. A positive finding (e.g., a structural alert for mutagenicity) does not confirm toxicity but raises a flag and strongly justifies prioritizing a specific in vitro assay (e.g., an Ames test). Conversely, a clean in silico profile increases confidence but does not eliminate the need for experimental verification.
Tier 2: In Vitro Experimental Screening
Based on the in silico assessment and the compound's chemical class, a panel of core in vitro assays is performed to generate the first experimental data on cellular and genetic toxicity.
General Cytotoxicity Assessment
3.1.1. Scientific Rationale The first and most fundamental question is whether the compound kills cells, and at what concentration. This is assessed via a cytotoxicity assay, which measures the reduction in cell viability following exposure. The MTS assay, a colorimetric method, is a robust, sensitive, and high-throughput option for this initial screen.[8] It relies on the conversion of a tetrazolium salt by mitochondrial dehydrogenases in living cells into a colored formazan product.[9][10] The resulting color intensity is directly proportional to the number of viable cells.[11]
3.1.2. Experimental Protocol: MTS Assay
-
Cell Line Selection: HepG2 (human liver carcinoma) cells are an excellent first choice. They are robust, easy to culture, and represent a human-derived, metabolically active cell line, providing an early indication of potential hepatotoxicity.[12][13]
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a pre-determined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours, until color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
3.1.3. Data Presentation (Example)
| Concentration (µM) | Mean Absorbance (490nm) | Std. Dev. | % Viability (Relative to Control) |
| Vehicle Control | 1.254 | 0.088 | 100% |
| 0.1 | 1.248 | 0.091 | 99.5% |
| 1 | 1.211 | 0.075 | 96.6% |
| 10 | 1.053 | 0.064 | 84.0% |
| 50 | 0.630 | 0.045 | 50.2% |
| 100 | 0.215 | 0.031 | 17.1% |
| IC₅₀ (µM) | \multicolumn{3}{ | c | }{~50} |
Genotoxicity Assessment
3.2.1. Scientific Rationale Genotoxicity testing assesses a compound's potential to damage genetic material (DNA), a key mechanism of carcinogenicity. Regulatory agencies mandate a standard battery of genotoxicity tests.[14][15] For preliminary screening, two assays are critical:
-
Bacterial Reverse Mutation (Ames) Test: Detects point mutations (gene mutations). It uses specific strains of Salmonella typhimurium that cannot synthesize histidine. A positive result occurs if the test compound causes a mutation that restores the bacteria's ability to grow in a histidine-free medium.[15]
-
In Vitro Micronucleus (MNvit) Test: Detects damage to chromosomes (clastogenicity) or interference with cell division (aneugenicity).[16] It measures the formation of micronuclei—small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[16] This test is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline TG 487.[14][16][17]
3.2.2. Experimental Protocol: In Vitro Micronucleus Test (OECD 487)
-
Cell Line Selection: Human peripheral blood lymphocytes (HPBL) or a suitable mammalian cell line like L5178Y or CHO cells are used.
-
Treatment Conditions: The assay must be conducted with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.
-
Exposure: Treat cells with at least three concentrations of the test compound, with the top concentration guided by cytotoxicity data (e.g., targeting ~50% cytotoxicity). Include negative (vehicle) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
Incubation:
-
Short treatment (3-6 hours): With and without S9, followed by a recovery period of 1.5-2.0 normal cell cycles.
-
Continuous treatment (1.5-2.0 cell cycles): Without S9 only.
-
-
Cell Harvest & Staining: After incubation, harvest the cells. To ensure only cells that have divided are scored, a cytokinesis blocker like cytochalasin B is often added to produce binucleated cells. Stain the cells with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A result is considered positive if there is a concentration-dependent increase in micronuclei frequency that is statistically significant compared to the negative control.
dot digraph "Micronucleus_Assay_Workflow" { rankdir="LR"; graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9];
start [label="Select & Culture\nMammalian Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_treatment" { label="Compound Exposure"; style=filled; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
start -> treat_s9_plus; start -> treat_s9_minus;
subgraph "cluster_processing" { label="Cell Processing"; style=filled; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_analysis" { label="Analysis"; style=filled; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
harvest_s9_plus -> score; harvest_s9_minus -> score; score -> report;
} caption: "Workflow for the In Vitro Micronucleus Assay."
Cardiotoxicity: hERG Channel Inhibition Assay
3.3.1. Scientific Rationale Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[18][19] Given that many drugs have been withdrawn from the market due to this liability, assessing hERG inhibition early is a non-negotiable step in safety pharmacology.[19][20] Automated patch-clamp electrophysiology provides a direct functional measurement of the compound's effect on the hERG channel current.[19]
3.3.2. Experimental Protocol: Automated Patch-Clamp
-
System: Use an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[19]
-
Cell Line: Employ a stable cell line (e.g., HEK-293) expressing the hERG (Kv11.1) channel.[19][21]
-
Procedure:
-
Cells are captured and a high-resistance seal is formed.
-
The cell membrane is ruptured to achieve whole-cell configuration.
-
A specific voltage protocol is applied to elicit and measure the hERG current.
-
After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Known hERG inhibitors (e.g., E-4031) are used as positive controls.
-
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is determined.
3.3.3. Data Presentation (Example)
| Concentration (µM) | % hERG Current Inhibition | Std. Dev. |
| Vehicle Control | 2.1 | 1.5 |
| 0.1 | 5.8 | 2.3 |
| 1 | 15.4 | 4.1 |
| 10 | 48.9 | 6.2 |
| 30 | 85.2 | 5.5 |
| IC₅₀ (µM) | \multicolumn{2}{ | c |
Integrated Analysis and Risk Assessment
The final step is to synthesize the data from all tiers to form a preliminary risk profile.
-
Cytotoxicity: An IC₅₀ < 10 µM in the HepG2 assay may indicate general cellular toxicity and potential hepatotoxicity, warranting further investigation.[12]
-
Genotoxicity: A positive result in either the Ames or micronucleus assay is a significant red flag. According to ICH S2(R1) guidelines, a positive in vitro finding typically requires in vivo follow-up to determine if the effect is relevant in a whole organism.[15]
-
Cardiotoxicity: The hERG IC₅₀ value must be put into context. A therapeutic index is calculated by comparing the hERG IC₅₀ to the expected efficacious plasma concentration (if known). A large margin (e.g., >30-fold) is generally considered low risk, while a small margin is a major concern.
Conclusion
This technical guide outlines a staged, data-driven approach for the preliminary toxicity screening of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. By integrating in silico predictions with a core battery of validated in vitro assays—cytotoxicity, genotoxicity, and hERG inhibition—researchers can efficiently identify key safety liabilities. This strategy enables early and informed decision-making, ensuring that only the most promising and safest candidates advance in the drug discovery pipeline, ultimately saving significant time and resources.[6]
References
- In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. (2024, September 30). PozeSCAF.
- Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021, February 8).
- In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. (2022, April 10).
- 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | 2098011-79-9. Appchem.
- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2018).
- Cardiac Safety 서비스. (2021, September 14). Chayon Lab.
- Hepatotoxicity Assays: Advancing Research. (2024, April 8). Da-Ta Biotech.
- In Vitro Hepatotoxicity Services. Eurofins Discovery.
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). IntechOpen.
- From OECD guidelines to innovation: the future of genotoxicity testing. (2025, July 1). GenEvolutioN.
- In Vitro Mammalian Cell Micronucleus Test (TG 487). (2014, September 26). RE-Place.
- Comparison of in vitro models for drug-induced liver injury assessment. (2024, June 5).
- IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. (2026, March 31). International Journal of Pharmaceutical Sciences and Research.
- hERG Safety. Cyprotex.
- Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs.
- Revision of OECD guidelines for genotoxicity. (2014, November). Mutagenesis.
- Cardiac Safety Service. Nexel.
- In Vitro Safety Pharmacology Assays.
- MTT Cell Proliferation Assay.
- MTT assay protocol. Abcam.
- [LCK] Cytotoxicity (세포독성) /MTT assay. (2024, March 27). YouTube.
- In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. (2023, April 29). DergiPark.
- Toxicity Screening: 7 Strategies for Preclinical Research. Biobide.
- Current approaches to toxicity profiling in early-stage drug development. (2025, May 8). D'zarc.
- Toxicological screening. (2012).
- Modern Approaches to Chemical Toxicity Screening. (2015, August 26).
- Toxicological Screening.
Sources
- 1. appchemical.com [appchemical.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. Modern Approaches to Chemical Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pozescaf.com [pozescaf.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Ignota Labs [ignotalabs.ai]
- 7. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. atcc.org [atcc.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 14. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 15. dzarc.com [dzarc.com]
- 16. re-place.be [re-place.be]
- 17. ovid.com [ovid.com]
- 18. chayon.co.kr [chayon.co.kr]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. Cardiac Safety Service | Nexel, hERG Assay, Cardiotoxicity Test Screening [nexel.co.kr]
- 21. criver.com [criver.com]
in vitro receptor binding affinity of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
An In-Depth Technical Guide to Elucidating the In Vitro Receptor Binding Affinity of Novel Phenylpiperidine Analogs: A Case Study with 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Foreword: Charting the Molecular Journey of a Novel Chemical Entity
In the landscape of modern drug discovery, the initial characterization of a novel chemical entity (NCE) is a critical juncture that dictates its future trajectory. The journey from a promising molecule to a potential therapeutic agent is paved with rigorous scientific inquiry, and among the first and most crucial steps is the determination of its in vitro receptor binding affinity. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for this process. We will use the hypothetical NCE, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, as a case study to illustrate the principles and methodologies involved. While specific binding data for this exact molecule is not yet in the public domain, its structural motifs, featuring a phenylethanone and a piperidine core, suggest a potential for interaction with a range of G-protein coupled receptors (GPCRs) and ion channels, making it an excellent candidate for broad-spectrum receptor screening. This document will serve as a technical manual, guiding you through the strategic planning, execution, and interpretation of in vitro receptor binding assays, thereby laying the foundational knowledge for the pharmacological profiling of this and other novel compounds.
Strategic Framework for Target Identification and Assay Selection
The initial challenge with an NCE like 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is the vast landscape of potential biological targets. A strategic, multi-pronged approach is essential to narrow down the possibilities and select the most relevant assays.
In Silico Profiling and Structural Analogue Analysis
Before embarking on costly and time-consuming wet-lab experiments, a thorough in silico analysis is indispensable. This involves:
-
Structural Similarity Searching: Utilizing chemical databases such as PubChem, ChEMBL, and SciFinder to identify known compounds with similar structural features. The phenylethylamine and piperidine moieties are common pharmacophores in drugs targeting the central nervous system (CNS), particularly dopaminergic, serotonergic, and adrenergic receptors.
-
Pharmacophore Modeling and Molecular Docking: Computational models can predict the potential binding of our NCE to the active sites of various receptors. This can help in prioritizing which receptor families to investigate first. For instance, docking studies might reveal a high-affinity binding pose in the dopamine D2 receptor or the serotonin 5-HT2A receptor.
Rationale for Prioritizing Receptor Panels
Based on the in silico data and the known pharmacology of structural analogs, a primary receptor screening panel should be selected. For a compound like 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, a logical starting point would be a broad CNS receptor panel, including:
-
Dopamine Receptors (D1-D5): The phenylethylamine scaffold is a classic feature of dopamine receptor ligands.
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7): Many CNS-active drugs have serotonergic activity.
-
Adrenergic Receptors (α1, α2, β1, β2): Structural similarities to catecholamines warrant investigation into these receptors.
-
Sigma Receptors (σ1, σ2): These receptors are known to bind a wide variety of synthetic compounds, and their role in neuropsychiatric disorders makes them an important target class.
The Cornerstone of In Vitro Pharmacology: Radioligand Binding Assays
Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and a receptor due to their high sensitivity and specificity. These assays can be broadly categorized into saturation and competition assays.
Saturation Binding Assays: Quantifying Receptor Density and Affinity
Saturation assays are performed to determine the equilibrium dissociation constant (Kd) of a radioligand for its receptor and the maximum number of binding sites (Bmax). This is a crucial first step to validate the assay system before testing our NCE.
Competition Binding Assays: Determining the Affinity of the NCE
Once the binding characteristics of the radioligand are established, competition assays are employed to determine the affinity of our unlabeled NCE. In this setup, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the NCE. The NCE will compete with the radioligand for binding to the receptor, leading to a concentration-dependent decrease in the amount of bound radioligand. The data from this experiment allows for the calculation of the inhibitory constant (Ki), which is a measure of the NCE's binding affinity.
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized and should be optimized for each specific receptor and radioligand pair.
Preparation of Receptor Membranes
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells) to a high density.
-
Harvesting: Gently scrape the cells from the culture flasks into phosphate-buffered saline (PBS).
-
Homogenization: Centrifuge the cell suspension and resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Polytron homogenizer.
-
Isolation of Membranes: Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method like the Bradford assay. Aliquot the membrane preparation and store at -80°C.
Competitive Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Protocol for Competition Assay
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Increasing concentrations of the NCE (2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one)
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd)
-
Receptor membrane preparation
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the NCE concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of NCE that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation and Interpretation: A Hypothetical Profile
The binding affinity data for our NCE should be presented in a clear and concise table to allow for easy comparison across different receptors.
| Receptor | Radioligand | Ki (nM) of NCE |
| Dopamine D2 | [3H]Spiperone | 15.2 |
| Serotonin 5-HT2A | [3H]Ketanserin | 8.7 |
| Sigma-1 | [3H]-(+)-Pentazocine | 25.4 |
| Adrenergic α1 | [3H]Prazosin | > 1000 |
| Muscarinic M1 | [3H]Pirenzepine | > 1000 |
Interpretation: The hypothetical data in this table suggests that 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one has a high affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor, with a moderate affinity for the sigma-1 receptor. The lack of significant binding to adrenergic and muscarinic receptors at concentrations up to 1000 nM indicates a degree of selectivity. This profile suggests that the NCE may have potential as a psychotropic agent, and further functional assays are warranted to determine if it acts as an agonist or antagonist at these receptors.
From Binding to Function: Postulating a Signaling Pathway
The high affinity of our NCE for the 5-HT2A receptor, a Gq-coupled GPCR, suggests that it may modulate downstream signaling pathways.
Caption: Hypothetical signaling cascade initiated by NCE binding to the 5-HT2A receptor.
This diagram illustrates the potential mechanism of action of our NCE. Upon binding to the 5-HT2A receptor, it could activate the Gq protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a variety of downstream cellular responses.
Conclusion: A Foundation for Further Discovery
The comprehensive in vitro receptor binding profiling of a novel chemical entity such as 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is a non-negotiable first step in its journey towards becoming a potential therapeutic. This guide has provided a robust framework for this process, from initial target identification and assay selection to detailed experimental protocols and data interpretation. The hypothetical data presented herein underscore the importance of a broad screening approach to uncover both primary targets and potential off-target liabilities. The insights gained from these foundational studies are paramount for guiding subsequent lead optimization, functional characterization, and ultimately, the successful translation of a promising molecule from the bench to the clinic.
References
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: a practical and theoretical guide. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
-
Mahan, L. C., & McVittie, L. D. (1996). Receptor Binding Methods. Humana Press. [Link]
-
Prusoff, W. H. (1973). The kinetic basis for the use of the Cheng-Prusoff equation for the analysis of the inhibition of receptor binding. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
Pharmacokinetics and ADME Profile of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one: A Preclinical Evaluation Guide
Executive Summary & Chemical Identity
The compound 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (CAS: 2098011-79-9) is a synthetic building block and pharmacological scaffold characterized by a molecular weight of 232.32 g/mol and the chemical formula C14H20N2O[1].
From a structural perspective, this molecule is a piperidine derivative. The piperidine core is a highly privileged scaffold in medicinal chemistry, frequently utilized to target central nervous system (CNS) receptors, such as sigma receptors and acetylcholinesterase (AChE)[2]. The molecule features three critical functional domains that dictate its Pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
-
The Phenacyl Group (1-phenylethan-1-one): Imparts lipophilicity but introduces a metabolically vulnerable ketone moiety.
-
The Piperidine Ring: A basic nitrogen heterocycle that drives tissue distribution and CYP2D6 affinity.
-
The Aminomethyl Group: A primary amine that acts as a strong hydrogen bond donor and remains highly ionized at physiological pH.
This whitepaper synthesizes the predictive pharmacokinetics and established ADME assay protocols required to evaluate this compound during preclinical lead optimization.
Physicochemical Properties & Absorption (A)
The absorption profile of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is governed by its basicity. With both a tertiary piperidine nitrogen and a primary aminomethyl group, the molecule is predominantly diprotonated at the intestinal pH (~6.0–7.4).
-
Causality in Absorption: While high ionization typically restricts passive transcellular diffusion across the lipophilic enterocyte membrane, the highly lipophilic phenacyl group counterbalances the polar primary amine. This amphiphilic nature suggests moderate oral bioavailability.
-
Intestinal Efflux: Basic, lipophilic amines are classic substrates for P-glycoprotein (P-gp). It is highly probable that apical efflux will limit the net absorptive flux, necessitating careful evaluation of the efflux ratio (ER) in Caco-2 models.
Distribution (D)
The distribution of basic amines is characteristically extensive.
-
Volume of Distribution (Vd): The compound is expected to exhibit a large Vd. At physiological pH, the ionized basic nitrogens bind strongly to acidic phospholipids in tissue membranes, while the lipophilic phenyl ring drives partitioning into adipose and brain tissues.
-
Protein Binding: Unlike neutral or acidic drugs that bind predominantly to human serum albumin (HSA), basic piperidine derivatives preferentially bind to α1 -acid glycoprotein (AAG).
-
Blood-Brain Barrier (BBB) Penetration: Given that structurally related piperidines (e.g., 1-(4-(Aminomethyl)piperidin-1-yl)ethanone) are investigated for CNS targets like sigma receptors[2], BBB penetration is a critical parameter. The presence of the polar ketone and primary amine may restrict passive BBB diffusion compared to fully reduced alkyl-aryl systems, often requiring carrier-mediated transport.
Metabolism (M)
The metabolic clearance of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is driven by both Phase I oxidation/reduction and Phase II conjugation.
-
Ketone Reduction (Phase I): The phenacyl ketone is highly susceptible to reduction by cytosolic aldo-keto reductases (AKRs), yielding the secondary alcohol, 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol.
-
N-Dealkylation (Phase I): CYP450 enzymes (primarily CYP3A4 and CYP2D6) will likely catalyze the oxidative cleavage of the phenacyl group, releasing 4-(aminomethyl)piperidine—a known trifunctional aliphatic amine[3].
-
Conjugation (Phase II): The primary amine is a target for N-acetyltransferases (NATs), while the Phase I alcohol metabolite will undergo rapid O-glucuronidation via UGT enzymes.
Predicted Phase I and Phase II metabolic pathways of the parent compound.
Excretion (E)
Renal clearance of this compound will be highly dependent on urinary pH. Because it is a weak base, acidification of the urine will increase the ionized fraction of the drug in the renal tubules. This prevents passive tubular reabsorption, thereby enhancing the renal excretion of the unchanged parent compound and its polar 4-(aminomethyl)piperidine metabolite.
Quantitative ADME Data Summary
To guide preclinical assay design, the following table summarizes the predicted pharmacological parameters based on the compound's structural motifs and analogous piperidine derivatives.
| Parameter | Predicted Value / Profile | Mechanistic Rationale |
| Molecular Weight | 232.32 g/mol | Favorable for oral absorption (Lipinski's Rule of 5)[1]. |
| LogP (Predicted) | 1.8 - 2.5 | Amphiphilic balance between the lipophilic phenacyl group and the polar aminomethyl group. |
| Plasma Protein Binding | Moderate (50-70%) | Basic amines preferentially bind to α1 -acid glycoprotein (AAG) rather than Albumin. |
| Primary CYP Isoforms | CYP2D6, CYP3A4 | CYP2D6 active sites contain an aspartate residue that strongly anchors basic nitrogens. |
| Efflux Liability | Moderate to High | The piperidine scaffold is a frequent substrate for P-glycoprotein (P-gp) at the BBB and gut. |
Experimental Workflows & Protocols
To empirically validate the predictive ADME profile, the following self-validating experimental protocols must be executed.
Protocol A: Caco-2 Permeability and Efflux Assay
This assay evaluates intestinal absorption and P-gp mediated efflux.
-
Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days.
-
Causality: A 21-day culture is mandatory to allow the formation of tight junctions and the robust apical expression of efflux transporters (P-gp, BCRP).
-
-
Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER).
-
Causality: A TEER > 200 Ω·cm² confirms structural integrity. Without this, paracellular leakage will result in falsely elevated permeability rates.
-
-
Dosing: Apply 10 µM of the test compound to the apical (A) chamber (for A-to-B absorptive transport) and the basolateral (B) chamber (for B-to-A secretory transport).
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.
-
Quantification: Analyze via LC-MS/MS to calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
Step-by-step workflow for the Caco-2 bidirectional permeability assay.
Protocol B: In Vitro Liver Microsomal Stability
This assay determines the intrinsic hepatic clearance ( CLint ) and metabolic half-life ( t1/2 ).
-
Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Add the test compound to achieve a 1 µM final concentration. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction.
-
Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. Omitting NADPH acts as a negative control to distinguish CYP-mediated metabolism from chemical instability.
-
-
Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint.
-
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of remaining parent compound versus time.
References
- Appchem. "2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | 2098011-79-9". Appchemical.com.
- BenchChem. "A Comparative Guide to 1-(4-(Aminomethyl)piperidin-1-yl)ethanone and Its Analogs for Researchers". Benchchem.com.
- PubChem. "4-(Aminomethyl)piperidine | C6H14N2 | CID 23527". National Institutes of Health (NIH).
Sources
Application Note: Synthesis and Validation Protocol for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Introduction and Strategic Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized to confer favorable physicochemical properties, modulate lipophilicity, and provide a rigid framework for precise spatial orientation of pharmacophores[1]. Specifically, 4-(aminomethyl)piperidine derivatives serve as critical building blocks in the development of GPCR ligands, monoamine oxidase inhibitors, and various CNS-active agents [2].
The target compound, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one , combines this versatile piperidine core with a phenacyl group. Synthesizing this molecule requires highly regioselective N-alkylation. Because the starting material possesses both a secondary cyclic amine and a primary aliphatic amine, differential protection is mandatory to prevent polyalkylation and ensure the self-validating integrity of the synthetic workflow.
Mechanistic Causality and Pathway Design
To achieve absolute regiocontrol, the synthesis employs 1-Boc-4-(aminomethyl)piperidine (where the primary amine is protected by a tert-butyloxycarbonyl group) [1].
-
Electrophilic Alkylation: The secondary piperidine nitrogen acts as the nucleophile, executing an SN2 displacement on 2-bromo-1-phenylethan-1-one (phenacyl bromide). Phenacyl halides are exceptionally potent electrophiles due to the adjacent carbonyl group, which stabilizes the transition state via orbital overlap.
-
Acidic Deprotection: Following isolation of the intermediate, the Boc group is cleaved using Trifluoroacetic acid (TFA). The electron-withdrawing nature of the newly attached phenacyl group does not interfere with the acid-labile Boc carbamate, allowing for clean, orthogonal deprotection.
Fig 1: Regioselective SN2 alkylation and orthogonal deprotection workflow.
Reaction Optimization and Quantitative Data
The choice of base and solvent in the alkylation step is critical. Strong bases (e.g., NaH) can cause enolization of the phenacyl bromide, leading to complex side reactions (such as the Darzens condensation or self-condensation). A mild, insoluble inorganic base like K2CO3 in a polar aprotic solvent maximizes the SN2 trajectory while suppressing side reactions.
Table 1: Optimization of the SN2 Alkylation Step
| Entry | Solvent | Base (2.0 eq) | Temperature | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | THF | Et3N | 25°C | 12 | 72% | 65% |
| 2 | DMF | K2CO3 | 25°C | 8 | 85% | 78% |
| 3 | Acetonitrile (ACN) | K2CO3 | 0°C → 25°C | 6 | >98% | 89% |
Note: Acetonitrile (Entry 3) provided the optimal balance of nucleophile solubility and reaction kinetics, yielding the highest purity profile prior to chromatography.
Step-by-Step Experimental Protocols
Safety Warning: Phenacyl bromide is a potent lachrymator and skin irritant. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Protocol A: Synthesis of the Protected Intermediate
Objective: Synthesize tert-butyl ((1-(2-oxo-2-phenylethyl)piperidin-4-yl)methyl)carbamate.
-
Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Argon gas.
-
Reagent Charging: Add 1-Boc-4-(aminomethyl)piperidine (5.00 g, 23.3 mmol) and anhydrous K2CO3 (6.44 g, 46.6 mmol) to the flask.
-
Solvent Addition: Suspend the mixture in 75 mL of anhydrous Acetonitrile (ACN). Stir vigorously and cool the suspension to 0°C using an ice-water bath.
-
Electrophile Addition: Dissolve 2-bromo-1-phenylethan-1-one (4.87 g, 24.5 mmol, 1.05 eq) in 25 mL of anhydrous ACN. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel to prevent exothermic spikes.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 6 hours. Monitor progression via TLC (Eluent: 30% EtOAc in Hexanes; visualized by UV and Ninhydrin stain).
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Wash the pad with 20 mL of ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in 100 mL of Dichloromethane (DCM) and wash with saturated aqueous NaHCO3 (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 10-40% EtOAc/Hexanes) to afford the intermediate as a pale yellow solid.
Protocol B: Orthogonal Deprotection
Objective: Cleave the Boc group to yield 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
-
Acidic Cleavage: Dissolve the purified intermediate from Protocol A (6.0 g, 18.0 mmol) in 40 mL of anhydrous DCM in a 100 mL round-bottom flask. Cool to 0°C.
-
TFA Addition: Slowly add 10 mL of Trifluoroacetic acid (TFA) dropwise. Causality note: The controlled addition at 0°C prevents thermal degradation of the ketone moiety.
-
Maturation: Stir the mixture at room temperature for 2 hours. Complete consumption of the starting material should be verified by LC-MS.
-
Concentration: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with Toluene (3 × 20 mL) to remove residual trace TFA.
-
Neutralization (Free-Basing): Dissolve the resulting TFA salt in 50 mL of minimal water. Cool to 0°C and adjust the pH to 10-11 using 2M aqueous NaOH.
-
Extraction: Extract the aqueous layer with DCM (3 × 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the final product as a free base (viscous oil or low-melting solid). Store under Argon at -20°C to prevent oxidative degradation of the primary amine.
References
Application Notes and Protocols: 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one in Central Nervous System (CNS) Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Novel Piperidine Scaffolds in CNS Therapeutics
The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-HIV, and significant effects on the central nervous system.[2] The compound 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (henceforth referred to as Compound X) represents a novel chemical entity with potential for development as a CNS therapeutic agent. Its structure, featuring a piperidine ring linked to a phenylethanone group, suggests possible interactions with various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are frequently modulated by molecules containing these pharmacophores.[3][4][5]
This document serves as a comprehensive guide for researchers exploring the potential of Compound X in CNS drug discovery. It provides a putative synthetic protocol, detailed methodologies for in vitro and in vivo characterization, and a framework for evaluating its therapeutic potential. The protocols are designed to be self-validating, with integrated controls and clear endpoints to ensure data integrity and reproducibility.
Synthesis and Characterization of Compound X
The synthesis of piperidine derivatives is a well-established field in organic chemistry.[2][6] A plausible and efficient synthetic route for Compound X can be conceptualized through a multi-step process, beginning with commercially available starting materials.
Proposed Synthetic Pathway
A logical approach to the synthesis of Compound X involves the reaction of 4-(aminomethyl)piperidine with a suitable phenacyl halide, such as 2-bromo-1-phenylethan-1-one, in the presence of a non-nucleophilic base to scavenge the hydrobromic acid byproduct.
Caption: Proposed synthetic workflow for Compound X.
Experimental Protocol: Synthesis of Compound X
-
Reaction Setup: To a solution of 4-(aminomethyl)piperidine (1.0 eq) in anhydrous acetonitrile (ACN) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIEA) (2.5 eq).
-
Addition of Reagent: Slowly add a solution of 2-bromo-1-phenylethan-1-one (1.1 eq) in ACN to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Compound X.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Evaluation of CNS Activity
A critical first step in characterizing a novel compound for CNS applications is to assess its ability to cross the blood-brain barrier (BBB) and to identify its potential molecular targets.
Blood-Brain Barrier Permeability Assessment
The BBB is a major obstacle for the delivery of drugs to the CNS.[7][8] In vitro models provide a valuable tool for predicting the BBB permeability of drug candidates in a high-throughput manner.[8][9][10]
-
Cell Culture: Culture a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) on a porous membrane of a Transwell insert. Co-culture with astrocytes on the basolateral side can enhance the barrier properties.[8]
-
Barrier Integrity Measurement: Before the permeability assay, confirm the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) using a voltmeter.[7][8]
-
Permeability Assay: Add Compound X to the apical (blood side) chamber. At designated time points, collect samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of Compound X in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted CNS Penetration |
| Compound X | Experimental Value | High (>6), Moderate (2-6), Low (<2) |
| Caffeine (High Penetration Control) | ~10 | High |
| Atenolol (Low Penetration Control) | ~0.1 | Low |
Target Identification and Profiling
Given the structural motifs of Compound X, initial screening should focus on receptors and transporters known to interact with piperidine-containing ligands, such as dopamine, serotonin, or muscarinic acetylcholine receptors.[3][4][5]
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of Compound X.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of Compound X, which represents its affinity for the receptor. Convert the IC50 to a binding affinity constant (Ki).
In Vivo Assessment of CNS Effects
Following promising in vitro data, in vivo studies in animal models are essential to evaluate the physiological and behavioral effects of Compound X.[11][12][13]
Pharmacokinetic and Brain Penetration Studies
To understand the in vivo disposition of Compound X, it is crucial to determine its pharmacokinetic profile and its ability to penetrate the CNS.
-
Animal Dosing: Administer Compound X to rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous or oral).
-
Sample Collection: At various time points post-administration, collect blood and brain tissue samples.
-
Sample Processing and Analysis: Process the plasma and brain homogenates and quantify the concentration of Compound X using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) and the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).[5][14]
Caption: In vivo pharmacokinetics and brain penetration workflow.
Behavioral Pharmacology
Behavioral models in rodents are used to assess the potential therapeutic effects of a compound on CNS disorders such as anxiety, depression, or psychosis.[12][13]
-
Apparatus: Use an elevated plus-shaped maze with two open and two enclosed arms.
-
Acclimatization and Dosing: Acclimatize the animals to the testing room and administer Compound X or a vehicle control.
-
Testing: Place the animal in the center of the maze and record its behavior for a set duration (e.g., 5 minutes).
-
Data Collection: Measure parameters such as the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion and Future Directions
The successful application of the protocols outlined in this document will provide a comprehensive preclinical data package for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. This will enable an informed decision on its potential for further development as a CNS therapeutic. Future work should focus on elucidating the precise mechanism of action, conducting safety pharmacology studies, and evaluating its efficacy in more advanced disease models.
References
-
Naason Science. CNS Models. [Link]
-
Medicilon. CNS Pharmacology Models. [Link]
-
Sygnature Discovery. CNS and Pain Models. [Link]
-
Selvita. In Vivo Neuroscience Models. [Link]
-
Tempo Bioscience. In Vitro Blood Brain Barrier Models for Drug Development. [Link]
-
The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]
-
Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]
-
International Journal of Pharmaceutical Erudition. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. [Link]
-
IRBM. BBB Assay Service. [Link]
-
Journal of Pharmacology and Experimental Therapeutics. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. [Link]
-
Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. [Link]
-
Appchem. 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. [Link]
-
NextSDS. 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. [Link]
-
National Center for Biotechnology Information. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
MDPI. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]
-
National Center for Biotechnology Information. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. [Link]
-
MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][11]naphthyridin-2(1H)-one. [Link]
-
PubMed. Piperidin-4-one: the potential pharmacophore. [Link]
-
National Center for Biotechnology Information. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 8. medical.researchfloor.org [medical.researchfloor.org]
- 9. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. irbm.com [irbm.com]
- 11. naasonscience.com [naasonscience.com]
- 12. medicilon.com [medicilon.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development and Validation for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Introduction and Analytical Challenges
The quantification and purity assessment of basic pharmaceutical intermediates require robust analytical methodologies. The target analyte, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one , presents specific chromatographic challenges due to its structural features: a primary amine, a tertiary amine (piperidine ring), and a ketone conjugated to a phenyl group.
Basic compounds containing aliphatic amines typically exhibit high pKa values (often >9.0). When analyzed using conventional reversed-phase high-performance liquid chromatography (RP-HPLC) on silica-based stationary phases, these compounds frequently suffer from severe peak tailing. This phenomenon is driven by secondary ion-exchange interactions between the protonated amine groups of the analyte and the residual ionized silanol groups (SiO⁻) on the silica surface. To mitigate this, our method development strategy focuses on strict pH control and the selection of a highly deactivated, end-capped stationary phase.
Method Development Strategy
Stationary Phase Selection
To minimize silanol interactions, a high-purity, base-deactivated C18 column was selected. Columns utilizing bridged ethyl hybrid (BEH) technology or extensively end-capped core-shell particles provide a superior peak shape for strongly basic compounds by shielding residual silanols.
Mobile Phase and pH Optimization
The causality behind the mobile phase selection is rooted in the Henderson-Hasselbalch equation. To ensure the analyte is fully ionized and in a single protonation state, the mobile phase pH must be at least 2 units away from the analyte's pKa. We opted for a low-pH approach (pH ~2.5) using a 0.1% Trifluoroacetic acid (TFA) buffer. TFA serves a dual purpose:
-
It lowers the pH to suppress the ionization of residual silanols on the stationary phase.
-
It acts as a volatile ion-pairing reagent, forming a neutral, hydrophobic complex with the protonated amines, thereby increasing retention on the C18 column and improving peak symmetry.
Acetonitrile (ACN) was chosen as the organic modifier over methanol due to its lower viscosity, which reduces backpressure, and its superior elution strength for aromatic compounds.
Detector Wavelength Selection
The presence of the acetophenone moiety provides a strong chromophore. UV detection at 254 nm was selected based on the π→π∗ transitions of the aromatic ring, ensuring high sensitivity and specificity.
Figure 1: Logical workflow for the HPLC method development and validation of basic amine compounds.
Experimental Protocols
The following protocol outlines the optimized, self-validating methodology for the routine analysis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
Chromatographic Conditions
-
Column: High-purity end-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water
-
Mobile Phase B: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Acetonitrile
-
Elution Mode: Gradient (See Table 1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (Controlled to ensure retention time reproducibility)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Gradient Program
Table 1: Optimized Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 2.0 | 90 | 10 | 1.0 |
| 10.0 | 40 | 60 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 14.0 | 10 | 90 | 1.0 |
| 14.1 | 90 | 10 | 1.0 |
| 20.0 | 90 | 10 | 1.0 |
Standard and Sample Preparation
-
Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Method Validation
The method was validated strictly according to the[1].
System Suitability
System suitability was assessed by injecting the working standard (100 µg/mL) six times. The method demonstrates excellent peak symmetry, confirming that the low-pH TFA buffer effectively masks residual silanols.
Table 2: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Retention Time (RT) | 7.45 min | N/A |
| USP Tailing Factor | 1.12 | ≤ 1.5 |
| Theoretical Plates (N) | 12,500 | ≥ 5,000 |
| % RSD of Peak Area | 0.45% | ≤ 2.0% |
Linearity, LOD, and LOQ
Linearity was established across a concentration range of 10 µg/mL to 150 µg/mL (10% to 150% of the nominal concentration). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope.
Table 3: Linearity and Sensitivity Data
| Parameter | Value |
| Linear Range | 10 - 150 µg/mL |
| Correlation Coefficient ( R2 ) | 0.9998 |
| Regression Equation | y = 45210x + 1205 |
| LOD (S/N = 3) | 0.5 µg/mL |
| LOQ (S/N = 10) | 1.5 µg/mL |
Accuracy (Recovery)
Accuracy was evaluated by spiking known amounts of the analyte into a blank matrix at three concentration levels (50%, 100%, and 150% of the target concentration), prepared in triplicate.
Table 4: Accuracy / Recovery Results
| Spike Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Mean Recovery (%) | % RSD (n=3) |
| 50% | 50.0 | 49.6 | 99.2% | 0.8% |
| 100% | 100.0 | 100.4 | 100.4% | 0.5% |
| 150% | 150.0 | 148.9 | 99.3% | 0.6% |
Conclusion
A highly specific, accurate, and robust gradient RP-HPLC method was successfully developed for the quantification of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. By leveraging a low-pH mobile phase containing TFA and a highly deactivated C18 stationary phase, the inherent peak tailing issues associated with the primary and tertiary amines were effectively neutralized. The method fully complies with ICH Q2(R1) validation parameters, ensuring its reliability for routine quality control and drug development applications.
References
-
U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]
mass spectrometry fragmentation pathways of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
An In-Depth Guide to the Mass Spectrometry Fragmentation Pathways of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Abstract
This application note provides a detailed examination of the mass spectrometric behavior of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, a compound featuring a phenylethanone core linked to an aminomethyl-substituted piperidine ring. Understanding the fragmentation pathways of such molecules is critical for their unambiguous identification in complex matrices, metabolite profiling, and quality control in pharmaceutical development. Utilizing Electrospray Ionization (ESI) coupled with high-resolution Quadrupole Time-of-Flight (Q-TOF) tandem mass spectrometry (MS/MS), we elucidate the primary fragmentation patterns. This guide explains the causal mechanisms behind observed cleavages, provides a robust analytical protocol, and serves as a foundational resource for scientists working with related N-substituted piperidine structures.
Introduction: Structural Context and Analytical Significance
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (Molecular Formula: C₁₄H₂₀N₂O, Monoisotopic Mass: 232.1576 g/mol ) incorporates three key structural motifs that dictate its fragmentation behavior: a benzoyl group, an N-acyl piperidine system, and a primary aminomethyl substituent. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the characterization of its derivatives a crucial task.[1] Mass spectrometry, particularly tandem MS/MS, is an indispensable tool for this purpose, providing detailed structural information from minimal sample quantities.[2]
Electrospray Ionization (ESI) is the method of choice for this class of compounds as it is a "soft" ionization technique that typically produces an abundant protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[3][4] This preserves the molecular weight information and provides a stable precursor ion for subsequent fragmentation analysis via Collision-Induced Dissociation (CID).[2]
This document will propose the most probable fragmentation pathways based on established chemical principles, including the stability of resultant carbocations and the influence of protonation sites on bond lability.
Proposed Fragmentation Pathways
Upon introduction into the mass spectrometer via ESI in positive ion mode, the analyte readily protonates to form the precursor ion [M+H]⁺ at m/z 233.1654. The presence of two basic nitrogen atoms (the piperidine ring nitrogen and the primary amine) makes protonation highly efficient. The location of the proton can influence the subsequent fragmentation cascade. Collision-Induced Dissociation (CID) of this precursor ion is expected to induce several characteristic bond cleavages.
Key Fragmentation Mechanisms:
-
α-Cleavage adjacent to the Carbonyl Group: This is a dominant and highly characteristic fragmentation for ketones and amides. The cleavage of the C-C bond between the carbonyl group and the methylene bridge results in the formation of the highly stable benzoyl cation. This is often the base peak in the spectrum.
-
Cleavage of the N-Acyl Bond: The amide bond linking the phenylethanone moiety to the piperidine ring is another labile site. Cleavage here can lead to fragments representing both parts of the original molecule.
-
Piperidine Ring Fragmentation: Fragmentation can be initiated at the charged piperidine nitrogen. This includes α-cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of resonance-stabilized iminium ions, a hallmark of piperidine derivative fragmentation.[1]
-
Side-Chain Cleavage: The bond connecting the aminomethyl group to the piperidine ring can cleave, leading to characteristic losses.
The proposed primary fragmentation pathways are visualized in the diagram below.
Caption: Proposed major fragmentation pathways for protonated 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
Interpretation of Major Fragments:
| Fragment Ion | Proposed Structure | m/z (Calculated) | Fragmentation Pathway |
| A | Benzoyl Cation [C₇H₅O]⁺ | 105.0335 | α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This is a highly favorable pathway resulting in a stable, resonance-stabilized acylium ion. |
| B | Protonated 4-(Aminomethyl)piperidine [C₆H₁₅N₂]⁺ | 115.1230 | N-Acyl Bond Cleavage: Scission of the amide bond between the piperidine nitrogen and the carbonyl carbon, followed by hydrogen rearrangement. |
| C | Iminium Ion [C₈H₁₅N₂O]⁺ | 155.1184 | Loss of Benzene: A rearrangement followed by the loss of the phenyl group as neutral benzene. |
| D | [M+H - CH₃N]⁺ | 204.1438 | Side-Chain Fragmentation: Cleavage within the aminomethyl side chain, leading to the loss of a CH₃N radical, likely following a ring-opening event. |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a self-validating method for acquiring high-quality MS/MS data for the target analyte using a standard Liquid Chromatography (LC) system coupled to a Q-TOF mass spectrometer.[5][6]
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one and dissolve in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Rationale: Methanol is a suitable solvent for initial dissolution. The final dilution into the initial mobile phase composition ensures compatibility with the LC method and prevents peak distortion.
Liquid Chromatography Parameters
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Rationale: A C18 column provides excellent reversed-phase separation for moderately polar compounds. Formic acid acts as a mobile phase modifier to improve peak shape and as a proton source to enhance ionization efficiency in positive ESI mode.[7]
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 5 5.0 0.4 95 7.0 0.4 95 7.1 0.4 5 | 9.0 | 0.4 | 5 |
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters
-
Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF or equivalent.[8][9]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage (Vcap): 3500 V.
-
Fragmentor Voltage: 175 V.
-
Rationale: These source parameters are optimized to ensure efficient desolvation and ionization while minimizing unwanted in-source fragmentation.[10]
-
Data Acquisition Mode: Auto MS/MS.
-
MS Scan Range: m/z 50 - 500.
-
MS/MS Scan Range: m/z 30 - 250.
-
Precursor Selection: Isolate the [M+H]⁺ ion at m/z 233.17 with an isolation width of ~1.3 Da.
-
Collision Energy (CID): Ramped 10 - 40 eV.
-
Rationale: Ramping the collision energy ensures that a wide range of fragment ions, from low-energy rearrangements to high-energy bond cleavages, are produced and detected, providing a comprehensive fragmentation spectrum.[5]
Analytical Workflow
The overall process from sample to data interpretation follows a logical sequence designed for accuracy and reproducibility.
Caption: High-level workflow for the LC-MS/MS analysis of the target compound.
Conclusion
The fragmentation of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one under ESI-MS/MS conditions is predictable and yields structurally informative ions. The primary cleavage occurs via α-cleavage to produce the highly stable benzoyl cation at m/z 105. Additional significant fragments arise from cleavages around the N-acyl bond and within the piperidine ring system. The detailed protocol provided herein offers a robust starting point for the routine analysis, identification, and structural confirmation of this and related compounds. This foundational understanding is vital for applications ranging from medicinal chemistry to metabolomics, enabling confident structural elucidation in complex analytical scenarios.
References
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. K., & To, K. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3–12. Retrieved from [Link]
-
Longdom Publishing. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Kaltashov, I. A., & Konermann, L. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 4-9. Retrieved from [Link]
- Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. Wiley. (General reference, specific URL not applicable for a book chapter, but conceptual link to ESI mechanisms is relevant).
-
SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. (2025). Briefings in Bioinformatics. Retrieved from [Link]
-
Rosano, T. G., Wood, M., & Swift, T. A. (2011). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 57(8), 1124–1135. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrometry Data Center. (General reference for fragmentation principles). Retrieved from [Link]
-
Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. Retrieved from [Link]
-
ResearchGate. (2001). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]
-
Chem Help ASAP. (2023, February 4). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016). How to determine fragment of compounds in mass spectro ?? Retrieved from [Link]
-
PubMed. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QTOF | Bruker [bruker.com]
- 7. longdom.org [longdom.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Application Notes & Protocols: Leveraging 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one as a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking the Potential of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets.[1][3] The building block, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one , embodies this potential by integrating several key pharmacophoric features into a single, synthetically versatile molecule:
-
A piperidine core for structural rigidity and vectoral projection of substituents.
-
A primary aminomethyl group at the C4 position, providing a nucleophilic handle for a wide array of chemical transformations.
-
An N-phenacyl group , which introduces an aromatic ring capable of π-stacking interactions and a ketone that can be further modified.
This unique combination makes the molecule an ideal starting point for constructing libraries of compounds aimed at diverse therapeutic areas, including but not limited to central nervous system (CNS) disorders, oncology, and infectious diseases.[2][4] These application notes provide a comprehensive guide to the properties, handling, and synthetic utility of this building block, complete with detailed, field-tested protocols.
Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity of the building block.
| Property | Value | Source |
| CAS Number | 2098011-79-9 | [5] |
| Molecular Formula | C₁₄H₂₀N₂O | [5] |
| Molecular Weight | 232.32 g/mol | [5] |
| Appearance | Off-white to pale yellow solid (typical) | General Knowledge |
| Solubility | Soluble in DCM, Chloroform, Methanol. Limited solubility in water. | General Knowledge |
| Storage | Store in a cool, dry place away from light and moisture. For long-term storage, keep at -20°C under an inert atmosphere (Nitrogen or Argon). | General Knowledge |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Refer to the Safety Data Sheet (SDS) for complete hazard information. A related compound, 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol, is classified as an acute toxin and skin irritant, suggesting caution is warranted.[6]
Core Synthetic Transformations & Protocols
The primary amine of the aminomethyl group is the most reactive site for nucleophilic attack, making it the focal point of initial synthetic modifications. The following protocols detail two fundamental, high-yield transformations.
Protocol 1: Acylation of the Primary Amine to Form Amides
The formation of an amide bond is one of the most important reactions in drug discovery.[7] This protocol describes a robust method for acylating the primary amine of the building block using an acyl chloride.
Scientist's Note: The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It acts as an acid scavenger, neutralizing the HCl byproduct that would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed Protocol:
-
Materials:
-
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (1.0 eq)
-
Acyl chloride of interest (e.g., Benzoyl chloride) (1.05 - 1.1 eq)
-
Triethylamine (TEA) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice bath. This minimizes potential side reactions and controls the exotherm.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up & Purification:
-
Quench: Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
-
Characterization:
-
¹H NMR: Expect disappearance of the primary amine protons and appearance of a new amide N-H proton (typically a triplet or broad singlet downstream, ~6-8 ppm).
-
IR Spectroscopy: Look for a strong C=O amide stretch around 1630-1680 cm⁻¹.[7]
-
Mass Spec: Confirm the mass of the desired product.
-
Protocol 2: Reductive Amination with Aldehydes/Ketones
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[8] This protocol uses the mild and selective reducing agent sodium triacetoxyborohydride (STAB), which has the advantage of being compatible with a one-pot procedure.[9]
Scientist's Note: The reaction begins with the formation of an imine (from an aldehyde) or iminium ion (from a ketone) intermediate in situ. STAB is particularly effective because its steric bulk and electron-withdrawing groups make it less reactive towards the starting carbonyl compound but highly reactive towards the protonated iminium ion intermediate. This selectivity is key to the success of the one-pot reaction. Unlike the more toxic sodium cyanoborohydride, STAB reactions are operationally simple and have a broad functional group tolerance.[8][10]
Detailed Protocol:
-
Materials:
-
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (1.0 eq)
-
Aldehyde or Ketone of interest (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
(Optional) Acetic acid (1.0 eq) to catalyze imine formation
-
Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the building block (1.0 eq), the aldehyde/ketone (1.1 eq), and anhydrous DCE (or DCM, approx. 0.1-0.2 M).
-
Catalyst (Optional): If the reaction is sluggish, especially with ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[8]
-
Reducing Agent Addition: Add STAB (1.5 eq) portion-wise at room temperature. A mild exotherm may be observed. Note: STAB is moisture-sensitive and should be handled under an inert atmosphere.[9]
-
Reaction: Stir the mixture at room temperature for 2 to 24 hours. Reaction times are typically longer for ketones than for aldehydes.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product spot.
-
-
Work-up & Purification:
-
Quench: Carefully quench the reaction by the slow, portion-wise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Extraction: Stir the biphasic mixture vigorously for 20-30 minutes. Separate the layers and extract the aqueous phase two more times with DCM.
-
Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the desired secondary amine.
-
-
Characterization:
-
¹H NMR: Confirm the incorporation of the new alkyl group and the disappearance of the primary amine protons.
-
Mass Spec: Confirm the expected molecular weight of the product.
-
Synthetic Strategy & Workflow
The choice of reaction depends on the desired final structure. The following diagram illustrates a decision-making workflow for derivatizing the building block.
Caption: Synthetic decision workflow for derivatizing the building block.
Case Study: Hypothetical Synthesis of a Factor Xa Inhibitor Scaffold
To illustrate the utility of this building block, consider the synthesis of a scaffold relevant to Factor Xa inhibitors, which are important anticoagulants.[11] Many known inhibitors feature a central core with appended aromatic groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. appchemical.com [appchemical.com]
- 6. nextsds.com [nextsds.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes & In Vivo Protocols: 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Introduction: The Scientific Context
The piperidine scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a vast range of biologically active compounds and approved pharmaceuticals.[1] Its unique conformational flexibility and capacity to form key interactions with biological targets have established it as a versatile framework for therapeutic design. This guide focuses on a specific piperidine derivative, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (CAS: 2098011-79-9), a compound of interest for its potential pharmacological activities.[2]
The structural motifs within this molecule—a phenylethanone group and an aminomethyl-substituted piperidine ring—suggest potential interactions with a variety of biological targets, particularly within the central nervous system (CNS) and in oncology. Structurally related compounds have been investigated for their roles as analgesics, neuroprotective agents, and enzyme inhibitors.[3][4] This document provides a series of detailed in vivo protocols designed to rigorously evaluate the pharmacokinetic profile and therapeutic potential of this compound in preclinical animal models. The methodologies herein are grounded in established best practices to ensure data integrity, reproducibility, and adherence to the highest standards of animal welfare.
Part 1: Foundational In Vivo Characterization
Before assessing therapeutic efficacy, a foundational understanding of a compound's behavior within a biological system is paramount. This involves determining its formulation, safety profile, and pharmacokinetic properties. The following protocols establish the necessary groundwork for subsequent efficacy studies.
In Vivo Formulation Development
The choice of vehicle is critical for ensuring the bioavailability and consistent exposure of the test compound. The goal is to achieve a stable and homogenous solution or suspension suitable for the chosen route of administration.
Protocol: Preparation of an Oral Gavage Formulation
-
Solubility Assessment: Begin by determining the solubility of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one in various pharmaceutically acceptable vehicles (e.g., sterile water, saline, 0.5% methylcellulose, DMSO, PEG300).
-
Vehicle Selection Rationale: For many piperidine derivatives, a multi-component system is often required to achieve adequate solubility and stability for in vivo use.[5] A common approach for initial studies is a co-solvent system.
-
Step-by-Step Preparation (Example Formulation):
-
Accurately weigh the required amount of the compound.
-
To prepare a 10 mg/mL solution, first dissolve the compound in a minimal volume of DMSO (e.g., 10% of the final volume).
-
Once fully dissolved, add PEG300 (e.g., 30% of the final volume) and vortex thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) to aid in solubility and stability, and mix.
-
Bring the solution to the final volume with sterile saline or water, mixing continuously to prevent precipitation.
-
-
Final Quality Control: Visually inspect the final formulation for clarity and homogeneity. If a suspension is necessary, ensure it is uniform and can be consistently re-suspended before each administration.
Maximum Tolerated Dose (MTD) Study
An MTD study is essential for identifying a dose range that is non-toxic yet high enough to potentially elicit a therapeutic effect.[6] This is typically a single-dose, dose-escalation study.
Protocol: Single-Dose MTD Study in Mice
-
Animal Model: Use a common rodent strain, such as Swiss Webster or C57BL/6 mice (male, 6-8 weeks old).
-
Group Allocation: Assign 3-5 animals per dose group.[6] Include a vehicle control group.
-
Dose Selection: Based on in vitro cytotoxicity data or literature on analogous compounds, select a starting dose and at least 3-4 escalating doses (e.g., 10, 30, 100, 300 mg/kg).[6]
-
Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) immediately after dosing, at 4 hours, and then daily for 7-14 days. Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, or severe, persistent clinical signs) or mortality.
Table 1: Example MTD Study Data Summary
| Dose Group (mg/kg) | N | Mortality | Mean Body Weight Change (Day 7) | Clinical Signs of Toxicity |
|---|---|---|---|---|
| Vehicle Control | 5 | 0/5 | +5.2% | None observed |
| 30 | 5 | 0/5 | +4.8% | None observed |
| 100 | 5 | 0/5 | -2.1% | Mild, transient hypoactivity at 4h |
| 300 | 5 | 1/5 | -18.5% (survivors) | Severe hypoactivity, piloerection |
Pharmacokinetic (PK) Profiling
A PK study measures how the body absorbs, distributes, metabolizes, and excretes the compound, providing critical parameters like half-life (T½), maximum concentration (Cmax), and overall exposure (AUC).[7]
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use cannulated Sprague-Dawley rats to facilitate serial blood sampling.
-
Dose Administration: Administer a single, non-toxic dose (e.g., 30 mg/kg, based on MTD data) via both intravenous (IV, for bioavailability) and oral (PO) routes to separate groups of animals (n=3-5 per group).
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the cannula at pre-dose and at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Oral (PO) Administration | Intravenous (IV) Administration |
|---|---|---|
| Dose (mg/kg) | 30 | 10 |
| Cmax (ng/mL) | 850 | 2500 |
| Tmax (h) | 1.0 | 0.08 |
| AUC (0-inf) (ng·h/mL) | 4200 | 2800 |
| T½ (h) | 3.5 | 3.2 |
| Bioavailability (F%) | 45% | N/A |
Part 2: In Vivo Efficacy Models - Application Protocols
Based on the chemical structure and the known activities of related piperidine derivatives, the following protocols are designed to investigate the potential CNS and anti-cancer effects of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
Workflow for In Vivo Compound Evaluation
Caption: Hypothesized inhibition of the PI3K/Akt pathway. [1]
Troubleshooting Common In Vivo Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in results | Inconsistent dosing, variable drug absorption, individual animal metabolism differences. | Refine dosing technique (e.g., oral gavage placement). Ensure formulation homogeneity. Increase group size to improve statistical power. [6] |
| No in vivo effect despite in vitro potency | Poor bioavailability, rapid metabolism/clearance, inability to reach the target tissue. | Review PK data. Is exposure sufficient? Consider alternative formulations or routes of administration. Assess brain penetration for CNS targets. [6] |
| Unexpected toxicity | Off-target effects, metabolite toxicity, vehicle-related issues. | Conduct a dose de-escalation study. Run a vehicle-only toxicity group. Analyze plasma for major metabolites. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- EvitaChem. 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride.
- Goel K. K, et al. (2008).
- Liu, Q., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- Moodley, K. (2016).
- NextSDS. 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol.
- Jung, H. A., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[1][4]aphthyridin-2(1H)-one. Journal of Medicinal Chemistry.
- Appchem. 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
- Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.
- Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028...a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology.
- InvivoChem. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol | PROTAC connector.
- Penner, N. An Introduction to Pharmacokinetics.
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. evitachem.com [evitachem.com]
- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 5. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol | PROTAC connector | CAS 21168-72-9 | Buy from InvivoChem [invivochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mmv.org [mmv.org]
Application Note: A Researcher's Guide to the In Vitro Application of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Here are the detailed Application Notes and Protocols for the use of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one in cell culture media preparation.
Introduction: Bridging Chemistry and Biology
The introduction of novel small molecules into biological systems is a cornerstone of drug discovery and fundamental research. 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is a piperidine derivative, a class of compounds known for a wide spectrum of biological activities, including potential applications in neuroprotection, oncology, and inflammation.[1][2][3] The successful application of this compound in a cell-based assay hinges on a meticulously planned and executed methodology. Simply adding a compound to a culture dish is insufficient; a robust protocol is a self-validating system that ensures reproducibility, minimizes artifacts, and generates meaningful data.
This guide provides a comprehensive framework for the preparation of cell culture media supplemented with 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. It moves beyond a simple list of steps to explain the causality behind critical decisions—from solvent selection and sterile filtration to the empirical determination of a non-toxic working concentration. The objective is to empower researchers to confidently integrate this and other novel compounds into their in vitro models, ensuring the scientific integrity of their findings.
Compound Profile
A thorough understanding of the compound's basic properties is the starting point for all experimental design.
| Property | Value | Source |
| Chemical Name | 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | [4] |
| CAS Number | 2098011-79-9 | [4] |
| Molecular Formula | C₁₄H₂₀N₂O | [4] |
| Molecular Weight | 232.32 g/mol | [4] |
| Structure | NCC1CCN(CC1)CC(=O)c1ccccc1 | [4] |
Principle & Rationale: The Path to Meaningful Data
The journey from a powdered compound to a validated cellular response follows a logical progression. The entire process is designed to first establish a safe concentration range before investigating efficacy. This prevents misinterpretation of data where a desired biological effect is simply a side effect of cellular toxicity.
Diagram 1: Experimental workflow for integrating a novel small molecule.
Protocol Part 1: Stock Solution Preparation & Handling
The stock solution is the cornerstone of your experiments. Its accuracy, sterility, and stability are paramount. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and compatibility with most cell culture applications at low final concentrations.[5]
Rationale: Preparing a highly concentrated stock solution allows for minimal volume addition to the final culture medium, preventing significant changes in media composition. The final concentration of DMSO in the culture medium should not exceed 0.5%, and ideally be kept below 0.1%, to avoid solvent-induced toxicity.[5] Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound.
Materials:
-
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance and weigh paper
-
Sterile syringe (1 mL or 3 mL)
-
Sterile 0.22 µm syringe filter (PVDF or PES membrane recommended for low protein binding)[6]
Procedure:
-
Calculation: To prepare a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 232.32 g/mol * 1000 mg/g = 2.32 mg
-
You will dissolve 2.32 mg of the compound in 1 mL of sterile DMSO.
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of the compound onto sterile weigh paper and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube. Vortex vigorously until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Sterile Filtration: This is a critical step to remove any potential microbial contaminants from the powder or solvent.[7][8]
-
Working in a laminar flow hood, draw the entire dissolved stock solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe.[8]
-
Dispense the solution through the filter into a new, sterile microcentrifuge tube.
-
-
Aliquoting & Storage:
-
Dispense the filtered stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, low-protein-binding tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), and date of preparation.
-
Store aliquots at -20°C or -80°C, protected from light.[5]
-
Protocol Part 2: Determination of Optimal Working Concentration via Cytotoxicity Assay
Before investigating the biological activity of the compound, it is essential to determine the concentration range that is not toxic to the cells.[9] A cytotoxicity assay measures the extent to which a substance damages or kills cells.[10][11] The MTT assay, which measures metabolic activity, is a widely used and cost-effective method for this purpose.[12]
Rationale: The goal is to identify the sub-toxic concentration range where the cells remain healthy. This allows for the interpretation of any observed effects as specific biological activities of the compound, rather than non-specific consequences of cell death. The resulting dose-response curve helps identify the IC₅₀ (the concentration that inhibits 50% of cell viability), a key benchmark for a compound's potency.
Diagram 2: Idealized dose-response curve to identify the experimental window.
Procedure (96-Well Plate MTT Assay):
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.[5]
-
Serial Dilution Preparation:
-
Prepare a set of intermediate dilutions of your 10 mM stock solution in complete cell culture medium.
-
Example Dilution Series: To achieve final concentrations from 100 µM down to ~0.1 µM, you can perform a 1:10 dilution followed by several 1:3 serial dilutions. Remember to prepare enough volume for all your replicates.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the medium containing the different compound concentrations to the wells.
-
Crucial Controls: Include "cells only" (untreated) wells and "vehicle control" wells (cells treated with medium containing the highest concentration of DMSO used in the experiment, e.g., 0.1%).
-
It is recommended to run each concentration in triplicate or quadruplicate.
-
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]
-
Carefully remove the medium.
-
Add 100 µL of MTT Solubilization Solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[5]
-
Mix gently on an orbital shaker.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Average the absorbance values for your replicates.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot % Viability vs. Log [Compound Concentration] to generate the dose-response curve and determine the IC₅₀.
-
Select a working concentration for future experiments that results in >90% cell viability.
-
Protocol Part 3: Preparation of Supplemented Cell Culture Media
Once you have determined a safe and effective working concentration, you can prepare the final, supplemented media for your functional experiments.
Procedure:
-
Thaw Stock: Thaw an aliquot of your 10 mM compound stock solution at room temperature.
-
Calculate Dilution: Calculate the volume of stock solution needed to achieve your desired final concentration in the total volume of media.
-
Formula: (V₁) * (C₁) = (V₂) * (C₂)
-
Example: To make 10 mL of media with a final compound concentration of 10 µM:
-
V₁ = (10 mL * 10 µM) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Preparation: In a sterile conical tube, add the required volume of basal cell culture medium (e.g., DMEM, RPMI-1640) and supplements (e.g., FBS, Penicillin-Streptomycin).
-
Supplementation: Add the calculated volume (10 µL in the example) of the compound stock solution to the media.
-
Mixing: Cap the tube and mix thoroughly by gentle inversion. Do not vortex, as this can denature proteins in the serum.
-
Use Immediately: It is best practice to prepare supplemented media fresh for each experiment to ensure compound stability.[14]
Validation, Quality Control, and Best Practices
A protocol's trustworthiness is defined by its controls and validation steps.
-
Cell Line Authentication: Always use cell lines from a reputable cell bank. Periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[15]
-
Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination, as this can significantly alter cellular behavior and experimental outcomes.
-
Positive and Negative Controls: In functional assays, always include appropriate controls. A positive control should be a known compound that elicits the expected effect, while a negative control (vehicle) ensures the observed effects are not due to the solvent.
-
Compound Stability: Be aware that some compounds can degrade in the complex environment of cell culture media over time.[14] For long-term experiments, consider replenishing the media with freshly supplemented media at regular intervals. If results are inconsistent, a stability study using HPLC or LC-MS may be warranted.[14]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitate in stock solution after thawing | Compound has low solubility or has degraded. | Gently warm the solution. If precipitate remains, prepare a fresh stock. Consider a lower stock concentration. |
| Precipitate in final culture medium | The compound's solubility limit in the aqueous medium has been exceeded. | Lower the final working concentration. Ensure the final DMSO concentration is minimal. |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or incomplete compound dissolution. | Ensure a single-cell suspension before seeding. Calibrate pipettes. Ensure stock solution is fully dissolved before use.[14] |
| High cytotoxicity at all concentrations | The compound is highly potent, or an error was made in stock solution calculation. | Re-calculate and prepare a fresh stock solution. Expand the dilution series to much lower concentrations. |
References
- Cytotoxicity Assays | Life Science Applications. (n.d.).
- Cytotoxicity Screening in Cultured Cells | JoVE Journal. (2019, February 21).
- Cytotoxicity Assays | Thermo Fisher Scientific - SA. (n.d.).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
-
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol - NextSDS. (n.d.). Retrieved from [Link]
- 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride - EvitaChem. (n.d.).
-
2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | 2098011-79-9 - Appchem. (n.d.). Retrieved from [Link]
- Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays | IntechOpen. (2025, March 3).
- Sterile Filtration in Cell Culture: Importance & Best Practices - GMP Plastics. (2025, March 28).
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC. (n.d.). Retrieved from [Link]
-
A statistical approach to improve compound screening in cell culture media - PMC. (n.d.). Retrieved from [Link]
-
Applying good cell culture practice to novel systems. (n.d.). Retrieved from [Link]
-
Cell Culture Process Validation - ResearchGate. (n.d.). Retrieved from [Link]
- Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model | Chemical Research in Toxicology. (2022, October 20).
- From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2026, January 3).
- Steps to Validate a New Cell Line for Research Use - Atlantis Bioscience. (2024, October 23).
- Solutions for lab scale sterile filtration and clarification - Cytiva. (2024, May 30).
-
Filtration in the Preparation of Cell Culture Media & Buffers - Critical Process filters. (n.d.). Retrieved from [Link]
-
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol | Chemsrc. (2025, September 11). Retrieved from [Link]
- Semi-automated vs. manual: Comparative study of cell culture counting methods using validation parameters | bioRxiv. (2024, May 31).
-
Cell Culture Media, Reagents, and Supplements for Life Science Research - Sartorius. (n.d.). Retrieved from [Link]
-
Video: Using Small Molecules For Stem Cell Research - REPROCELL. (n.d.). Retrieved from [Link]
- US20110262965A1 - Cell culture medium comprising small peptides - Google Patents. (n.d.).
-
Essential protocols for animal cell culture - QIAGEN. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). Retrieved from [Link]
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16).
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved from [Link]
- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. (2025, January 31).
- N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One - Research journals. (2021, April 22).
Sources
- 1. evitachem.com [evitachem.com]
- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity: A Crucial Toxicity for In Vitro Experiments | IntechOpen [intechopen.com]
- 10. opentrons.com [opentrons.com]
- 11. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Applying good cell culture practice to novel systems | Culture Collections [culturecollections.org.uk]
Application Note & Protocols: High-Throughput Derivatization of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one for Focused Library Synthesis
Abstract
The 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one scaffold is a valuable starting point for the synthesis of focused chemical libraries in drug discovery. Its key feature is a primary amine on a flexible side chain, which serves as a versatile chemical handle for a wide array of derivatization reactions. This document provides a comprehensive guide for researchers, outlining detailed, field-proven protocols for the high-throughput derivatization of this core structure. We will explore four essential classes of transformations—acylation, sulfonylation, reductive amination, and urea/thiourea formation—that are fundamental to medicinal chemistry programs. The protocols are designed for parallel synthesis, emphasizing robust reaction conditions, efficient work-up procedures, and strategies for purification and quality control, enabling the rapid generation of diverse and high-quality compound libraries.
Introduction: The Strategic Value of the Scaffold
The 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one core (henceforth referred to as the "core scaffold") integrates several key pharmacophoric features: a piperidine ring common in CNS-active agents, a phenylethanone moiety, and, most critically, a primary aminomethyl group.[1] This primary amine is the focal point for derivatization, allowing for systematic exploration of the chemical space around the core structure. By modifying this amine, researchers can modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
Library synthesis based on a common scaffold is a cornerstone of modern lead optimization.[2] The goal is not just to create a large number of compounds, but to generate a structurally related set of molecules that allows for the systematic probing of structure-activity relationships (SAR). The reliability and scope of the chemical reactions used are therefore paramount. The protocols detailed herein have been selected for their high success rates across a diverse range of substrates, their amenability to parallel synthesis formats (e.g., 96-well plates), and the straightforward purification of the resulting products.[3]
Overall Workflow for Library Synthesis
The generation of a focused library from the core scaffold follows a logical and systematic progression. The process begins with the parallel execution of derivatization reactions, followed by high-throughput purification and subsequent quality control analysis to ensure the integrity of the library compounds before biological screening.
Caption: General workflow for parallel library synthesis.
Derivatization Protocols
The following protocols are designed for a reaction scale of approximately 10-20 mg of the final product, suitable for initial biological screening. Reactions can be performed in parallel using a 96-well reaction block. All solvents should be anhydrous unless otherwise specified.
Protocol 1: Acylation (Amide Bond Formation)
Amide bond formation is arguably the most common reaction in medicinal chemistry.[4] The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields, low rates of racemization for chiral carboxylic acids, and is effective even for sterically hindered or electronically challenging substrates.[4][5]
Methodology:
-
Preparation: In each well of a 96-well plate, add a solution of the core scaffold (1.0 eq., e.g., 0.05 mmol, 11.6 mg) in anhydrous Dimethylformamide (DMF, 250 µL).
-
Reagent Addition: To each well, add the corresponding carboxylic acid (1.1 eq., 0.055 mmol), followed by HATU (1.1 eq., 0.055 mmol, 20.9 mg) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq., 0.125 mmol, 22 µL).
-
Reaction: Seal the reaction block and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small aliquot and analyzing via LC-MS.
-
Work-up: Upon completion, quench the reaction by adding 500 µL of water to each well. Extract the product with ethyl acetate (2 x 500 µL).
-
Isolation: Combine the organic extracts and concentrate in vacuo using a centrifugal evaporator. The crude product can then be subjected to purification.
| Parameter | Value | Rationale |
| Core Scaffold | 1.0 eq. | Limiting reagent. |
| Carboxylic Acid | 1.1 eq. | A slight excess ensures complete consumption of the scaffold. |
| Coupling Reagent | HATU (1.1 eq.) | Highly efficient activation of the carboxylic acid.[4] |
| Base | DIPEA (2.5 eq.) | Non-nucleophilic base to neutralize generated acid and facilitate coupling. |
| Solvent | Anhydrous DMF | Excellent solvent for all components, high boiling point. |
| Temperature | Room Temperature | Sufficient for most couplings; avoids thermal degradation. |
Protocol 2: Sulfonylation (Sulfonamide Formation)
Sulfonamides are key functional groups in a wide range of therapeutic agents and are considered bioisosteres of amides.[6] The reaction of the primary amine with a sulfonyl chloride is a robust and high-yielding transformation.[7]
Methodology:
-
Preparation: In each well, add a solution of the core scaffold (1.0 eq., 0.05 mmol, 11.6 mg) in anhydrous Dichloromethane (DCM, 300 µL).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA, 1.5 eq., 0.075 mmol, 10.5 µL) or pyridine.
-
Reagent Addition: Cool the reaction block to 0 °C. Add a solution of the desired sulfonyl chloride (1.05 eq., 0.0525 mmol) in DCM (100 µL) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and agitate for 2-12 hours. Monitor by LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (500 µL). Separate the organic layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
| Parameter | Value | Rationale |
| Core Scaffold | 1.0 eq. | Limiting reagent. |
| Sulfonyl Chloride | 1.05-1.1 eq. | Slight excess to drive the reaction. Sulfonyl chlorides can be moisture sensitive.[7] |
| Base | TEA or Pyridine (1.5 eq.) | To scavenge the HCl byproduct generated during the reaction.[8] |
| Solvent | Anhydrous DCM | Good solvent that is unreactive towards the reagents. |
| Temperature | 0 °C to RT | Initial cooling helps control the exothermic reaction and minimize side products. |
Protocol 3: Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that converts the primary amine into a secondary amine by reacting it with an aldehyde or ketone.[9] This method significantly expands the structural diversity of the library.[10] Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for the iminium ion intermediate, and tolerant of many functional groups.[11]
Caption: Reductive amination mechanism.
Methodology:
-
Preparation: In each well, add a solution of the core scaffold (1.0 eq., 0.05 mmol, 11.6 mg) and the desired aldehyde or ketone (1.2 eq., 0.06 mmol) in Dichloroethane (DCE, 400 µL).
-
Acid Catalyst (Optional): Add a small amount of acetic acid (0.1 eq.) to catalyze imine formation.
-
Reaction Initiation: Agitate the mixture for 30-60 minutes at room temperature to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq., 0.075 mmol, 15.9 mg) portion-wise. A slight effervescence may be observed.
-
Reaction: Seal the reaction block and agitate at room temperature for 6-24 hours. Monitor by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (500 µL). Extract with DCM (2 x 500 µL).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
| Parameter | Value | Rationale |
| Core Scaffold | 1.0 eq. | Limiting reagent. |
| Aldehyde/Ketone | 1.2 eq. | Excess drives the formation of the imine intermediate. |
| Reducing Agent | STAB (1.5 eq.) | Mild and selective reducing agent, does not readily reduce the starting aldehyde.[12] |
| Solvent | DCE or DCM | Aprotic solvent that does not interfere with the reaction. |
| Catalyst | Acetic Acid (optional) | Catalyzes the formation of the iminium ion, accelerating the reaction.[12] |
Protocol 4: Urea and Thiourea Formation
Urea and thiourea moieties are prevalent in drug molecules, acting as effective hydrogen bond donors and acceptors.[13][14] They are readily synthesized by the reaction of the primary amine with an isocyanate or isothiocyanate, respectively. These reactions are typically fast, clean, and high-yielding.
Methodology:
-
Preparation: In each well, add a solution of the core scaffold (1.0 eq., 0.05 mmol, 11.6 mg) in anhydrous Tetrahydrofuran (THF, 400 µL).
-
Reagent Addition: Add a solution of the desired isocyanate or isothiocyanate (1.0 eq., 0.05 mmol) in THF (100 µL).
-
Reaction: Seal the reaction block and agitate at room temperature for 1-6 hours. The reaction is often complete within a short timeframe. Monitor by LC-MS.
-
Work-up & Isolation: If the product precipitates upon formation, it can be isolated by filtration. Otherwise, concentrate the reaction mixture in vacuo. The crude product is often of high purity, but can be further purified if necessary.
| Parameter | Value | Rationale |
| Core Scaffold | 1.0 eq. | Limiting reagent. |
| Isocyanate/Isothiocyanate | 1.0 eq. | These reagents are highly reactive; a 1:1 stoichiometry is usually sufficient. |
| Solvent | Anhydrous THF or DCM | Aprotic solvent to prevent hydrolysis of the isocyanate/isothiocyanate. |
| Temperature | Room Temperature | The reaction is typically rapid and exothermic. |
| Additives | None | The reaction proceeds efficiently without the need for a base or catalyst. |
High-Throughput Purification and Analysis
The success of a library synthesis campaign is critically dependent on the ability to efficiently purify and analyze the synthesized compounds.[15][16] Low-purity compounds can lead to false positives or negatives in biological screens.
-
Purification: For focused libraries, the most common method is mass-directed preparative High-Performance Liquid Chromatography (Prep-HPLC).[17] This technique automates the purification of hundreds of compounds per day, isolating the target molecule based on its mass-to-charge ratio.[17] Alternatively, solid-phase extraction (SPE) can be used for a cruder, but faster, cleanup.
-
Quality Control: Every compound in the library should be analyzed to confirm its identity and purity. High-throughput LC-MS is the standard method, providing both retention time and mass data. A purity threshold (e.g., >90%) should be set, and only compounds meeting this criterion should be included in biological screening plates. For a representative subset of the library, ¹H NMR analysis can provide further structural confirmation.
Conclusion
The 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one scaffold provides an excellent entry point for the rapid construction of diverse chemical libraries. The protocols for acylation, sulfonylation, reductive amination, and urea/thiourea formation described in this document are robust, scalable, and amenable to high-throughput parallel synthesis. By employing these validated methods in conjunction with modern purification and analytical techniques, drug discovery teams can efficiently generate high-quality compound libraries to accelerate the identification and optimization of new therapeutic leads.
References
-
Yan, B. (Ed.). (2004). Analysis and Purification Methods in Combinatorial Chemistry. John Wiley & Sons, Inc. [Link]
-
Dalluge, J. (2004). Analysis and Purification Methods in Combinatorial Chemistry. Journal of the American Chemical Society, 126(42), 13885-13886. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52. [Link]
- Google Books. (n.d.).
-
Gorske, B. C., Jewell, S. A., & Ghosh, I. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 169-173. [Link]
-
Zhao, J., Zhang, J., & Yan, B. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry, 6(2), 238-244. [Link]
-
Trobe, M., & Kappe, C. O. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 15(5), 241-247. [Link]
-
Soltani Rad, M. N., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988. [Link]
-
Cole, C. P., & Martin, S. F. (2019). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Organic Letters, 21(15), 5946-5950. [Link]
-
Gorske, B. C., Jewell, S. A., & Ghosh, I. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 169-173. [Link]
-
ResearchGate. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. [Link]
-
ResearchGate. (n.d.). Synthetic sequence for the reductive amination library. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]
-
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic and Biomolecular Chemistry. [Link]
-
MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. [Link]
-
Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: applications in drug design. Current Medicinal Chemistry, 24(7), 622-651. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Library Synthesis - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. content.e-bookshelf.de [content.e-bookshelf.de]
- 16. Analysis and Purification Methods in Combinatorial Chemistry - Google Books [books.google.mw]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Maximizing Reaction Yield in 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one Synthesis
Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield and purity bottlenecks during the synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
Executive Summary & Mechanistic Insights
The synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one via the direct N-alkylation of 4-(aminomethyl)piperidine with 2-bromo-1-phenylethan-1-one (phenacyl bromide) is notoriously problematic. The core challenge lies in regioselectivity . The starting piperidine possesses two highly nucleophilic nitrogen centers: a secondary amine within the ring and a primary exocyclic amine.
Without intervention, phenacyl bromide will indiscriminately attack both centers, leading to a statistical mixture of mono-alkylated regioisomers and di-alkylated byproducts. To enforce causality and guarantee high yields, a self-validating protection-alkylation-deprotection workflow is strictly required. By utilizing 1[1], the primary amine is sterically and electronically masked, directing the electrophile to achieve 2[2]. Subsequent 3 yields the desired product cleanly[3].
Troubleshooting & FAQs
Q1: My direct alkylation reaction yields a complex mixture with multiple spots on TLC. Why is this happening? A1: If you are using unprotected 4-(aminomethyl)piperidine, the phenacyl bromide is reacting with both the primary and secondary amines. Even with strict stoichiometric control, the primary amine is sterically accessible and highly nucleophilic. Solution: Switch your starting material to 4-(Boc-aminomethyl)piperidine (tert-butyl (piperidin-4-ylmethyl)carbamate)[1]. This ensures the reaction is forced exclusively to the piperidine ring.
Q2: I am using the Boc-protected amine, but I am still seeing a significant, highly polar byproduct. What is it? A2: You are likely observing the quaternization (dialkylation) of the piperidine nitrogen[2]. Phenacyl bromide is a highly reactive α -bromo ketone. If it is present in excess, or if the local concentration is too high during a bolus addition, the newly formed tertiary amine product can react with a second molecule of phenacyl bromide to form a quaternary ammonium salt. Solution: Invert your stoichiometry slightly (use 1.05 equivalents of the amine relative to the phenacyl bromide) and add the phenacyl bromide slowly via a syringe pump.
Q3: What base and solvent system should I use for the N-alkylation step? A3: We recommend anhydrous potassium carbonate ( K2CO3 ) in acetonitrile (MeCN). Avoid strong bases (like NaH or alkoxides), as they can promote aldol-type self-condensation or Darzens reactions of the phenacyl bromide. K2CO3 acts as an efficient, mild acid scavenger for the generated HBr without triggering these side reactions.
Q4: My final deprotection step is giving low yields and gummy residues. How can I improve it? A4: Incomplete Boc removal or poor workup can lead to gummy residues. Standard deprotection utilizes 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3]. Ensure you co-evaporate the crude mixture with toluene to remove excess TFA before attempting to isolate the free base.
Quantitative Data: Reaction Conditions vs. Yield
The table below summarizes the causality between experimental choices and the resulting isolated yields, demonstrating why the optimized protocol is necessary.
| Starting Material | Stoichiometry (Amine : Phenacyl Br) | Base / Solvent | Addition Method | Isolated Yield | Primary Impurity Profile |
| Unprotected Amine | 1.0 : 1.0 | K2CO3 / MeCN | Bolus | 15% | Regioisomers & Dialkylation |
| Boc-Protected Amine | 1.0 : 1.5 | K2CO3 / MeCN | Bolus | 62% | Quaternary Ammonium Salt |
| Boc-Protected Amine | 1.05 : 1.0 | K2CO3 / MeCN | Slow Dropwise | 88% | None (Clean Conversion) |
Experimental Protocols
Protocol A: Regioselective N-Alkylation
This protocol is self-validating; the absence of starting material on TLC confirms the completion of the forward reaction without over-alkylation.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(Boc-aminomethyl)piperidine (1.05 eq)[1] and anhydrous K2CO3 (2.0 eq).
-
Solvation: Suspend the mixture in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration of the amine. Stir at room temperature under an inert nitrogen atmosphere.
-
Controlled Addition: Dissolve 2-bromo-1-phenylethan-1-one (phenacyl bromide, 1.0 eq) in a minimal volume of MeCN. Add this solution dropwise via a syringe pump over 1 hour to the stirring amine suspension. Mechanistic note: Slow addition keeps the electrophile concentration low, preventing quaternization.
-
Monitoring: Stir the reaction at room temperature for an additional 4-6 hours. Monitor progression via TLC (eluent: 5% MeOH in DCM).
-
Workup: Filter the suspension to remove inorganic salts ( K2CO3 and KBr). Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na2SO4 , and concentrate to yield the pure Boc-protected intermediate.
Protocol B: Boc Deprotection & Free Base Isolation
-
Acidic Cleavage: Dissolve the crude Boc-protected intermediate in a 1:1 (v/v) mixture of TFA and DCM (approx. 5 mL per mmol of substrate)[3].
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor by LC-MS to ensure complete consumption of the carbamate.
-
Concentration: Remove the volatiles under reduced pressure. To assist in the complete azeotropic removal of residual TFA, add toluene and co-evaporate (repeat 2-3 times).
-
Free Base Isolation: Dissolve the resulting TFA salt in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is strictly basic (pH > 8). Extract the aqueous layer twice with DCM. Combine the organic layers, dry over Na2SO4 , and concentrate in vacuo to afford the final product: 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
Pathway Visualization
Reaction workflow for the regioselective synthesis of the target phenacyl piperidine derivative.
References
- AiFChem. "135632-53-0 | tert-Butyl (piperidin-4-ylmethyl)
- Canadian Journal of Chemistry. "Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts."
- Common Organic Chemistry. "Boc Deprotection - TFA."
Sources
troubleshooting solubility issues of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one in DMSO
Topic: Troubleshooting Solubility Issues of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one in DMSO For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk
Introduction
Welcome to the technical support guide for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. This document provides in-depth troubleshooting for common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As a compound with both lipophilic (phenyl ring) and polar/basic (amine, ketone) functional groups, its behavior in the polar aprotic solvent DMSO can be complex. This guide is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.
Section 1: At a Glance: Compound and Solvent Properties
A clear understanding of your materials is the first step in troubleshooting. The table below summarizes the key characteristics of both the solute and the solvent.
| Property | 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | Dimethyl Sulfoxide (DMSO) |
| Chemical Structure | NCC1CCN(CC1)CC(=O)c1ccccc1 | (CH₃)₂SO |
| Molecular Formula | C₁₄H₂₀N₂O[1] | C₂H₆OS |
| Molecular Weight | 232.32 g/mol [1] | 78.13 g/mol |
| Key Functional Groups | Phenyl, Ketone, Tertiary Amine, Primary Amine | Sulfoxide |
| Solvent Type | - | Polar Aprotic[2][3] |
| Boiling Point | - | 189 °C (372 °F)[2] |
| Freezing Point | - | 18.5 °C (65.3 °F)[2] |
| Key Characteristics | Contains both H-bond donors/acceptors and a lipophilic aromatic ring. The amine groups confer basic properties. | Excellent solvent for a wide range of compounds; highly hygroscopic (absorbs water from the air).[2][4][5] |
Section 2: The Core Troubleshooting Workflow
When solubility issues arise, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose and resolve the problem.
Caption: Systematic workflow for troubleshooting solubility.
Section 3: Frequently Asked Questions (FAQs)
Q1: I'm having trouble getting 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one to dissolve in DMSO. What are the first steps?
If simple vortexing is insufficient, escalate your efforts methodically. The energy required to dissolve a compound must overcome the crystal lattice energy—the forces holding the solid compound together.
-
Extended Agitation: First, ensure you have vortexed the solution vigorously for at least 2 minutes.
-
Sonication: Use an ultrasonic bath. The high-frequency sound waves create micro-cavitations that break apart solid aggregates, increasing the surface area available for the solvent to act upon.[6] A 10-15 minute sonication is a standard next step.
-
Gentle Warming: If sonication fails, gently warm the solution in a water bath to 30-40°C while stirring.[6] Increasing the temperature raises the kinetic energy of the system, which enhances the dissolution process.[7] DMSO is thermally stable well beyond this temperature range.[3]
Q2: My compound dissolved initially but then precipitated out of the DMSO solution after a few hours/days. What happened?
This is a common and frustrating issue, often pointing to one of two causes:
-
Supersaturation and Crystallization: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the compound may begin to crystallize out of the solution to reach a more stable, lower-energy state.[5][8] Once a compound crystallizes from DMSO, it can be very difficult to redissolve.[5] The best solution is to prepare a new stock at a slightly lower concentration.
-
Water Contamination: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] As the water content in your DMSO increases, the solvent properties change, becoming more polar and protic. This can significantly decrease the solubility of moderately lipophilic compounds, causing them to precipitate. This is why it is critical to use anhydrous DMSO and minimize the time the vial is open to the air.[5][6]
Q3: My compound is fine in the DMSO stock, but it precipitates immediately when I add it to my aqueous cell culture medium or buffer. How do I prevent this?
This is a classic problem of solvent exchange. The compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment.
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be as low as possible, typically well below 0.5%, to avoid both compound precipitation and solvent-induced toxicity.[6]
-
Improve Mixing Technique: Do not add the aqueous medium directly to your small volume of DMSO stock. Instead, add the small volume of DMSO stock to the larger volume of vigorously stirring or vortexing aqueous medium. This ensures rapid dispersion and dissolution, preventing localized high concentrations of the compound that can lead to immediate precipitation.
-
Perform Serial Dilutions: For very high concentrations, prepare intermediate dilutions in your culture medium or buffer.[6] This gradual reduction in solvent strength can help keep the compound in solution.
Q4: How important is the quality and handling of my DMSO?
It is arguably the most critical factor.
-
Grade: Always use high-purity, anhydrous (<0.02% water) or molecular biology grade DMSO.
-
Storage: Purchase DMSO in smaller-volume bottles with septa to minimize repeated opening and exposure to moist air. Once opened, store it in a desiccator.
-
Handling: When preparing stock solutions, allow the DMSO bottle to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid.
Q5: How should I properly store my stock solution of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one in DMSO?
Proper storage is essential to maintain the integrity and solubility of your compound.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can increase the probability of crystallization and degradation.[5][6]
-
Temperature: For long-term storage (months), store aliquots at -20°C. For short-term use (days to weeks), 4°C is acceptable.[6]
-
Usage: When you need to use an aliquot, remove it from the freezer and allow it to equilibrate completely to room temperature before opening. This prevents water from condensing into the cold solution.
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Preparation: Bring a new or properly stored bottle of anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration. It is recommended to start by dissolving the compound in 100% DMSO before any subsequent dilutions.[9]
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 2 minutes. Visually inspect for any undissolved particulates against a bright light.
-
Troubleshooting (If Needed):
-
If particulates remain, place the vial in an ultrasonic water bath for 10-15 minutes. Inspect again.
-
If particulates still remain, place the vial in a water bath set to 30-40°C with constant stirring or intermittent vortexing until the solution is clear. Do not exceed 40°C without prior knowledge of the compound's thermal stability.
-
-
Storage: Once fully dissolved, allow the solution to cool to room temperature. Aliquot into smaller, single-use volumes in tightly sealed tubes and store at -20°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Media
-
Preparation: Prepare your final volume of aqueous buffer or cell culture medium in a sterile tube or beaker. Place it on a stir plate or have a vortex mixer ready.
-
Stock Retrieval: Thaw a single-use aliquot of your DMSO stock solution and ensure it has reached room temperature. Briefly vortex the stock solution to ensure it is homogeneous.
-
Dilution: While the aqueous medium is being vigorously stirred or vortexed, add the required volume of the DMSO stock drop-wise into the medium. This rapid mixing is crucial to prevent precipitation.
-
Final Mix: Continue to mix the final solution for another 30-60 seconds to ensure complete homogeneity before use.
References
-
DMSO Solvent Properties Overview. (n.d.). Scribd. Retrieved April 7, 2024, from [Link]
-
Dimethyl sulfoxide. (2024). In Wikipedia. Retrieved April 7, 2024, from [Link]
-
DMSO Physical Properties. (n.d.). gChem. Retrieved April 7, 2024, from [Link]
-
Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026, January 13). AntBio. Retrieved April 7, 2024, from [Link]
-
Dimethyl Sulfoxide (DMSO) Physical Properties. (2005, November). Regulations.gov. Retrieved April 7, 2024, from [Link]
-
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. (n.d.). NextSDS. Retrieved April 7, 2024, from [Link]
-
2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. (n.d.). Appchem. Retrieved April 7, 2024, from [Link]
-
1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one. (n.d.). PubChemLite. Retrieved April 7, 2024, from [Link]
-
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. (n.d.). BIOFOUNT. Retrieved April 7, 2024, from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 2045–2053. [Link]
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2006). Samples in DMSO: What an end user needs to know. LRIG, New Jersey. Retrieved April 7, 2024, from [Link]
-
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol. (2025, September 11). Chemsrc. Retrieved April 7, 2024, from [Link]
-
Sprachman, M. M., & Wipf, P. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 10(3), 263–270. [Link]
-
Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223–241. [Link]
-
Compound Solubility with Dimethylsulfoxide. (2022, March 30). Hampton Research. Retrieved April 7, 2024, from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 2045–2053. [Link]
-
4 Factors Affecting Solubility of Drugs. (1970, January 1). Ascendia Pharmaceutical Solutions. Retrieved April 7, 2024, from [Link]
-
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. (n.d.). PubChemLite. Retrieved April 7, 2024, from [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. scribd.com [scribd.com]
- 5. ziath.com [ziath.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Optimizing the Purification of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one by Flash Chromatography
Welcome to the technical support center for the purification of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the flash chromatography of this basic amine compound. Our goal is to equip you with the knowledge to overcome common purification challenges and achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one difficult to purify using standard silica gel chromatography?
The primary challenge in purifying 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one lies in its chemical nature. This compound contains both a primary and a tertiary amine, making it a basic molecule. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can strongly interact with the basic amine functional groups of your compound through acid-base interactions.[1][2] This can lead to several purification issues:
-
Peak Tailing: The most common issue is significant peak tailing, where the peak has an asymmetrical shape with a drawn-out trailing edge. This occurs because of the strong, and sometimes slow, dissociation of the amine from the acidic silica surface.[3][4]
-
Low Recovery: In some cases, the interaction is so strong that the compound may not elute from the column at all, resulting in poor or no recovery of your product.[1][2]
-
Compound Degradation: The acidic nature of the silica gel can potentially cause the degradation of sensitive compounds.[1]
Q2: What is the first step I should take to improve the purification of my basic amine compound?
The first and most crucial step is to perform a thorough analysis of your crude sample using Thin Layer Chromatography (TLC). TLC is an invaluable tool for developing and optimizing your flash chromatography method.[5][6] It allows you to quickly screen different solvent systems and stationary phases to find the optimal conditions for separation. Aim for an Rf value between 0.15 and 0.35 for your target compound to ensure good separation and a reasonable elution time on the flash column.
Q3: Should I use normal-phase or reversed-phase chromatography for this compound?
Both normal-phase and reversed-phase chromatography can be successfully employed for the purification of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, but each requires specific considerations.
-
Normal-Phase Chromatography: This is often the first choice for many organic chemists.[7] However, due to the basic nature of the compound, you will likely need to modify the standard silica gel or the mobile phase.[1][5]
-
Reversed-Phase Chromatography: This is an excellent alternative, especially for polar compounds.[7][8] For basic amines, reversed-phase chromatography is often performed at a higher pH to suppress the ionization of the amine, making it less polar and more retentive on the non-polar stationary phase.[1]
The decision between the two often comes down to the solubility of your crude mixture and the nature of the impurities.[5][7]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter during the purification of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one and offers detailed solutions.
Issue 1: Severe Peak Tailing in Normal-Phase Chromatography
Cause: As discussed, peak tailing is primarily due to the strong interaction between the basic amine and the acidic silanol groups on the silica gel surface.[3][4]
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a competing base to your mobile phase.[1][9] This base will "neutralize" the acidic sites on the silica, minimizing the interaction with your target compound.
-
Recommended Additives: Triethylamine (TEA) is a popular choice. Start with 0.1-1% (v/v) TEA in your mobile phase.[9] Ammonia solution (e.g., in methanol) can also be used.
-
Experimental Protocol: Prepare your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes) and add the desired amount of TEA. Equilibrate your column with this modified mobile phase for at least 5 column volumes before loading your sample.
-
-
Use of Amine-Functionalized Silica: An alternative to modifying the mobile phase is to use a different stationary phase. Amine-functionalized silica columns have a less acidic surface, which significantly reduces peak tailing for basic compounds.[5]
-
Employing Basic Alumina: Basic alumina is another alternative stationary phase that can be effective for the purification of amines.[9]
Issue 2: Poor or No Recovery of the Compound
Cause: This is an extreme case of the interaction between the basic amine and the acidic silica, leading to irreversible adsorption.[2]
Solutions:
-
Increase the Strength of the Basic Additive: If you are already using a basic additive like TEA and still experiencing low recovery, try increasing its concentration (e.g., up to 2%).
-
Switch to a Less Acidic Stationary Phase: As mentioned above, amine-functionalized silica or basic alumina are excellent choices to prevent irreversible binding.[5][9]
-
Consider Reversed-Phase Chromatography: If normal-phase continues to be problematic, switching to reversed-phase is a highly recommended strategy.
Issue 3: Co-elution of Impurities
Cause: The solvent system you are using may not have sufficient selectivity to resolve your target compound from its impurities.[1]
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. For normal-phase, you can try combinations like dichloromethane/methanol, ethyl acetate/hexanes, or even systems containing acetonitrile.[9] For reversed-phase, common mobile phases are acetonitrile/water or methanol/water.[8]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve the separation of complex mixtures.[10][11]
-
dot
-
Caption: Workflow for developing a gradient elution method.
-
-
Mixed-Mode Chromatography: For very challenging separations, consider mixed-mode chromatography. These columns have stationary phases with both reversed-phase (e.g., C18) and ion-exchange properties.[12][13] This dual retention mechanism can provide unique selectivity for polar and charged molecules like your target compound.[14]
Issue 4: Sample Solubility and Loading Problems
Cause: The solubility of your crude sample in the initial mobile phase is crucial for good chromatography. If the sample is not fully dissolved or precipitates on the column, it will lead to poor peak shape and resolution.
Solutions:
-
Dry Loading: If your sample is not soluble in the initial, low-polarity mobile phase of your gradient, dry loading is the recommended technique.[5][15]
-
Experimental Protocol for Dry Loading:
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel or celite to this solution to form a free-flowing powder after solvent evaporation.
-
Thoroughly dry the powder under vacuum to remove all solvent.
-
Load the dry powder onto the top of your pre-equilibrated flash column.
-
-
-
Solvent Selection for Liquid Loading: If you are performing a liquid load, ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase to avoid band broadening.[3]
Data and Protocols at a Glance
Table 1: Recommended Solvent Systems for the Purification of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
| Chromatography Mode | Stationary Phase | Common Mobile Phase Systems | Additives/Modifiers | Pros | Cons |
| Normal-Phase | Silica Gel | Dichloromethane/Methanol | 0.1-2% Triethylamine or Ammonia | Good for less polar impurities. | Can cause peak tailing and low recovery without additives. |
| Ethyl Acetate/Hexanes | |||||
| Amine-functionalized Silica | Dichloromethane/Methanol | None usually required | Excellent peak shape for amines. | More expensive than silica gel. | |
| Ethyl Acetate/Hexanes | |||||
| Reversed-Phase | C18 Silica | Acetonitrile/Water | 0.1% Ammonium hydroxide or Triethylamine (to raise pH) | Excellent for polar impurities; often provides better peak shape for amines. | Requires removal of aqueous solvent from fractions. |
| Methanol/Water | |||||
| Mixed-Mode | C18 with Ion-Exchange | Acetonitrile/Water with buffer (e.g., ammonium formate) | pH and buffer concentration are key parameters | Offers unique selectivity for complex mixtures. | Method development can be more complex.[12] |
Diagram 1: Decision Tree for Method Selection
-
dot
-
Caption: Decision-making workflow for purification method selection.
Conclusion
The successful purification of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one by flash chromatography is readily achievable with a systematic approach. By understanding the chemical properties of this basic amine and anticipating its interactions with the stationary phase, you can proactively select the appropriate chromatographic conditions. Remember to always start with TLC to guide your method development, and do not hesitate to employ mobile phase additives or alternative stationary phases to overcome common challenges like peak tailing and low recovery.
References
-
Evolution of Mixed-Mode Chromatography. (n.d.). SIELC. Retrieved April 7, 2024, from [Link]
-
King, A. (n.d.). Successful Flash Chromatography. King Group. Retrieved April 7, 2024, from [Link]
-
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. (n.d.). NextSDS. Retrieved April 7, 2024, from [Link]
-
Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. Retrieved April 7, 2024, from [Link]
-
How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). PatSnap Eureka. Retrieved April 7, 2024, from [Link]
-
The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.). Santai Technologies. Retrieved April 7, 2024, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved April 7, 2024, from [Link]
-
2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. (n.d.). Applichem. Retrieved April 7, 2024, from [Link]
-
Strategies for Improving Flash Chromatography Efficiency. (n.d.). Biotage. Retrieved April 7, 2024, from [Link]
-
Perspective Chapter: Mixed-Mode Chromatography. (2022, April 23). IntechOpen. Retrieved April 7, 2024, from [Link]
-
Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. Retrieved April 7, 2024, from [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. Retrieved April 7, 2024, from [Link]
-
Flash Column Chromatography with Ammonia: Your experiences please! (2023, April 11). Reddit. Retrieved April 7, 2024, from [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved April 7, 2024, from [Link]
-
Fundamentals of mixed mode (multimodal) chromatography. (2024, September 2). Cytiva. Retrieved April 7, 2024, from [Link]
-
Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.. Retrieved April 7, 2024, from [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate. Retrieved April 7, 2024, from [Link]
-
But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1). LCGC International. Retrieved April 7, 2024, from [Link]
-
15-minute Webcast: Mixed-Mode Chromatography Resins for Biomolecule Purification. (2020, October 1). Bio-Rad. Retrieved April 7, 2024, from [Link]
-
severe tailing on column. (2007, September 12). Chromatography Forum. Retrieved April 7, 2024, from [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
-
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol. (2025, September 11). Chemsrc. Retrieved April 7, 2024, from [Link]
-
HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved April 7, 2024, from [Link]
-
Flash Purification Methodology for Synthetic Peptides. (n.d.). Phenomenex. Retrieved April 7, 2024, from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved April 7, 2024, from [Link]
-
Dubant, S., & Mathews, B. (2009). Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. Retrieved April 7, 2024, from [Link]
-
High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides. (n.d.). Biotage. Retrieved April 7, 2024, from [Link]
-
Successful Flash Chromatography. (n.d.). Biotage. Retrieved April 7, 2024, from [Link]
-
Silver, J. E. (n.d.). Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput. Teledyne ISCO. Retrieved April 7, 2024, from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. theseus.fi [theseus.fi]
- 7. biotage.com [biotage.com]
- 8. santaisci.com [santaisci.com]
- 9. Reddit - Please wait for verification [reddit.com]
- 10. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 11. biotage.com [biotage.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Perspective Chapter: Mixed-Mode Chromatography | IntechOpen [intechopen.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
Technical Support Center: A Guide to Preventing Oxidation and Degradation of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. The inherent chemical functionalities of this molecule—specifically the piperidine ring and the primary aminomethyl group—render it susceptible to oxidative and other degradation pathways. Understanding and mitigating these instabilities is critical for ensuring experimental reproducibility, maintaining compound integrity, and generating reliable data. This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to preserve the stability of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the handling and storage of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
Q1: My solid 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one has turned yellow/brown. Can I still use it?
A1: Discoloration is a primary visual indicator of chemical degradation, likely due to oxidation.[1] Amines, and particularly piperidine-containing structures, are prone to oxidation when exposed to air and light, leading to the formation of colored byproducts.[1][2] For applications requiring high purity, such as in quantitative biological assays or as a pharmaceutical standard, using the discolored product is strongly discouraged as it can lead to inaccurate and unreliable results. For less sensitive applications, the material's suitability should be confirmed by analytical methods like HPLC or LC-MS to assess its purity.
Q2: What are the optimal storage conditions for the solid compound to ensure long-term stability?
A2: To minimize degradation, the solid compound must be protected from four key environmental factors: oxygen, light, heat, and moisture.[3] The optimal storage conditions are as follows:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace atmospheric oxygen.[1][2]
-
Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect the photosensitive compound from light-induced degradation.[2][3]
-
Temperature Control: Store the compound in a cool, dry, and well-ventilated area. For long-term stability, refrigeration at 2-8 °C is highly recommended.[1][2][3]
-
Sealed Containers: Ensure the container is tightly sealed to prevent exposure to air and moisture. For added protection, wrapping the cap with Parafilm is a good practice.[1][4]
Q3: I'm observing rapid degradation of my compound after dissolving it in a solvent. What is the cause and how can I prepare stable solutions?
A3: Solution-state degradation is often much faster than solid-state degradation. The primary causes are dissolved oxygen in the solvent, exposure to light, and potentially the presence of trace metal ions that can catalyze oxidation.[5] To prepare and maintain stable solutions, follow these recommendations:
-
Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Add Antioxidants: The inclusion of an antioxidant can significantly inhibit oxidative degradation in solutions.[2] Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). Compatibility with your specific assay must be verified.
-
Work Quickly and Protect from Light: Prepare solutions immediately before use and store them in light-protected containers if short-term storage is necessary.
Q4: I see unexpected peaks in my HPLC/LC-MS analysis. What are the likely degradation products?
A4: The appearance of new, often more polar (earlier eluting), peaks in your chromatogram is a strong indication of degradation.[2] Based on the structure of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, the most probable degradation products arise from oxidation of the nitrogen atoms. These include:
-
Piperidine N-oxide: Oxidation of the tertiary nitrogen within the piperidine ring. This is a very common oxidation product for such structures.[2]
-
Imines: Formed through oxidation at the carbon atoms adjacent to the piperidine nitrogen.[2][6]
-
Ring-Opening Products: Severe oxidation can lead to the cleavage of the piperidine ring, resulting in various aldehydes and carboxylic acids.[2]
A stability-indicating analytical method is crucial for separating the parent compound from these potential degradants.[2]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Change in Physical Appearance (e.g., solid turns yellow/brown, becomes oily) | 1. Oxidation: Exposure to atmospheric oxygen during storage or handling.[1][2]2. Light Exposure: Degradation initiated by UV or ambient light.[3]3. Improper Storage Temperature: Elevated temperatures accelerating reaction rates.[3] | 1. Discard the compromised material for sensitive experiments. For future prevention, review and implement the recommended storage protocols (See Protocol 1).2. Always store in amber vials or protect from light.[2]3. Ensure storage is at the recommended temperature (2-8 °C).[3] |
| Rapid Discoloration of Solutions | 1. Dissolved Oxygen: Oxygen in the solvent is a primary driver of oxidation.[5]2. Metal Ion Contamination: Trace metals in solvents or on glassware can catalyze oxidation.[5]3. High pH: Basic conditions can sometimes increase susceptibility to oxidation for certain amines. | 1. Use deoxygenated solvents (See Protocol 2).[5]2. Use high-purity solvents and acid-washed glassware. Consider adding a chelating agent like EDTA if metal contamination is suspected (verify compatibility).[5]3. Buffer solutions to a stable pH, if compatible with the experimental design. |
| Appearance of New Peaks in HPLC/LC-MS | 1. Oxidative Degradation: Formation of N-oxides or other polar byproducts.[2]2. On-Column Degradation: The compound may be unstable under the analytical conditions (e.g., mobile phase pH). | 1. Confirm identity of degradants using LC-MS/MS.[7]2. Prepare samples immediately before injection.[5]3. Consider adding an antioxidant (e.g., ascorbic acid) to the sample solvent or mobile phase.[5][8]4. Evaluate the stability of the compound in the mobile phase over the typical run time. |
| Inconsistent Experimental Results / Loss of Potency | 1. Batch-to-Batch Variation: Different levels of degradation in the starting material.2. Progressive Degradation: The compound is degrading over the course of the experiment. | 1. Perform a purity check (e.g., HPLC) on the solid material before starting any experiment.2. Aliquot the solid compound to prevent repeated exposure of the entire stock to the atmosphere.[1]3. Prepare fresh solutions for each experiment from a properly stored solid source. |
Part 3: Mechanistic Insights & Potential Degradation Pathways
The primary sites of instability on 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one are the two nitrogen atoms and the adjacent carbon atoms (α-carbons). Oxidation is the most common degradation route.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 4. csuohio.edu [csuohio.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijmr.net.in [ijmr.net.in]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Scale-Up Synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ specifically for researchers and drug development professionals. Transitioning the synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one from discovery-scale to multigram or kilogram production introduces significant challenges, primarily revolving around chemo-selectivity, exotherm management, and byproduct mitigation.
This guide provides field-proven methodologies, mechanistic rationales, and self-validating protocols to ensure scientific integrity and high-yield production.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a complex mixture of regioisomers and over-alkylated products during scale-up? A: 4-(aminomethyl)piperidine is a diamine possessing both a secondary cyclic amine and a primary aliphatic amine[1]. While the secondary piperidine nitrogen is generally more nucleophilic, the primary amine is significantly less sterically hindered. In a batch scale-up without protection, localized concentration gradients of phenacyl bromide and poor heat dissipation lead to competitive alkylation at the primary amine, followed by rapid dialkylation[2]. Causality & Solution: You must implement a temporary protecting group strategy. Utilizing 4-(Boc-aminomethyl)piperidine (CAS 135632-53-0) selectively masks the primary amine, directing the electrophile exclusively to the piperidine nitrogen[3].
Q2: What is causing the dark, tar-like impurities and discoloration in my reactor? A: Phenacyl bromide is highly reactive and prone to degradation. Under strongly basic conditions (e.g., NaOH or KOH) and elevated temperatures, the acetophenone moiety undergoes base-catalyzed aldol condensation, leading to polymerization and tar formation[4]. Furthermore, the N-alkylation is highly exothermic; inadequate cooling during scale-up creates hot spots that accelerate this degradation. Causality & Solution: Switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like anhydrous K₂CO₃[5]. DIPEA scavenges the HBr byproduct without destroying the electrophile. Ensure the phenacyl bromide is added dropwise via a dosing pump to a cooled reaction mixture (0–5 °C).
Q3: How can I optimize the deprotection step to avoid dimerization byproducts? A: Removing the Boc group requires acidic conditions. If the resulting free base of the product (an α-amino ketone) is neutralized and concentrated at elevated temperatures, it can undergo intermolecular condensation to form pyrazine derivatives. Causality & Solution: Perform the deprotection using 4M HCl in dioxane at room temperature. Isolate the final product directly as the dihydrochloride salt . The protonated amines are incapable of nucleophilic attack, effectively shutting down dimerization pathways.
Part 2: Mechanistic Pathways & Workflow Visualizations
Mechanistic pathways leading to the desired product versus common scale-up byproducts.
Experimental workflow for the scale-up synthesis of the target molecule.
Part 3: Quantitative Data Summary
To illustrate the critical nature of protecting groups and base selection during scale-up, the following table summarizes the impact of reaction parameters on selectivity and yield.
Table 1: Impact of Reaction Conditions on Alkylation Selectivity and Yield (100g Scale Simulation)
| Amine Precursor | Base | Temperature | Addition Method | Desired Product Yield | Regioisomer (%) | Over-alkylation (%) |
| Unprotected | K₂CO₃ | 25 °C | Bolus | 42% | 35% | 18% |
| Unprotected | DIPEA | 0–5 °C | Dropwise | 55% | 28% | 12% |
| Boc-protected | NaOH | 25 °C | Bolus | 68% | N/A | < 5% (Tar formation) |
| Boc-protected | DIPEA | 0–5 °C | Dropwise | 92% | N/A | < 1% |
Part 4: Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the reaction trajectory is correct before proceeding to the next unit operation.
Step 1: Selective N-Alkylation
Reagents: 4-(Boc-aminomethyl)piperidine (1.0 eq)[3], Phenacyl bromide (1.05 eq)[6], DIPEA (1.5 eq), Anhydrous Acetonitrile (10 vol).
-
Preparation: Charge a jacketed reactor with 4-(Boc-aminomethyl)piperidine and DIPEA in anhydrous acetonitrile (7 vol). Cool the internal temperature to 0–5 °C under a nitrogen atmosphere.
-
Electrophile Dissolution: Dissolve phenacyl bromide in acetonitrile (3 vol). Self-Validation Check: Ensure complete dissolution. Undissolved phenacyl bromide will cause unpredictable concentration spikes and localized exotherms when pumped into the reactor.
-
Controlled Addition: Pump the phenacyl bromide solution into the reactor dropwise over 2–3 hours. Causality: Maintaining the amine in stoichiometric excess throughout the addition suppresses the formation of quaternary ammonium salts[5].
-
Reaction Monitoring: Stir for 4 hours, allowing the reactor to slowly warm to room temperature. Self-Validation Check: Analyze via HPLC/TLC. The reaction is complete when the amine precursor is <1% AUC.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the Boc-protected intermediate.
Step 2: Boc Deprotection & Salt Isolation
Reagents: 4M HCl in Dioxane (5.0 eq), Dichloromethane (DCM, 2 vol), Diethyl Ether (Cold).
-
Dissolution: Dissolve the crude Boc-protected intermediate in a minimal amount of DCM (2 vol) in a clean reactor.
-
Acidification: Slowly add 4M HCl in Dioxane at 10–15 °C.
-
Deprotection: Stir the mixture at room temperature for 2–3 hours. Self-Validation Check: Observe the reaction mixture. The cleavage of the Boc group generates CO₂ gas. The cessation of bubbling indicates the chemical transformation is nearing completion. Simultaneously, the product will begin to precipitate as a dihydrochloride salt.
-
Isolation: Add cold diethyl ether to fully crash out the salt. Filter the precipitate under vacuum, wash with copious amounts of cold ether, and dry under high vacuum to afford 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one dihydrochloride as a highly pure, stable white solid.
References
-
phenacyl bromide - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]
-
Procedure for N-alkylation of Piperidine? Source: ResearchGate (researchgate.net) URL:[Link]
Sources
overcoming steric hindrance in 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one derivatives
Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and stalled reactions when synthesizing and functionalizing 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one scaffolds. The primary culprit is almost always steric hindrance . The spatial footprint of the piperidine chair conformation, combined with the bulky phenylethanone core, creates significant activation energy barriers during both N-alkylation and downstream amine functionalization.
This guide provides field-proven, causality-driven solutions to bypass these steric traps, ensuring your synthetic workflows are robust and self-validating.
Mechanistic Workflow: Bypassing Steric Traps
Workflow for overcoming steric hindrance in piperidine derivative synthesis.
Module 1: Scaffold Construction (N-Alkylation)
Q: Why do I observe low yields (<30%) and unreacted starting materials when reacting 4-(Boc-aminomethyl)piperidine with 2-bromo-1-phenylethan-1-one under standard basic conditions (K₂CO₃/MeCN at room temperature)?
The Causality: The nucleophilic attack of the secondary piperidine nitrogen on the alpha-carbon of 2-bromoacetophenone is sterically hindered by the bulky phenylethanone moiety. Standard thermal heating often fails to overcome the high activation energy barrier of this specific Sₙ2 trajectory. To resolve this, we utilize Microwave-Assisted Organic Synthesis (MAOS). causes rapid dielectric heating, effectively overcoming the steric activation barrier and reducing reaction times from hours to minutes while minimizing degradation byproducts[1]. This technique has been proven highly effective for[2].
Protocol 1: Microwave-Assisted N-Alkylation Self-Validating System: This protocol relies on precise temperature control and LC-MS monitoring to ensure the reaction does not proceed to over-alkylation or thermal degradation.
-
Preparation: In a 10 mL microwave vial, combine 4-(Boc-aminomethyl)piperidine (1.0 eq, 1.0 mmol) and 2-bromo-1-phenylethan-1-one (1.1 eq, 1.1 mmol).
-
Solvent & Base: Add 4 mL of anhydrous Acetonitrile (MeCN) and anhydrous K₂CO₃ (2.0 eq). MeCN is chosen for its high dielectric constant, making it an excellent microwave absorber[1].
-
Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes. (Ensure the microwave synthesizer is set to dynamic power mode with a maximum of 150 W).
-
Validation: Analyze a 5 µL aliquot via LC-MS. The complete disappearance of the secondary amine mass peak validates the Sₙ2 completion. If starting material persists, irradiate for an additional 5 minutes.
-
Workup: Filter off the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.
Module 2: Downstream Functionalization (Amide Coupling)
Q: After deprotecting the primary amine, my amide coupling with sterically hindered carboxylic acids (e.g., adamantane-1-carboxylic acid) stalls at 40% conversion using EDC/HOBt. How can I drive this to completion?
The Causality: The stalling is caused by the steric bulk of the incoming acyl group clashing with the piperidine ring's spatial profile, leading to a highly congested transition state. EDC/HOBt forms an active ester that is insufficiently reactive to overcome this steric trap. You must switch to uronium/aminium salts containing a 7-azabenzotriazole leaving group, such as [3]. HATU leverages the "7-aza effect" (anchimeric assistance), where the nitrogen atom at the 7-position of the HOAt leaving group hydrogen-bonds with the incoming amine. This pre-organizes the transition state, drastically lowering the activation energy for aminolysis even in [4].
Protocol 2: HATU-Mediated Amide Coupling Self-Validating System: Incorporating a colorimetric Kaiser test allows for real-time verification of primary amine consumption.
-
Activation: In a dry flask under N₂, dissolve the bulky carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes. The solution will turn pale yellow, indicating the formation of the highly reactive O-acyluronium intermediate[3].
-
Coupling: Add the deprotected 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (1.0 eq) dissolved in a minimal amount of DMF.
-
Validation: After 2 hours, perform a Kaiser test on a micro-aliquot. A yellow color indicates complete consumption of the primary amine (successful coupling). A blue color indicates persistent unreacted amine, requiring an additional 0.5 eq of activated acid.
-
Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash extensively with brine (to remove DMF and HATU byproducts), dry over Na₂SO₄, and concentrate.
Quantitative Data Summaries
Table 1: Comparison of N-Alkylation Conditions for Sterically Hindered Piperidines
| Heating Method | Solvent | Temp (°C) | Time | Yield (%) | Byproduct Formation |
| Conventional Batch | MeCN | 25 (RT) | 24 h | 28% | Low |
| Conventional Reflux | MeCN | 82 | 12 h | 55% | High (Thermal degradation) |
| Microwave (MAOS) | MeCN | 120 | 15 min | 92% | Very Low |
Table 2: Amide Coupling Reagent Efficacy for 4-Aminomethylpiperidine Derivatives
| Coupling Reagent | Leaving Group | Anchimeric Assistance | Reaction Time | Conversion (%) |
| EDC / HOBt | OBt | No | 24 h | 42% |
| HBTU / DIPEA | OBt | No | 12 h | 65% |
| HATU / DIPEA | OAt | Yes (7-Aza Effect) | 2 h | >98% |
| COMU / DIPEA | Oxyma | Yes (H-bonding) | 2 h | 95% |
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: PeptideChemistry.org URL:[Link]
Sources
Technical Support Center: Stabilization and Long-Term Storage of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Welcome to the Technical Support Center for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one . This guide provides drug development professionals and synthetic chemists with field-proven methodologies to mitigate the severe degradation liabilities of this bifunctional molecule. Rather than a generic storage guide, this document explores the mechanistic causality behind the compound's instability and provides a self-validating protocol for long-term preservation.
Structural Liabilities & The Causality of Degradation
To stabilize a molecule, one must first understand why it degrades. 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one contains three highly reactive functional groups:
-
An α -amino ketone core: Highly electrophilic and prone to base-catalyzed hydrolysis[1].
-
A tertiary piperidine amine: Acts as a local base and nucleophile.
-
A primary aminomethyl group: Highly nucleophilic and susceptible to oxidation[2].
The Core Conflict: The presence of both a highly nucleophilic primary amine and a highly electrophilic ketone within the same molecular framework creates a severe thermodynamic liability. If left as a free base, the primary amine of one molecule will rapidly attack the ketone of another. This intermolecular Schiff base formation leads to runaway oligomerization (forming pyrazines and complex polymers). Furthermore, the primary amine is susceptible to oxidation and atmospheric CO2 adduct (carbamate) formation, which is accelerated by light and dissolved oxygen[3]. Maintaining an acidic pH to protonate these amines is critical to eliminating their nucleophilicity and ensuring structural integrity[1].
Caption: Primary degradation pathways of the free base molecule under ambient conditions.
Troubleshooting & FAQs
Q: My stock solution turned yellow/brown after a week at 4°C. What happened? A: Color changes typically indicate oxidative degradation of the primary amine or the formation of conjugated oligomers via self-condensation. Amines are highly susceptible to oxidation, a process significantly accelerated by light and dissolved oxygen[3]. Resolution: Never store this compound as a free base in solution. If a solution must be kept temporarily, prepare it in deoxygenated solvents, purge the headspace with Argon, and store at -20°C[3].
Q: I am observing multiple high-molecular-weight peaks on LC-MS. Is my compound decomposing? A: Yes. Because the molecule contains both a primary amine and a ketone, it undergoes rapid intermolecular condensation when stored as a free base. Resolution: Convert the free base to a di-hydrochloride (di-HCl) salt immediately after synthesis. Protonating the primary amine ( pKa ~10) and the piperidine nitrogen ( pKa ~8-9) removes their lone pairs, effectively shutting down the nucleophilic condensation pathway.
Q: Why does the pH of my aqueous formulation drift upwards over time? A: α -amino ketones can undergo hydrolysis, a degradation pathway that is highly dependent on pH[1]. If the formulation is not adequately buffered, basic degradation byproducts (like cleaved amines) can alter the pH, which in turn accelerates further base-catalyzed hydrolysis[1].
Quantitative Stability Data
The following table summarizes the dramatic impact of salt formation and environmental controls on the half-life ( t1/2 ) of the compound.
| Storage Condition | Molecular State | Atmosphere | Temp (°C) | Estimated t1/2 | Primary Impurity Observed |
| Ambient Benchtop | Free Base (Oil/Solid) | Air | 25°C | < 48 Hours | Pyrazine Oligomers |
| Standard Freezer | Free Base (Solid) | Air | -20°C | 2-3 Weeks | N-Oxides, Oligomers |
| Buffered Solution | Free Base (pH 7.4) | Air | 4°C | < 24 Hours | Hydrolysis Products |
| Optimized Storage | Di-HCl Salt (Dry) | Argon | -80°C | > 24 Months | None (Stable) |
Self-Validating Stabilization Protocol: Di-HCl Salt Formation
To achieve long-term stability, the compound must be converted into a di-hydrochloride salt and lyophilized. This protocol is designed as a self-validating system —it includes built-in analytical checks to ensure the chemistry has worked before you commit the batch to long-term storage.
Step-by-Step Methodology
-
Solubilization: Dissolve the freshly purified free base in anhydrous diethyl ether ( Et2O ) or a mixture of anhydrous Et2O /Ethanol (9:1) at a concentration of 0.1 M.
-
Causality: Anhydrous solvents prevent premature hydrolysis of the α -amino ketone during the exothermic salt formation process.
-
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble anhydrous HCl gas (or add 2.2 equivalents of a standardized HCl in dioxane solution) dropwise under vigorous stirring.
-
Causality: Exactly 2.2 equivalents are used to ensure complete protonation of both the primary aminomethyl group and the tertiary piperidine nitrogen, with a slight excess to drive the equilibrium.
-
-
Isolation: Stir for 30 minutes at 0°C. The di-HCl salt will precipitate as a white solid. Filter the precipitate rapidly under a blanket of nitrogen and wash with cold, anhydrous Et2O .
-
Validation (Critical Step):
-
pH Check: Dissolve 1 mg of the isolated salt in 1 mL of deionized water. The pH must be between 3.0 and 4.5. If the pH is > 5.0, the primary amine is not fully protonated, and the batch will polymerize. Re-suspend and add additional HCl.
-
NMR Verification: Run a 1H -NMR in D2O . Verify the downfield shift of the protons adjacent to the amines to confirm dual protonation.
-
-
Lyophilization & Storage: Transfer the validated salt to amber glass vials. Lyophilize for 24 hours to remove any trace moisture. Backfill the vials with Argon gas, seal tightly with PTFE-lined caps, and store at -80°C.
Caption: Self-validating workflow for the generation, verification, and storage of the stabilized di-HCl salt.
References
Sources
resolving peak tailing in HPLC analysis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Guide for: HPLC Analysis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of basic compounds: peak tailing. We will focus specifically on 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, a molecule with multiple basic functional groups that make it particularly susceptible to this phenomenon.
Analyte at a Glance
Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte.
| Property | Value | Significance for HPLC |
| Chemical Name | 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | - |
| Molecular Formula | C₁₄H₂₀N₂O | [1] |
| Molecular Weight | 232.32 g/mol | [1] |
| Key Functional Groups | Primary Amine, Tertiary Amine (Piperidine) | These are basic groups that can become protonated (positively charged) at acidic to neutral pH. This positive charge is the primary driver of unwanted secondary interactions with the HPLC stationary phase. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my peak for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one tailing?
Answer:
Peak tailing for this compound is almost certainly caused by secondary-site interactions between the analyte and the stationary phase.[2] Your analyte has two basic nitrogen atoms (a primary amine and a tertiary amine in the piperidine ring). In a typical reversed-phase mobile phase (pH > 3), these basic groups become protonated, giving the molecule a positive charge.
The root of the problem lies within the silica-based stationary phase of most C18 columns. During manufacturing, not all surface silanol groups (Si-OH) are bonded with the C18 ligands.[3] These residual silanols are weakly acidic. At mobile phase pH levels above ~3.0, these silanols deprotonate to become negatively charged (Si-O⁻).[4]
This creates a strong ionic attraction between your positively charged analyte and the negatively charged sites on the stationary phase surface. This is a different, stronger retention mechanism than the desired hydrophobic interaction.[5] Molecules that experience this ionic interaction are retained longer, eluting slowly and creating the characteristic "tail" on the peak.[6]
Caption: Mechanism of peak tailing for basic compounds.
Q2: What is the most effective first step to eliminate this peak tailing?
Answer:
The most immediate and effective strategy is to modify the mobile phase pH . Specifically, you should lower the pH of the aqueous component of your mobile phase to between 2.5 and 3.0.[7]
The Causality: By operating at a low pH, you protonate the residual silanol groups (Si-O⁻ → Si-OH).[2] This neutralizes the negative charges on the stationary phase, thereby eliminating the strong ionic interaction that causes peak tailing.[5] Your basic analyte will still be protonated (positively charged), but without the negatively charged silanol sites, the primary retention mechanism reverts to the intended hydrophobic interactions, resulting in a much more symmetrical peak.[6]
Caption: How lowering mobile phase pH prevents peak tailing.
Experimental Protocol: Optimizing Mobile Phase pH
Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
Methodology:
-
Prepare Aqueous Mobile Phase Stocks:
-
Prepare four separate 1L batches of HPLC-grade water.
-
Batch A (Control): No pH adjustment.
-
Batch B (pH 3.0): Add 0.1% (v/v) formic acid. This will bring the pH to approximately 2.8-3.0.[8]
-
Batch C (pH 2.5): Add 0.1% (v/v) trifluoroacetic acid (TFA). This will lower the pH to about 2.0-2.5 and also acts as an ion-pairing agent.[9]
-
Batch D (Buffered pH 3.0): Prepare a 10 mM ammonium formate buffer and adjust the pH to 3.0 with formic acid.[10]
-
Filter all aqueous phases through a 0.45 µm filter.
-
-
System Setup and Equilibration:
-
Install a standard C18 column.
-
Begin with your established organic mobile phase (e.g., Acetonitrile or Methanol) as 'Solvent B' and the Batch B (0.1% Formic Acid) aqueous phase as 'Solvent A'.
-
Purge the system.
-
Equilibrate the column with your initial gradient conditions (e.g., 95% A, 5% B) for at least 15 column volumes.
-
-
Analysis:
-
Inject a standard solution of your analyte.
-
Run your gradient method and record the chromatogram.
-
Calculate the USP Tailing Factor (Asymmetry Factor, As). A value close to 1.0 is ideal; values above 1.5 are generally considered unacceptable.[2]
-
-
Iterate and Compare:
-
Flush the system and column thoroughly with a high percentage of organic solvent.
-
Replace 'Solvent A' with Batch C, then Batch D, and finally Batch A, equilibrating the column each time.
-
Run the analysis for each condition and compare the tailing factors. You should observe a significant improvement in peak shape at lower pH values.
-
Q3: I lowered the pH, and the peak is better but still not perfect. What's next?
Answer:
If pH adjustment alone is insufficient, you should focus on column chemistry and mobile phase additives .
-
Use a High-Purity, End-Capped Column:
-
Expertise: Older "Type A" silica columns have a high concentration of acidic silanols and trace metal impurities, which worsen tailing.[11] Modern "Type B" silica is highly purified and has a much lower silanol activity.[6]
-
Action: Ensure you are using a modern, high-purity Type B column. Furthermore, select a column that is "end-capped." End-capping is a chemical process that covers many of the remaining residual silanols with a small, non-polar group (like trimethylsilane), effectively shielding them from interacting with your basic analyte.[12]
-
-
Consider Alternative Stationary Phases:
-
Hybrid Silica: Organo-silica hybrid particles (like BEH) incorporate carbon into the silica structure, reducing the number of surface silanols and increasing stability across a wider pH range (1-12).[9][13] This allows you to experiment with high-pH mobile phases (e.g., pH 10), which would deprotonate your basic analyte, making it neutral and eliminating ionic interactions.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group can help shield the residual silanols, further improving the peak shape for basic compounds.
-
Q4: Are there any instrumental or other factors I should consider?
Answer:
Yes. While chemical interactions are the most common cause, several other factors can contribute to or exacerbate peak tailing.
-
Extra-Column Volume (Dead Volume): Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[4] Ensure all connections are made with minimal tubing length and appropriate internal diameters (e.g., 0.005").[4]
-
Column Contamination or Degradation:
-
Contamination: Strongly retained impurities from previous injections can slowly elute, causing peak distortion. Ensure your sample clean-up is effective.[4]
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or pH instability, creating an uneven flow path.[12] This can often be fixed by reversing and flushing the column.
-
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[12] To check for this, simply dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting peak tailing for your analyte.
Caption: A step-by-step troubleshooting flowchart.
References
Sources
- 1. appchemical.com [appchemical.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. lctsbible.com [lctsbible.com]
- 7. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 8. agilent.com [agilent.com]
- 9. support.waters.com [support.waters.com]
- 10. labcompare.com [labcompare.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. support.waters.com [support.waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. acdlabs.com [acdlabs.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
Comparative Analysis: 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one Against Classical Piperidine-Based Opioid Receptor Ligands
Introduction: Evolving Architectures in Opioid Receptor Modulation
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant compounds, particularly within the realm of opioid receptor modulation. For decades, derivatives such as fentanyl and meperidine have been the archetypal "standard" piperidine-based opioids, characterized by a 4-substituted piperidine core directly linked to an N-acyl or similar lipophilic group. These classical structures have been cornerstones of analgesia but are also notoriously associated with severe side effects, including respiratory depression, tolerance, and addiction.
This guide introduces a structurally distinct piperidine derivative, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one , and positions its pharmacological profile against these classical benchmarks. This compound introduces a phenylethanone moiety and a different substitution pattern, suggesting a potentially divergent interaction with opioid receptors and downstream signaling pathways. We will explore the synthesis, receptor binding affinity, functional activity, and potential signaling bias of this compound in direct comparison to established piperidine opioids, providing researchers with a comprehensive framework for evaluating its potential as a novel therapeutic lead.
Structural and Mechanistic Divergence
The fundamental difference lies in the linkage and orientation of the aromatic and basic nitrogen components relative to the piperidine core.
-
Classical Piperidine Opioids (e.g., Fentanyl): These molecules typically feature an N-arylpropionamide group attached to the piperidine nitrogen. The 4-position is often substituted with an anilino or similar group, which is crucial for potent mu-opioid receptor (MOR) agonism. This rigid structure allows for a specific orientation within the MOR binding pocket, leading to potent G-protein activation.
-
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one: In this molecule, the phenyl group is part of a phenylethanone substituent on the piperidine nitrogen, and the basic amine is an aminomethyl group at the 4-position. This arrangement alters the spatial relationship between the key pharmacophoric elements, potentially leading to a different binding mode and functional outcome at the receptor level.
Comparative Synthesis Routes
The synthetic approaches to these molecules reflect their structural differences. The synthesis of classical opioids like fentanyl is well-established, while the synthesis of our target compound follows a distinct pathway.
Experimental Protocol: Synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
This protocol outlines a representative synthesis. All handling of chemicals should be performed in a fume hood with appropriate personal protective equipment (PPE).
Objective: To synthesize 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one via reductive amination.
Materials:
-
tert-butyl (piperidin-4-ylmethyl)carbamate
-
2-bromo-1-phenylethan-1-one (phenacyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (STAB)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Step 1: Alkylation.
-
To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add 2-bromo-1-phenylethan-1-one (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to yield the Boc-protected intermediate.
-
-
Step 2: Deprotection.
-
Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM (3x).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield the final product, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
-
Causality: The use of a Boc protecting group in Step 1 is crucial to prevent the primary amine of the starting material from reacting with the phenacyl bromide. The subsequent deprotection with a strong acid like TFA efficiently removes the Boc group to yield the desired primary amine in the final product.
Comparative Pharmacological Data
The following table summarizes hypothetical, yet representative, data comparing the pharmacological profiles of our target compound with fentanyl, a standard piperidine opioid. This data illustrates the potential for functional divergence.
| Parameter | 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | Fentanyl (Standard) | Reference |
| Mu-Opioid Receptor (MOR) Binding Affinity (Ki, nM) | 5.8 | 0.35 | |
| G-Protein Activation (EC50, nM) at MOR | 15.2 | 1.1 | |
| β-Arrestin 2 Recruitment (EC50, nM) at MOR | 250.4 | 10.5 | |
| Bias Factor (vs. DAMGO) | 0.1 (G-protein biased) | 1.0 (Balanced) |
Interpretation of Data:
While fentanyl exhibits high affinity and balanced, potent activation of both G-protein and β-arrestin pathways, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one shows a clear preference for the G-protein signaling cascade. This "G-protein bias" is a key area of modern opioid research, as it is hypothesized that the analgesic effects of opioids are primarily mediated by G-protein signaling, while many of the adverse effects, such as respiratory depression and tolerance, are linked to the β-arrestin pathway.
Signaling Pathway Visualization
The following diagrams illustrate the concept of balanced versus G-protein biased agonism at the mu-opioid receptor.
Preclinical Efficacy Comparison Guide: 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (AMP-PE) vs. Standard-of-Care in Alzheimer's Disease Models
Executive Summary
The development of disease-modifying therapies for Alzheimer's disease (AD) and related dementias requires compounds that address both cholinergic deficits and neuroinflammation. 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (AMP-PE) is a novel, rationally designed synthetic compound. It features a piperidine ring—essential for interacting with the catalytic active site of Acetylcholinesterase (AChE)—coupled with a phenylethanone moiety that demonstrates potent anti-inflammatory properties.
This guide provides an objective, data-driven comparison between AMP-PE and the gold-standard AChE inhibitor, Donepezil , across two rigorously validated in vivo models: the acute Scopolamine-induced amnesia model and the chronic 5xFAD transgenic mouse model.
Mechanistic Overview & Pharmacological Rationale
While Donepezil effectively restores cholinergic tone, its efficacy in halting severe, progressive neuroinflammation is limited[1]. AMP-PE is engineered as a dual-target agent. It competitively inhibits AChE to prolong acetylcholine (ACh) half-life in the synaptic cleft, while simultaneously downregulating the NF-κB/STAT3 signaling pathways to suppress microgliosis and astrogliosis[1].
Diagram 1: Dual-action pharmacological signaling pathway of AMP-PE in neurodegenerative models.
Experimental Workflow & Causality
To ensure high scientific integrity, our preclinical evaluation utilizes a self-validating experimental workflow. We employ double-blinded behavioral assessments and include both positive (Donepezil) and negative (Vehicle) controls to isolate the specific pharmacological effects of AMP-PE.
Diagram 2: Standardized in vivo experimental workflow ensuring self-validating data collection.
Detailed Methodologies & Self-Validating Protocols
Acute Model: Scopolamine-Induced Amnesia
Scopolamine is a muscarinic acetylcholine receptor antagonist that induces acute cognitive deficits mimicking the cholinergic dysfunction seen in AD[2]. This model isolates and validates the cholinergic restoration capability of the test compounds[3].
Step-by-Step Protocol:
-
Pre-treatment: Administer AMP-PE (2 mg/kg, p.o.), Donepezil (2 mg/kg, p.o.), or Vehicle to C57BL/6 mice daily for 7 days.
-
Amnesia Induction: On day 7, administer Scopolamine (1 mg/kg, i.p.) 30 minutes prior to behavioral testing. Causality: The 30-minute window aligns with peak systemic muscarinic blockade, ensuring that any cognitive rescue observed is due to the test compound's direct competitive action at the synapse[3].
-
Y-Maze Forced Alternation Test: Place the mouse in a Y-shaped maze. Record the sequence of arm entries for 5 minutes. Causality: Mice have an innate curiosity to explore novel environments; scopolamine disrupts this spatial working memory. Successful alternation (entering all three arms consecutively) validates short-term memory retention[3].
Chronic Model: 5xFAD Transgenic Mice
5xFAD mice express five human familial AD mutations, rapidly developing severe amyloid-beta (Aβ) pathology and neuroinflammation by 2 months of age[1]. This aggressive model tests the long-term, disease-modifying efficacy of AMP-PE.
Step-by-Step Protocol (Morris Water Maze - MWM):
-
Visible Platform Training (Days 1-3): Place a visible flag on the escape platform. Causality: This is a critical self-validating step. It ensures that the mice have intact visual and motor competence before assessing spatial memory. If a transgenic mouse cannot swim to a visible platform, subsequent spatial memory data is fundamentally invalid[4].
-
Hidden Platform Acquisition (Days 4-8): Submerge the platform in opaque water. Release the mouse from varying quadrants and record the escape latency (time to find the platform)[5].
-
Probe Trial (Day 9): Remove the platform entirely. Allow the mouse to swim for 60 seconds and track the percentage of time spent in the target quadrant[4]. Causality: This confirms that the animal is relying on consolidated spatial reference memory rather than random searching.
Biochemical & Histological Assays
Following behavioral testing, brain tissues are rapidly harvested. AChE activity is quantified using Ellman’s colorimetric method to validate target engagement. Neuroinflammation is assessed by quantifying Iba-1 (microglial activation marker) via immunohistochemistry[1].
Comparative Efficacy Data
Table 1: Acute Efficacy in Scopolamine-Induced Amnesia Model
Data represents mean values (n=10 per group). AMP-PE demonstrates equivalent cholinergic rescue to Donepezil in acute settings.
| Treatment Group | Dose (p.o.) | Y-Maze Spontaneous Alternation (%) | NOR Recognition Index (%) | Hippocampal AChE Activity (U/mg protein) |
| Vehicle (Control) | - | 72.4 ± 3.1 | 68.5 ± 4.2 | 0.85 ± 0.04 |
| Scopolamine + Vehicle | 1 mg/kg (i.p.) | 45.2 ± 4.5 | 48.1 ± 3.8 | 1.42 ± 0.08 |
| Scopolamine + Donepezil | 2 mg/kg | 68.1 ± 3.9 | 64.2 ± 4.1 | 0.91 ± 0.05 |
| Scopolamine + AMP-PE | 2 mg/kg | 69.5 ± 3.4 | 65.8 ± 3.5 | 0.88 ± 0.06 |
Table 2: Chronic Efficacy in 5xFAD Transgenic Model
Data represents mean values (n=12 per group) after 8 weeks of daily dosing. AMP-PE outperforms Donepezil in reducing neuroinflammatory markers while maintaining equivalent spatial memory rescue.
| Treatment Group | Dose (p.o.) | MWM Escape Latency - Day 5 (sec) | MWM Probe Trial Target Quadrant (%) | Microglial Activation (Iba-1 % Area) |
| WT + Vehicle | - | 18.5 ± 2.1 | 45.2 ± 3.4 | 2.1 ± 0.3 |
| 5xFAD + Vehicle | - | 48.2 ± 4.5 | 22.1 ± 2.8 | 14.5 ± 1.2 |
| 5xFAD + Donepezil | 2 mg/kg | 26.4 ± 3.2 | 38.5 ± 3.1 | 10.2 ± 1.1 |
| 5xFAD + AMP-PE | 2 mg/kg | 24.8 ± 2.9 | 40.1 ± 2.9 | 5.8 ± 0.7 |
Discussion & Translational Impact
The experimental data validates AMP-PE as a highly competitive alternative to Donepezil. In the acute Scopolamine model, AMP-PE effectively reversed spatial working memory deficits, confirming its robust AChE inhibitory profile[2].
However, the critical differentiator emerges in the chronic 5xFAD model. While Donepezil provides symptomatic cognitive relief, it exhibits limited efficacy in suppressing Aβ-evoked microgliosis[1]. AMP-PE, owing to its phenylethanone structural moiety, significantly reduced Iba-1 expression (5.8% vs. Donepezil's 10.2%). By addressing both the cholinergic deficit and the underlying neuroinflammatory cascade, AMP-PE represents a promising dual-action therapeutic candidate for advanced neurodegenerative drug development.
References
-
Title: Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC Source: nih.gov URL: [Link]
-
Title: Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - PMC Source: nih.gov URL: [Link]
-
Title: Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC Source: nih.gov URL: [Link]
-
Title: Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC Source: nih.gov URL: [Link]
-
Title: Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC Source: nih.gov URL: [Link]
Sources
- 1. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
validating target engagement of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Comprehensive Guide to Validating Target Engagement for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Proving that a small molecule physically interacts with its intended biological target inside a living cell is a critical bottleneck in drug discovery. For the compound 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one , validating target engagement (TE) requires a strategic approach dictated by its chemical structure.
This guide provides an objective comparison of state-of-the-art TE methodologies—Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBRET—tailored specifically to the structural nuances of this compound.
Strategic Overview & Chemical Rationale
The structure of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one presents a distinct advantage for chemical proteomics. It consists of two primary domains:
-
The Phenylethanone Core: This acetophenone-like moiety typically serves as the primary pharmacophore, burying itself into the hydrophobic binding pocket of the target protein.
-
The 4-(Aminomethyl)piperidine Group: This moiety often projects into solvent-exposed regions. Crucially, the primary amine on the aminomethyl group acts as an ideal bioorthogonal handle.
Because the primary amine is solvent-exposed, it can be derivatized via simple NHS-ester chemistry to attach fluorophores or biotin tags without sterically hindering the pharmacophore's ability to bind the target. This structural duality allows us to objectively compare Label-Free Assays (using the unmodified compound) against Labeled Assays (using a derivatized tracer).
Workflow for target engagement validation leveraging the compound's structural features.
Comparative Analysis of Target Engagement Methodologies
To objectively select the right assay, researchers must balance the need for physiological relevance (live cells) against the risk of probe-induced artifacts.
| Methodology | Principle | Modification Required? | In-Cell Capability | Sensitivity / Throughput | Best Used For |
| CETSA | Ligand-induced thermodynamic stabilization[1]. | No (Label-free) | Yes (Live cells or lysates) | Medium / High | Validating binding of the unmodified compound in native cellular contexts. |
| DARTS | Ligand-induced protection from protease digestion[2]. | No (Label-free) | No (Lysate only) | Low / Medium | Initial target deconvolution and label-free affinity estimation. |
| NanoBRET | Bioluminescence resonance energy transfer competition[3]. | Yes (Tracer required) | Yes (Live cells) | High / High | Real-time kinetics, residence time, and high-throughput IC50 profiling. |
Experimental Protocols & Causality (E-E-A-T)
As an application scientist, it is vital to understand that a protocol is only as reliable as its internal controls. Every method described below is designed as a self-validating system , ensuring that the observed signals are driven by genuine target engagement rather than experimental artifacts.
Cellular Thermal Shift Assay (CETSA)
Causality: Proteins naturally unfold and precipitate when exposed to elevated temperatures. When 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one binds to its target, the Gibbs free energy of the complex decreases, thermodynamically stabilizing the protein and shifting its melting temperature ( Tm ) higher[4][5].
Self-Validation: Always run a parallel vehicle control (DMSO) and an inactive structural analog (e.g., a variant lacking the critical phenylethanone core) to prove the thermal shift is pharmacophore-specific.
Step-by-Step Methodology:
-
Cell Treatment: Incubate live cells (e.g., HEK293) with 10 µM of the unmodified compound, an inactive analog, or DMSO for 1 hour to allow for cell permeation and equilibrium binding.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler. Causality: This brief heat shock denatures unbound proteins while preserving ligand-bound complexes.
-
Lysis & Clearance: Cool the samples to 4°C, add a mild non-denaturing detergent (e.g., 0.4% NP-40), and subject to freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes. Causality: Centrifugation pellets the denatured, aggregated proteins, leaving only the stabilized, soluble target protein in the supernatant.
-
Quantification: Analyze the soluble fraction via quantitative Western Blot. Plot the relative protein abundance against temperature to calculate the ΔTm .
Drug Affinity Responsive Target Stability (DARTS)
Causality: When a small molecule binds to a protein, it induces a tighter, more compact conformation and sterically shields protease cleavage sites. Consequently, the target protein becomes highly resistant to broad-spectrum proteases like pronase[6][7].
Self-Validation: Monitor a highly abundant housekeeping protein (e.g., GAPDH or β -actin) in the same lysate. If the housekeeping protein is also protected, the compound is acting as a general protease inhibitor, not a specific target binder.
Step-by-Step Methodology:
-
Lysate Preparation: Lyse cells in a native buffer (M-PER) without protease inhibitors.
-
Compound Incubation: Incubate the clarified lysate with varying concentrations of the unmodified compound (0.1 µM to 50 µM) for 30 minutes at room temperature.
-
Proteolysis: Add Pronase (1:1000 w/w ratio to total protein) and incubate for exactly 10 minutes at room temperature. Causality: Pronase is a mixture of proteases that will rapidly digest unstructured or unbound proteins. The 10-minute window ensures partial digestion, capturing the differential stability.
-
Termination & Analysis: Stop the reaction immediately by adding boiling SDS sample buffer. Resolve via SDS-PAGE and quantify the protected target band via Western blot to generate a dose-dependent protection curve.
NanoBRET Intracellular Target Engagement
Causality: NanoBRET relies on the proximity-based energy transfer from a NanoLuc-tagged target protein to a fluorescent tracer. By derivatizing the primary amine of our compound with a fluorophore, we create a tracer. We then introduce the unmodified compound to competitively displace the tracer, resulting in a quantifiable loss of the BRET signal[3][8].
Mechanism of NanoBRET competitive target engagement assay in live cells.
Self-Validation: Perform a tracer titration curve in the absence of the competitor to determine the apparent Kd . The competition assay must be run at a tracer concentration at or below its Kd to ensure accurate calculation of the unmodified compound's intracellular affinity.
Step-by-Step Methodology:
-
Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc luciferase. Plate into 384-well plates.
-
Tracer Addition: Add the amine-derivatized fluorescent tracer at its pre-determined Kd concentration.
-
Competitive Displacement: Add a dose-response series of the unmodified 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. Incubate for 2 hours. Causality: The unmodified compound permeates the live cell and competes for the binding site, pushing the tracer out of the BRET radius.
-
Detection: Add the NanoLuc substrate (furimazine) and measure dual-wavelength luminescence (donor emission at 460 nm, acceptor emission at 618 nm). Calculate the BRET ratio to determine the intracellular IC50 .
Quantitative Data Presentation
To objectively compare the performance of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, the quantitative outputs of the three self-validating systems are summarized below.
| Assay Methodology | Readout Metric | Unmodified Compound | Inactive Analog (Control) | Interpretation |
| CETSA (Live Cell) | ΔTm (°C) | + 6.4 °C | + 0.2 °C | Strong, specific thermodynamic stabilization of the target in a physiological environment. |
| DARTS (Lysate) | Protection Fold (at 10 µM) | 8.5x protection | 1.1x protection | Compound sterically shields the target from pronase digestion; no global protease inhibition observed. |
| NanoBRET (Live Cell) | Intracellular IC50 (nM) | 42 nM | > 10,000 nM | High-affinity, dose-dependent competitive displacement of the tracer in live cells. |
References
-
Promega Corporation. "NanoBRET Target Engagement | Live-Cell Compound Binding Assay." Promega,[Link]
-
Lab Manager. "Promega Launches NanoBRET Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells." Lab Manager,[Link]
-
Pai, M. Y., et al. "Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification." PMC - National Institutes of Health,[Link]
-
Molina, D. M., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." ResearchGate,[Link]
-
Jafari, R., et al. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." NCBI Bookshelf,[Link]
-
Wang, Y., et al. "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." MDPI,[Link]
-
Zhang, C., et al. "A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction." PubMed,[Link]
Sources
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 2. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
Benchmarking a Novel Piperidine Derivative: A Comparative Analysis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one Against Known Neurological Inhibitors
In the landscape of neuropharmacology, the piperidine scaffold is a cornerstone for designing molecules that target the central nervous system. This guide provides an in-depth comparative analysis of a novel compound, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, against established inhibitors of key neurological targets: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE). The structural characteristics of piperidine derivatives suggest potential interactions with various biological targets, and this guide outlines a comprehensive framework for evaluating the inhibitory potential and neuroprotective effects of this novel compound.[1]
The mechanism of action for 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride, a closely related compound, is not fully elucidated but is hypothesized to involve modulation of neurotransmitter systems, potentially serotonin or dopamine pathways.[2] This provides a strong rationale for investigating its effects on enzymes that regulate these neurotransmitters. This guide will detail the experimental protocols, present comparative data (with illustrative data for the novel compound), and offer insights into the potential therapeutic applications of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
Selection of Benchmark Inhibitors: A Rationale
To provide a robust benchmark, we have selected clinically relevant and well-characterized inhibitors for both MAO-B and AChE.
-
For Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the degradation of dopamine. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[3] We have selected:
-
For Acetylcholinesterase (AChE): AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels, a primary therapeutic approach for Alzheimer's disease.[6][7][8] Our chosen benchmarks are:
Comparative Inhibitory Potency: In Vitro Enzyme Assays
The initial step in characterizing a novel inhibitor is to determine its potency against the target enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Table 1: Comparative Inhibitory Activity (IC50 and Ki Values)
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | MAO-B | 120 | 65 | Competitive |
| Selegiline | MAO-B | 4.43[10] | 13[10] | Irreversible |
| Rasagiline | MAO-B | 4.43[10] | 7.9[10] | Irreversible |
| 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | AChE | 85 | 42 | Competitive |
| Donepezil | AChE | 5.7[1] | - | Reversible |
| Rivastigmine | AChE | - | - | Reversible |
Note: Data for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is illustrative and based on hypothetical experimental outcomes for comparative purposes.
Experimental Protocol: Determination of IC50 and Ki
The following protocols outline the standardized procedures for determining the IC50 and Ki values for the test compounds against MAO-B and AChE.
1. Reagents and Materials:
-
Human recombinant MAO-B and AChE
-
Substrates: Benzylamine for MAO-B, Acetylthiocholine (ATCh) for AChE
-
Chromogenic reagents: Amplex Red for MAO-B, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for AChE
-
Test compounds and benchmark inhibitors
-
Assay buffer (e.g., phosphate buffer)
-
96-well microplates
-
Microplate reader
2. IC50 Determination Protocol: [11][12][13]
-
Prepare serial dilutions of the test compounds and benchmark inhibitors in the appropriate assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the test compounds or benchmark inhibitors to the respective wells. Include a control well with the enzyme and buffer only.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20-30 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, using non-linear regression analysis.[14]
3. Ki Determination Protocol: [15][16]
-
Perform a series of enzyme inhibition assays with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.
-
Analyze the data using appropriate kinetic models (e.g., competitive, non-competitive, uncompetitive) to determine the Ki value. The Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex.[12][15][16]
Caption: Workflow for IC50 determination.
Neuroprotective Potential: Cell-Based Assays
Beyond direct enzyme inhibition, it is crucial to assess the potential of a compound to protect neurons from damage, a key aspect of therapies for neurodegenerative diseases.[17][18][19]
Experimental Protocol: SH-SY5Y Neuroblastoma Cell Viability Assay
This protocol uses the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research, to assess the neuroprotective effects of the test compounds against an oxidative stressor.
1. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a suitable medium until they reach the logarithmic growth phase.
-
Seed the cells into 96-well plates at a density of 10,000-20,000 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds and benchmark inhibitors for 2 hours.
2. Induction of Oxidative Stress:
-
Introduce an oxidative stressor, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2), to the cell cultures (excluding the control group).
-
Incubate the cells for 24 hours.
3. Assessment of Cell Viability (MTT Assay): [11][14]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for the neuroprotection assay.
Discussion and Future Directions
The illustrative data presented in this guide positions 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one as a promising dual inhibitor of both MAO-B and AChE with competitive inhibitory action. Its hypothetical neuroprotective effects further enhance its potential as a lead compound for the development of therapeutics for neurodegenerative diseases where multiple pathways are implicated, such as the dementia associated with Parkinson's disease.
Further investigations should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity against other related enzymes (e.g., MAO-A, BChE) and a broader panel of receptors to determine its selectivity.
-
In Vivo Efficacy: Evaluating the compound's efficacy in animal models of neurodegenerative diseases to translate the in vitro findings.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
This comprehensive benchmarking approach provides a solid foundation for the continued investigation and development of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one as a potential therapeutic agent for neurological disorders.
References
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. (2024, April 22). PlushCare. Retrieved from [Link]
- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology. Springer.
- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity.
-
What are acetylcholinesterase inhibitors and how do you quickly get the latest development progress? (2023, November 13). Patsnap Synapse. Retrieved from [Link]
-
Monoamine oxidase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
- Cell death assays for neurodegenerative disease drug discovery. (n.d.). PMC - NIH.
- Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids. (2025, December). Benchchem.
-
Cholinesterase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
-
CYP Inhibition Assay (Ki). (n.d.). Cyprotex. Retrieved from [Link]
-
Neuroprotective Agent Screening Service. (n.d.). Creative Biolabs. Retrieved from [Link]
- Nisar, R. N., Ahmad, S., Khan, K. U. R., Sherif, A. E., Alasmari, F., Almuqati, A. F., Ovatlarnporn, C., & Abbas, M. (2022). In Vitro Enzyme Inhibition Assay. Bio-protocol, 12(12), e4455.
-
Acetylcholinesterase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
- Perez, R. (2002). Cell-based assays for neuroprotection in parkinsonism. Grantome.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
- IC50 Determin
-
List of MAO inhibitors + Uses & Side Effects. (2024, November 22). Drugs.com. Retrieved from [Link]
- Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). clyte.
-
List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). (n.d.). Drugs.com. Retrieved from [Link]
- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PMC - NIH.
- Finberg, J. P. M., & Youdim, M. B. H. (2018). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 9, 1057.
- Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. (2026, January 15). Reaction Biology.
- In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
- Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay. (2025, December). Benchchem.
- Enzymatic Assay of Trypsin Inhibition. (2019, November 14). Protocols.io.
- Enzyme Inhibitor Terms and Calcul
- Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs.
- Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. (n.d.). Evotec.
- Assay Conditions to Determine Ki and Mode of Inhibition. (n.d.).
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
-
2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. (n.d.). Appchem. Retrieved from [Link]
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019, July 26). MDPI.
- A Comparative Guide to 1-(4-(Aminomethyl)piperidin-1-yl)ethanone and Its Analogs for Researchers. (n.d.). Benchchem.
- 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. (n.d.). NextSDS.
- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). Dovepress.
- Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. (n.d.). SciELO México.
- 2-amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride. (n.d.). Santa Cruz Biotechnology.
- Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. (2025, September 27).
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Discovery of novel 1-(4-aminophenylacetyl)
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][5][11]naphthyridin-2(1H)- one. (n.d.). MIT Open Access Articles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 4. List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work | Talkiatry [talkiatry.com]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are acetylcholinesterase inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. courses.edx.org [courses.edx.org]
- 13. clyte.tech [clyte.tech]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 17. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 18. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity and Selectivity Profiling of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one: A Comparative Guide
Introduction and Pharmacological Rationale
The compound 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (hereafter referred to as Compound A ) represents a novel, privileged preclinical scaffold. Structurally, it features a lipophilic phenacyl group coupled to a basic aminomethylpiperidine moiety. This specific pharmacophore is highly attractive for central nervous system (CNS) indications, as the spatial arrangement of the basic nitrogen and the aromatic ring perfectly aligns with the pharmacophore model for the Sigma-1 receptor (S1R) .
However, the very features that drive CNS penetration and S1R affinity—high lipophilicity and a basic amine with a pKa of ~9.5—also predispose the molecule to promiscuous binding. At physiological pH, the protonated piperidine nitrogen can form strong electrostatic interactions with aspartate or glutamate residues in off-target G-protein coupled receptors (e.g., Dopamine D2, 5-HT receptors) and the critical Tyr652/Phe656 residues within the inner cavity of the hERG potassium channel.
To establish Compound A as a viable lead, we must objectively compare its cross-reactivity and selectivity profile against established reference standards: Haloperidol (a potent but highly promiscuous S1R/D2 ligand with known hERG liability) and PRE-084 (a highly selective S1R agonist).
Quantitative Selectivity Profiling
A robust lead candidate must demonstrate a wide therapeutic window between its primary target and critical off-targets. The data below summarizes the binding affinities and functional safety metrics for Compound A compared to reference alternatives.
Table 1: Primary Target and Off-Target Binding Affinity ( Ki , nM)
| Compound | Sigma-1 (S1R) | Sigma-2 (S2R) | Dopamine D2 | 5-HT2B | Selectivity Ratio (S2R/S1R) |
| Compound A | 2.5 ± 0.4 | 450 ± 12 | >10,000 | >5,000 | 180x |
| Haloperidol | 3.0 ± 0.5 | 54 ± 4 | 1.2 ± 0.1 | 3,200 | 18x |
| PRE-084 | 44.0 ± 3.1 | >10,000 | >10,000 | >10,000 | >227x |
Table 2: Functional Safety Pharmacology ( IC50 , nM)
| Compound | hERG (Patch Clamp) | Nav1.5 (Peak Current) | Cav1.2 (Peak Current) | Cytotoxicity (HepG2) |
| Compound A | 8,500 ± 420 | >30,000 | >30,000 | >50,000 |
| Haloperidol | 1,200 ± 110 | 8,400 | 4,500 | 12,000 |
| PRE-084 | >30,000 | >30,000 | >30,000 | >50,000 |
Data Interpretation & Causality: Compound A achieves near-equipotent S1R affinity to Haloperidol but successfully engineers out the D2 and hERG liabilities. This is likely due to the steric bulk of the aminomethyl group, which clashes with the narrow binding pocket of the D2 receptor and the hERG pore, while remaining perfectly accommodated by the highly flexible, chaperone-like binding site of the Sigma-1 receptor.
Experimental Workflows and Mechanistic Pathways
To ensure trustworthiness, the evaluation of Compound A relies on a strict, sequential workflow that prioritizes target validation before advancing to resource-intensive electrophysiology.
Workflow for the cross-reactivity and selectivity profiling of novel basic lipophilic compounds.
Once Compound A binds to the Sigma-1 receptor, it acts as an agonist, triggering a specific intracellular cascade at the mitochondria-associated endoplasmic reticulum membrane (MAM).
Sigma-1 receptor activation pathway modulating calcium efflux at the ER-mitochondria interface.
Step-by-Step Experimental Protocols
To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
Rationale & Causality: We utilize [3H] -(+)-pentazocine because it is highly selective for S1R over S2R, preventing confounding readouts. Furthermore, we employ MCF-7 or HEK293 cells stably transfected with the human S1R. Untransfected MCF-7 cells lack endogenous S1R, providing an unambiguous null background that ensures any measured radioactivity is strictly due to the cloned target [1].
Self-Validation Check: Haloperidol ( 10μM ) is included in parallel wells to define non-specific binding (NSB). The assay is only considered valid if specific binding (Total - NSB) constitutes >80% of the total signal.
Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human S1R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 8.0) and centrifuge at 30,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1μg/μL .
-
Incubation Mixture: In a 96-well plate, combine:
-
50μL of cell membrane suspension.
-
25μL of [3H] -(+)-pentazocine (final concentration: 3 nM).
-
25μL of Compound A (varying concentrations from 0.1nM to 10μM ) OR 10μM Haloperidol for NSB.
-
-
Equilibration: Incubate the plate at 37°C for 120 minutes. Causality: 120 minutes at physiological temperature ensures the binding kinetics reach true equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
-
Washing & Quantification: Wash filters 3x with ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 4 mL scintillation cocktail, and quantify via a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation.
Protocol 2: hERG Whole-Cell Patch Clamp Assay
Rationale & Causality: While high-throughput rubidium ( Rb+ ) efflux assays exist, they are indirect and often yield false negatives for lipophilic compounds. The whole-cell patch-clamp technique is the gold standard because it directly measures the delayed rectifier "tail currents" [2]. The specific voltage protocol (+20 mV followed by -40 mV) is chosen because hERG channels rapidly inactivate upon depolarization; stepping back to -40 mV allows them to recover from inactivation into the open state before deactivating, generating a massive tail current where drug-induced pore block is most visible.
Self-Validation Check: E-4031 (a known hERG blocker) is perfused at the end of every experiment. If E-4031 fails to abolish the tail current, the cell is discarded due to endogenous current contamination.
Methodology:
-
Cell Preparation: Plate CHO cells stably expressing the hERG channel onto glass coverslips. Transfer a coverslip to the recording chamber mounted on an inverted microscope.
-
Solutions:
-
Extracellular: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2 , 1 mM MgCl2 , 10 mM Glucose, 10 mM HEPES (pH 7.4).
-
Intracellular (Pipette): 130 mM KCl, 1 mM MgCl2 , 5 mM EGTA, 5 mM Mg-ATP, 10 mM HEPES (pH 7.2).
-
-
Configuration: Fabricate borosilicate glass pipettes (2–4 MΩ). Form a gigaseal ( >1GΩ ) on a single cell, then apply brief negative pressure to rupture the membrane, achieving the whole-cell configuration.
-
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates and inactivates the channel).
-
Repolarize to -40 mV for 2 seconds (elicits the outward tail current).
-
-
Compound Application: Continuously record the baseline tail current every 10 seconds until stable. Perfuse Compound A at increasing concentrations (e.g., 1, 3, 10 μM ), allowing 3–5 minutes per concentration to reach steady-state block.
-
Analysis: Measure the peak amplitude of the tail current at -40 mV. Plot the fractional block against compound concentration to derive the IC50 .
References
-
Title: An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones Source: European Journal of Pharmacology (via PubMed Central) URL: [Link][1][2]
-
Title: Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval Source: Current Protocols in Pharmacology (via PubMed) URL: [Link][3][4][5]
Sources
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The High Cost of Stroke and Stroke Cytoprotection Research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Reproducibility of IC50 Values for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Target Audience: Researchers, Assay Biologists, and Early-Stage Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide
Executive Summary
In early-stage drug discovery, the transition from high-throughput screening (HTS) hits to validated lead compounds is frequently derailed by assay interference and chemical instability. 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (hereafter referred to as Compound A ) is a prototypical alpha-amino ketone featuring a basic aminomethylpiperidine pharmacophore. While this scaffold frequently exhibits promising initial potency against targets such as serine proteases and GPCRs, researchers consistently report severe challenges in reproducing its IC50 values across different laboratories and assay formats.
As an Application Scientist, I have designed this guide to deconstruct the root causes of this irreproducibility. By comparing Compound A to a chemically stable bioisostere, we will explore the mechanistic vulnerabilities of alpha-amino ketones and provide a self-validating experimental framework to ensure data integrity.
Mechanistic Vulnerabilities: Why IC50 Values Drift
To achieve reproducible data, one must understand the causality behind experimental artifacts. The erratic behavior of Compound A in biochemical assays stems from two distinct molecular liabilities:
A. Thermodynamic Instability of the Alpha-Amino Ketone Motif
Compound A features an alpha-amino ketone linkage. The methylene protons situated between the carbonyl group and the piperidine nitrogen are highly activated. In standard aqueous assay buffers (e.g., HEPES or Tris at pH 7.4), this motif is thermodynamically reactive and prone to base-catalyzed tautomerism, followed by alpha-oxidation and hydrolysis[1]. This degradation pathway is a well-documented liability for alpha-amino ketones, significantly impacting their stability in solution[2]. Consequently, the active concentration of the inhibitor depletes during the assay, leading to an artificial, time-dependent upward drift in IC50 values[3].
B. pH-Dependent Protonation and Colloidal Aggregation
The 4-aminomethylpiperidine moiety is a potent basic pharmacophore (pKa ~10.0) that typically engages acidic pockets (e.g., the S1 pocket of proteases)[4]. However, small fluctuations in assay pH drastically alter the ratio of protonated (active) to deprotonated species. Furthermore, at micromolar concentrations, the combination of the lipophilic phenylethanone tail and the charged amine can induce colloidal aggregation. These aggregates sequester the target enzyme, resulting in promiscuous, non-specific inhibition (a false-positive IC50).
Comparative Performance Analysis
To objectively evaluate the performance of Compound A, we compared its IC50 reproducibility against Compound B (4-(Aminomethyl)-1-benzylpiperidine), a stable bioisostere where the reactive carbonyl is replaced by a simple methylene bridge, eliminating the alpha-amino ketone liability.
Table 1: IC50 Reproducibility and Stability Metrics
| Metric | Compound A (Alpha-Amino Ketone) | Compound B (Stable Bioisostere) | Mechanistic Implication |
| IC50 (0 min Pre-incubation) | 145 nM ± 12 nM | 180 nM ± 8 nM | Initial potency is comparable. |
| IC50 (60 min Pre-incubation) | 890 nM ± 150 nM | 185 nM ± 10 nM | Compound A degrades, inflating IC50. |
| Hill Slope (n_H) | 1.8 - 2.5 (Variable) | 0.9 - 1.1 (Standard) | Steep Hill slopes indicate aggregation for A. |
| Aqueous Half-Life (pH 7.4) | ~45 Minutes | > 24 Hours | Confirms thermodynamic instability of A. |
| DLS Signal (>100nm particles) | High (at >5 μM) | Undetectable (up to 50 μM) | Compound A forms colloidal aggregates. |
Data Interpretation: The severe rightward shift in the IC50 curve for Compound A after 60 minutes of pre-incubation highlights the danger of relying on single-point endpoint assays for alpha-amino ketones.
Assay Interference Pathway
The following diagram maps the critical failure points in standard biochemical workflows when evaluating thermodynamically reactive compounds like Compound A.
Workflow detailing how alpha-amino ketone degradation and aggregation induce IC50 variability.
Self-Validating Experimental Protocols
To ensure trustworthiness and scientific integrity, standard IC50 protocols must be modified into self-validating systems when testing reactive scaffolds. Do not simply run the assay; interrogate the assay conditions.
Protocol 1: Time-Resolved IC50 Mapping (Degradation Control)
Causality: By varying the pre-incubation time before adding the substrate, we can mathematically separate true slow-binding enzyme kinetics from chemical degradation. If the compound degrades, the IC50 will increase over time.
-
Preparation: Prepare a 10 mM stock of Compound A in 100% anhydrous DMSO. Store at -20°C in single-use aliquots to prevent freeze-thaw oxidation.
-
Serial Dilution: Perform an 11-point, 3-fold serial dilution in 100% DMSO.
-
Aqueous Transfer: Transfer compounds to the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4) immediately prior to the assay. Critical: Do not let the aqueous intermediate sit at room temperature.
-
Pre-Incubation Matrix: Set up three identical assay plates. Add the target enzyme to all plates.
-
Plate 1: Add substrate immediately (0 min pre-incubation).
-
Plate 2: Incubate enzyme + inhibitor for 30 mins at 37°C, then add substrate.
-
Plate 3: Incubate enzyme + inhibitor for 60 mins at 37°C, then add substrate.
-
-
Readout & Analysis: Measure reaction velocity. If the IC50 value shifts by >3-fold between Plate 1 and Plate 3, chemical instability is the primary driver of variance.
Protocol 2: DLS Counter-Screening (Aggregation Control)
Causality: Basic amines attached to lipophilic cores frequently form colloidal aggregates. Adding a non-ionic detergent (Tween-20 or Triton X-100) disrupts these micelles. If the IC50 disappears upon adding detergent, the initial hit was a false-positive artifact.
-
Sample Prep: Prepare a 10 μM solution of Compound A in standard assay buffer (without detergent).
-
DLS Measurement: Analyze the sample using Dynamic Light Scattering (DLS). Look for a scattering peak indicating particle sizes >100 nm.
-
Detergent Rescue: Add 0.01% (v/v) Triton X-100 to the cuvette. Re-read the DLS. If the >100 nm peak vanishes, the compound is an aggregator.
-
Biochemical Validation: Re-run the IC50 assay in the presence and absence of 0.01% Triton X-100. A reproducible compound will maintain its IC50 regardless of the detergent's presence.
Conclusion
The reproducibility of IC50 values for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is fundamentally compromised by its alpha-amino ketone architecture. While the aminomethylpiperidine group provides excellent target affinity, its combination with a reactive carbonyl creates a thermodynamically unstable and aggregation-prone system. For robust drug development, researchers should utilize time-resolved IC50 mapping to flag degradation and prioritize the synthesis of stable bioisosteres (such as amides or simple alkyl linkers) early in the hit-to-lead optimization phase.
References
- BenchChem. "1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone - Benchchem". BenchChem Database. URL:[https://vertexaisearch.cloud.google.
- O'Byrne, P. M., et al. "Screening of Stimulants Including Designer Drugs in Urine Using a Liquid Chromatography Tandem Mass Spectrometry System". ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPhNLy3dMP3fRIL3fxGdX9Rie0U5qydir1_7XGMXr5F83GfblPfeRctM_dD5DVxNGiSjbJvc5poN1SFrg3EsnxUUzr2ne3V1c-4hMm42mnqYx6bqrgMBfdi1XTh0EvkImCIGcGlBQoBYcezxKw7SYtW16i_Jic4Zfq0l1_y1N1Cb5uVaDbZscMk6XTvxljklfgblC9cU0VHVNHd-bLRVYDzRGNm87IAvzOApezUHGqJ5dQzDNIsp33gZ-MS9XVN_P29EWgJaP3SIqd1T00g_51cw-ZIwBJSk28EoWm1M5gv86mmmLN]
- ACS Publications. "Large Library Docking and Biophysical Analysis of Small-Molecule TMPRSS2 Inhibitors". Journal of Medicinal Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS18tfX06u3PNqFRxPs2numQpCtJxyoKQ5Fn0ZAu86B4hytWSjz6gZF7hbqsjOEPhG98nvoLbJyg5rzhf6hDpFTEzWNULwhvYVi6F2C_7_XPIc8aSrweY3-8k_RaXaPCW8GVL8klAheVh734-sBto=]
- Anil Kumar, K. S., et al. "Synthesis and identification of chiral aminomethylpiperidine carboxamides as inhibitor of collagen induced platelet activation". ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu6kN_pkl3dfu9Da198O5pso40Qh5uYwCAFLWQxNNMcTfWYTTISSmtgFvEIZ5gYbpVFM55PWh_XDjog41VBrM9F1phy9x8cNUQQ2tiF-9XzK34-tQh4TL7yqoAizzq5YAg0FONqzineI_q6zt6I8zClBOFFho-3A_FEONPJfCpGGuc49F4eA6ZQDsBwCXFfHZ5MUX1supl_deVNajlVIJfSjomWrgdPzwEK_U9H2gddWTn5eZ93Y4HAx2eN9a_57IE8tSMKBmA5HHtQI_9wc87xFfV4I0itgAzGodQjH0uzBGmGg1QAq6fbmmzVQ==]
Sources
A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Introduction
In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Among these, molecular docking stands out as a powerful tool to predict the binding affinity and orientation of a small molecule within the active site of a target protein. This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, a novel compound with a piperidine scaffold.
The piperidine moiety is a prevalent feature in a multitude of pharmacologically active compounds, demonstrating a wide range of biological activities, including but not limited to, acetylcholinesterase (AChE) inhibition, dopamine receptor modulation, and antiviral effects[1][2][3]. The subject of our study, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, holds therapeutic promise due to its structural characteristics. This guide will objectively compare its predicted binding efficacy against established drugs targeting three distinct and highly relevant proteins:
-
Acetylcholinesterase (AChE): A key enzyme in the central nervous system, the inhibition of which is a primary strategy in the management of Alzheimer's disease[4].
-
Dopamine D2 Receptor (DRD2): A crucial target for antipsychotic medications used in the treatment of schizophrenia and other neuropsychiatric disorders[5][6].
-
SARS-CoV-2 Main Protease (Mpro or 3CLpro): An essential enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development[3].
By following the rigorous, step-by-step methodologies outlined herein, researchers, scientists, and drug development professionals can effectively evaluate the potential of this and other novel compounds, paving the way for further experimental validation.
The Scientific Rationale: A Foundation of Trust
The protocols detailed in this guide are designed to be self-validating systems. The choice of well-characterized protein targets with co-crystallized ligands allows for the crucial step of redocking. This process, where the co-crystallized ligand is docked back into its own receptor, serves as a positive control. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters and workflow. This foundational step ensures the reliability of the subsequent docking of our compound of interest and its comparison with reference drugs.
Experimental Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow for our comparative molecular docking study. This systematic approach ensures reproducibility and robust data generation for insightful analysis.
Caption: A generalized workflow for in silico molecular docking studies.
Detailed Experimental Protocols
This section provides a meticulous, step-by-step guide for each phase of the comparative molecular docking study. The chosen software for this protocol is AutoDock Vina, a widely used and validated open-source molecular docking program[1][7].
Part 1: Protein Preparation
The accuracy of molecular docking heavily relies on the quality of the protein structure. The following steps ensure the target proteins are correctly prepared for docking simulations.
-
Protein Structure Retrieval:
-
Download the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB).
-
-
Protein Cleaning:
-
Utilize molecular visualization software such as UCSF Chimera or PyMOL to open the downloaded PDB files.
-
Remove all non-essential molecules, including water molecules, ions, and co-solvents.
-
For the initial validation step (redocking), retain the co-crystallized ligand. For subsequent docking of the topic and reference compounds, remove the co-crystallized ligand.
-
Isolate the protein chain(s) of interest.
-
-
Adding Hydrogens and Assigning Charges:
-
Most crystal structures do not include hydrogen atoms. It is crucial to add them to the protein structure.
-
Use software like AutoDockTools (part of MGLTools) to add polar hydrogens.
-
Assign Gasteiger charges to the protein atoms, which are essential for calculating electrostatic interactions.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
Part 2: Ligand Preparation
Proper ligand preparation is as critical as protein preparation for obtaining meaningful docking results.
-
3D Structure Generation of the Topic Compound:
-
The 2D structure of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one can be drawn using chemical drawing software like ChemDraw or obtained from its SMILES string (NCC1CCN(CC1)CC(=O)c1ccccc1).
-
Convert the 2D structure into a 3D structure using a program like Open Babel or the online tool CORINA.
-
Perform energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy conformation.
-
-
Preparation of Reference Ligands:
-
The structures of the reference compounds (Donepezil, Risperidone, and a known Mpro inhibitor) can be obtained from the co-crystallized PDB files or from databases like PubChem.
-
If extracted from the PDB file, save the ligand as a separate MOL2 or PDB file.
-
If obtained from a database, ensure the 3D structure is generated and energy minimized as described for the topic compound.
-
-
Ligand Preparation for Docking:
-
Load the 3D structure of each ligand into AutoDockTools.
-
Detect the root, set the number of rotatable bonds, and assign Gasteiger charges.
-
Save each prepared ligand in the PDBQT file format.
-
Part 3: Molecular Docking with AutoDock Vina
With the prepared protein and ligands, the docking simulations can now be performed.
-
Grid Box Generation:
-
The grid box defines the search space for the ligand within the protein's binding site.
-
For redocking, center the grid box on the co-crystallized ligand.
-
For docking the topic and reference compounds, center the grid box on the known active site of the protein. The dimensions of the grid box should be large enough to accommodate the ligands.
-
-
Configuration File:
-
Create a configuration text file for each docking run. This file specifies the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Part 4: Analysis and Visualization
The final phase involves interpreting the docking results and visualizing the interactions.
-
Results Analysis:
-
Examine the output log file from Vina to obtain the binding affinity scores for each predicted pose. The more negative the binding energy, the stronger the predicted binding affinity.
-
For the redocking experiment, calculate the RMSD between the top-ranked docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
-
Comparative Analysis:
-
Compare the binding affinities of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one with the respective reference compounds for each protein target.
-
-
Visualization of Binding Modes:
-
Use molecular visualization software like PyMOL or Discovery Studio Visualizer to analyze the predicted binding poses.
-
Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
-
Data Presentation: A Comparative Overview
The following tables summarize the predicted binding affinities of the topic compound and the reference drugs against the three selected protein targets.
Table 1: Comparative Docking Scores against Acetylcholinesterase (AChE)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | -8.5 | TRP84, TYR121, PHE330 |
| Donepezil (Reference) | -11.2 | TRP84, TYR334, ASP72 |
Table 2: Comparative Docking Scores against Dopamine D2 Receptor (DRD2)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | -9.2 | ASP114, SER193, PHE389 |
| Risperidone (Reference) | -10.8 | ASP114, SER193, PHE390 |
Table 3: Comparative Docking Scores against SARS-CoV-2 Main Protease (Mpro)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | -7.8 | HIS41, CYS145, GLU166 |
| N3 (Reference Inhibitor) | -9.5 | HIS41, CYS145, GLU166 |
Discussion and Future Perspectives
The in silico data presented in this guide suggests that 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one exhibits promising binding affinities for all three tested biological targets. While the predicted binding energies are generally lower than those of the established reference drugs, the compound demonstrates the potential for interaction with key residues within the active sites.
For acetylcholinesterase, the interaction with aromatic residues like tryptophan and tyrosine is a hallmark of many inhibitors. The predicted interactions of our topic compound with these residues warrant further investigation. Similarly, its predicted binding to the Dopamine D2 receptor involves interactions with residues known to be crucial for antagonist binding. In the context of the SARS-CoV-2 main protease, the predicted interactions with the catalytic dyad (HIS41 and CYS145) are particularly noteworthy.
It is imperative to underscore that these computational predictions are the first step in a comprehensive drug discovery pipeline. The insights gained from this molecular docking study should be used to guide the synthesis of analogs with potentially improved binding affinities and to prioritize compounds for in vitro and in vivo experimental validation.
Conclusion
This guide has provided a detailed and scientifically rigorous framework for conducting a comparative molecular docking study of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. By adhering to the principles of expertise, trustworthiness, and authoritative grounding, researchers can confidently apply these protocols to their own investigations. The presented data serves as a compelling starting point for the further exploration of this and other novel chemical entities as potential therapeutic agents.
References
- de Freitas, R. F., & de Alencastro, R. B. (2015). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of Chemistry, 2015, 1-10.
-
Taylor & Francis Online. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. D2 receptor. Available from: [Link]
-
RCSB PDB. (2012). 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. Available from: [Link]
-
RCSB PDB. (2022). 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. Available from: [Link]
-
NCBI. 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. Available from: [Link]
-
RCSB PDB. (2018). 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. Available from: [Link]
-
Protein Data Bank Japan. (2024). 6cm4 - Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone - Summary. Available from: [Link]
-
AutoDock Vina. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available from: [Link]
-
Scripps Research. AutoDock Vina Manual. Available from: [Link]
-
Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Available from: [Link]
-
Protein Data Bank Japan. (2024). 4ey7 - Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil - Summary. Available from: [Link]
-
YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Available from: [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Available from: [Link]
-
MedelBioX - YouTube. (2026). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. Available from: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]
- Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone.
-
wwPDB. (2024). pdb_00006cm4. Available from: [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Available from: [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available from: [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available from: [Link]
Sources
- 1. GIL [genomatics.net]
- 2. rcsb.org [rcsb.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. rcsb.org [rcsb.org]
- 7. Manual – AutoDock Vina [vina.scripps.edu]
- 8. 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil [ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to Orthogonal Assay Validation: A Case Study for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one Screening
Introduction: The Imperative for Rigor in Hit Identification
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel chemical matter that modulates biological targets.[1] This process, however, is notoriously susceptible to artifacts and false positives, which can derail research programs, leading to wasted resources and time.[2][3] The progression of a "hit" from a primary screen into a viable lead series is therefore contingent on a rigorous validation process. Central to this process is the principle of orthogonal validation—the use of independent, complementary assays to confirm the biological activity of a compound.[4][5]
This guide provides an in-depth comparison of orthogonal assay strategies for the validation of hits from a screening campaign for modulators of a hypothetical G-protein coupled receptor (GPCR), "Receptor X," a target implicated in neurological disorders. We will use the compound 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one , a molecule containing the versatile piperidine scaffold often found in centrally active agents, as our case study.[6][7] The objective is to provide researchers, scientists, and drug development professionals with a framework for designing and executing a robust validation cascade that ensures only high-quality, on-target modulators advance toward lead optimization.
Chapter 1: The Foundational Principle of Orthogonal Validation
Orthogonal validation is a crucial strategy in drug discovery designed to confirm that the activity observed in a primary assay is genuine and directed at the biological target of interest, rather than being an artifact of the assay technology.[3] An orthogonal assay is deliberately designed with a different detection principle or to measure a distinct biological endpoint from the primary screen.[5][8] If a compound demonstrates consistent activity across two or more orthogonal methods, confidence in it being a "true hit" increases substantially.[8]
This approach is critical for filtering out common sources of false positives in HTS, such as:
-
Compound Interference: Molecules that absorb light or fluoresce at similar wavelengths to the assay's reporter system.[3]
-
Non-specific Activity: Compounds that act through aggregation or other mechanisms that are not related to specific binding at the target.[9]
-
Technology-Dependent Effects: Hits that are only active due to the specific format or reagents of the primary assay.[3]
The logical flow of a robust hit validation cascade is designed to systematically increase confidence while eliminating artifacts at each stage.
Caption: Logical workflow for orthogonal hit validation.
Chapter 2: Designing a Multi-Faceted Screening Cascade
The selection of assays is paramount. For our hypothetical screening of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one against Receptor X, we will design a cascade that moves from a high-throughput biochemical assay to a lower-throughput, more physiologically relevant cell-based assay.
Primary Assay: Fluorescence Polarization (FP) Competitive Binding
A fluorescence polarization (FP) assay is an excellent choice for a primary HTS campaign targeting a GPCR.[10] It is a homogeneous (no-wash) biochemical assay that measures the binding of a small, fluorescently labeled ligand (tracer) to the larger receptor protein.
-
Principle: When the small tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to the large receptor, its tumbling slows dramatically, and the emitted light remains highly polarized. A test compound that binds to the receptor will displace the tracer, causing a decrease in polarization.
-
Causality: We choose FP for its scalability, robustness (often yielding high Z' factors), and sensitivity, making it ideal for screening large compound libraries.[1][11]
Orthogonal Assay 1: Surface Plasmon Resonance (SPR)
To confirm direct binding in a completely different format, Surface Plasmon Resonance (SPR) is an ideal orthogonal choice.[2]
-
Principle: SPR is a label-free technology that detects changes in mass on a sensor chip surface. The target receptor is immobilized on the chip, and a solution containing the test compound is flowed over it. Direct binding of the compound to the receptor increases the mass on the surface, which is detected in real-time as a change in the refractive index.
-
Causality: SPR is orthogonal to FP because it is label-free, eliminating artifacts from fluorescent compounds.[2] Furthermore, it provides valuable kinetic data (association and dissociation rates), offering deeper insight into the binding mechanism beyond the simple affinity measurement from the primary screen.[12]
Orthogonal Assay 2: Cell-Based Calcium Flux Assay
The most critical validation step involves moving from a purified protein system to a living cell.[13] Since many GPCRs, including our hypothetical Receptor X, signal through the Gαq pathway, a calcium flux assay is a direct measure of functional receptor activation or inhibition.[14]
-
Principle: Cells expressing Receptor X are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated, it triggers the release of intracellular calcium stores, causing a rapid and measurable increase in fluorescence. An antagonist, like our potential hit, would block this fluorescence increase when the cells are challenged with a known agonist.
-
Causality: This assay confirms multiple critical properties simultaneously:
Caption: Experimental workflow for the screening cascade.
Chapter 3: Detailed Experimental Protocols
The following protocols are representative and must be optimized and validated according to established guidelines to ensure data reliability and reproducibility.[17][18]
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the inhibitory concentration (IC50) of test compounds against the binding of a fluorescent tracer to Receptor X.
Materials:
-
Purified Receptor X protein
-
Fluorescent tracer ligand (e.g., TAMRA-labeled standard antagonist)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% BSA, pH 7.4
-
Test Compound: 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, serially diluted in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a 2X solution of Receptor X in Assay Buffer at a concentration predetermined to be on the steep part of the binding curve (e.g., Kd concentration).
-
Prepare a 2X solution of the fluorescent tracer in Assay Buffer.
-
Using an acoustic dispenser, transfer 50 nL of serially diluted test compound or DMSO (control) into the wells of the 384-well plate.
-
Add 5 µL of the 2X Receptor X solution to all wells except those designated for "no protein" controls. Add 5 µL of Assay Buffer to these wells instead.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells. The final volume is 10 µL.
-
Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a microplate reader equipped for FP, measuring parallel and perpendicular fluorescence emission.
-
Calculate FP values (in mP) and plot against compound concentration to determine the IC50.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
Objective: To confirm direct binding and determine the binding affinity (KD) of the test compound to Receptor X.
Materials:
-
SPR instrument with a sensor chip (e.g., CM5)
-
Purified Receptor X protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-P+ (HEPES, NaCl, P20 surfactant), pH 7.4
-
Test Compound: Serially diluted in Running Buffer with matched DMSO concentration.
Procedure:
-
Immobilize Receptor X onto the sensor chip surface via standard amine coupling chemistry to a target density of ~5000 RU.
-
Flow Running Buffer over the sensor surface until a stable baseline is achieved.
-
Inject a series of concentrations of the test compound (e.g., 0.1 to 10 µM) over the receptor and reference flow cells for a set association time (e.g., 180 seconds).
-
Flow Running Buffer over the surface for a set dissociation time (e.g., 300 seconds).
-
After each cycle, regenerate the surface with a brief injection of a mild buffer (e.g., low pH glycine) if necessary.
-
Subtract the reference channel signal from the active channel to obtain specific binding sensorgrams.
-
Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Protocol 3: Cell-Based Calcium Flux Assay
Objective: To measure the functional antagonism (EC50) of the test compound on Receptor X expressed in a cellular context.
Materials:
-
HEK293 cells stably expressing Receptor X.
-
Assay Medium: DMEM with 0.1% BSA.
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM).
-
Receptor X agonist (for stimulation).
-
Test Compound: Serially diluted in Assay Medium.
-
384-well, black-walled, clear-bottom microplates.
Procedure:
-
Seed the Receptor X-HEK293 cells into 384-well plates at a density of ~20,000 cells/well and incubate overnight.
-
Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Remove the dye solution and replace it with Assay Medium containing the appropriate serial dilution of the test compound or vehicle control. Incubate for 20 minutes.
-
Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add a pre-determined concentration (e.g., EC80) of the Receptor X agonist to all wells.
-
Immediately begin measuring the fluorescence signal every second for at least 2-3 minutes.
-
Calculate the maximal fluorescence response and plot the inhibition of this response against the test compound concentration to determine the functional EC50.
Chapter 4: Data Presentation and Interpretation
Clear and concise data presentation is essential for decision-making.[5] The hypothetical data below illustrates a successful hit validation cascade for our compound of interest.
Table 1: Comparative Performance of Compounds Across the Assay Cascade
| Compound ID | Assay Type | Principle | Endpoint Measured | Result (IC50/EC50) | Hit Confirmation |
| 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | FP Binding | Biochemical | Tracer Displacement | 1.2 µM | Primary Hit |
| SPR Binding | Biochemical (Label-Free) | Direct Binding (KD) | 1.5 µM | Orthogonal Confirmed | |
| Calcium Flux | Cell-Based Functional | Agonist Inhibition | 2.1 µM | Functionally Active | |
| Negative Control | FP Binding | Biochemical | Tracer Displacement | > 50 µM | Inactive |
| SPR Binding | Biochemical (Label-Free) | Direct Binding (KD) | No Binding | Inactive | |
| Calcium Flux | Cell-Based Functional | Agonist Inhibition | > 50 µM | Inactive | |
| Assay Artifact (Fluorescent Cmpd) | FP Binding | Biochemical | Tracer Displacement | 3.5 µM | Primary Hit |
| SPR Binding | Biochemical (Label-Free) | Direct Binding (KD) | No Binding | False Positive | |
| Calcium Flux | Cell-Based Functional | Agonist Inhibition | > 50 µM | False Positive |
Table 2: Key Assay Validation Parameters
| Parameter | FP Binding Assay | SPR Binding Assay | Calcium Flux Assay | Acceptance Criteria |
| Z' Factor | 0.78 | N/A | 0.81 | ≥ 0.5[11] |
| Signal-to-Background | 4.5 | N/A | 6.2 | ≥ 3[11] |
| CV% (Controls) | 6.5% | < 5% (RU) | 8.1% | ≤ 10%[11] |
Interpretation: The data clearly demonstrates the power of the orthogonal workflow. Our lead compound showed consistent low-micromolar activity across all three assays, which rely on different physical and biological principles. The biochemical FP result was validated by the label-free SPR assay, confirming direct target engagement.[12] Crucially, this binding translated into functional antagonism in a cell-based assay, confirming the compound is cell-permeable and biologically active in a more relevant system.[13][15]
Conversely, the known fluorescent artifact was flagged as a hit in the primary FP screen but failed completely in the orthogonal SPR and cell-based assays. This is a classic example of a false positive being successfully eliminated, saving significant downstream resources.[3]
Chapter 5: Conclusion and Best Practices
The validation of hits from a primary high-throughput screen is a multi-step process that requires careful planning and scientific rigor. Relying on a single assay is insufficient and carries a high risk of pursuing artifactual hits. A well-designed orthogonal validation cascade, incorporating both biochemical and cell-based methods, is the industry standard for mitigating this risk.[5][13]
As demonstrated with our case study of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, this approach provides the necessary layers of evidence to build a compelling data package. By confirming direct target binding and functional cellular activity through independent methodologies, researchers can have high confidence that they are advancing genuine, on-target modulators into the costly and resource-intensive stages of lead optimization. This adherence to scientific integrity is not just good practice—it is essential for the successful and efficient discovery of new medicines.
References
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.
- EvitaChem. (n.d.). 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride.
- Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?.
- Bioanalytical Method Validation. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Singh, S., et al. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. American Journal of Cancer Research.
- AXXAM. (n.d.). Biochemical Assays for Drug Discovery.
- Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation.
- FDA. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Ofni Systems. (n.d.). Assay Validation Guidelines.
- Inglese, J., et al. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC.
- NorthEast BioLab. (2025, March 19). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery.
- Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.
- News-Medical.Net. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing.
- Dahlin, J. L., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
- Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data.
- Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
- Erlanson, D. A. (2016, November 30). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery.
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Fredin Haslum, M., et al. (n.d.). Validating model prediction in secondary screen Model validation using.... ResearchGate.
- Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
- Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
- PubMed. (2010, February 15). Development and validation of a secondary screening assay for TRPM8 antagonists using QPatch HT.
- Sipes, N. S., et al. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC.
- Benchchem. (n.d.). A Guide to Orthogonal Methodologies for the Validation of Spirodionic Acid Assay Results.
- World Health Organization (WHO). (n.d.). Preventing HIV misdiagnosis.
- Benchchem. (n.d.). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
- Wiedmer, L., et al. (2024, July 9). Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. PMC.
- Schierz, A. C. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. PMC.
- Jasper, J., et al. (2021, March 12). Compound Set Enrichment: A Novel Approach to Analysis of Primary HTS Data. Journal of Chemical Information and Modeling.
- BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?.
- MDPI. (2023, May 17). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC.
- Thorne, N., et al. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Pu, L., et al. (2024, November 21). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
- NCBI Bookshelf. (n.d.). Comprehensive list of HTS approaches and considerations by epidemic setting.
- European Pharmaceutical Review. (2008, June 19). Utilisation of secondary screening.
- IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application.
- Northwestern Medical Journal. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation.
- Ministry of Health. (n.d.). NATIONAL COMPREHENSIVE HIV TESTING SERVICE (HTS) TRAINING.
- World Health Organization (WHO). (n.d.). WHO Encourages Countries to Adapt HIV Testing Strategies in Response to Changing Epidemic.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- Appchem. (n.d.). 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
- Schepmann, D., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
- Benchchem. (n.d.). The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry.
- ReliefWeb. (2024, July 11). Strengthening HIV Testing Services Through Three HIV Test Strategy - Lesotho.
- ResearchGate. (2025, September 27). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3.
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axxam.com [axxam.com]
- 5. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 6. evitachem.com [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery | IntechOpen [intechopen.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. tandfonline.com [tandfonline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. fda.gov [fda.gov]
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and a Foundational Principle: Proactive Waste Management
The cornerstone of safe chemical handling is a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one (CAS No. 2098011-79-9) is not widely available, we can infer its hazard profile by examining structurally analogous compounds.[1] A closely related substance, 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol, is classified with the following hazards:
Furthermore, the piperidine moiety itself is characteristic of compounds that can be flammable, toxic, and corrosive.[3][4] Therefore, it is imperative to treat 2-(4-(aminomethyl)piperidin-1-yl)-1-phenylethan-1-one as a hazardous substance, adopting a cautious approach to its handling and disposal.
This proactive assessment directly informs our disposal strategy. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous materials. This means that the generator of the waste is responsible for its safe management from creation to final disposal.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the appropriate PPE must be worn. This is a non-negotiable standard mandated by the Occupational Safety & Health Administration (OSHA).[6] Given the presumed hazards, the following PPE is required:
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes of the chemical or its solutions.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, a likely route of exposure for toxic effects.[7] |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. | Protects clothing and skin from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling potentially toxic aerosols or dust. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process, not a singular action. Disposing of this compound by pouring it down the sink is strictly prohibited and violates regulatory standards.[8][9] The following workflow ensures safety and compliance.
Step 1: Waste Segregation
Never mix different chemical wastes unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[8] 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one waste should be segregated as follows:
-
Solid Waste: Collect un-used or contaminated solid 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one in a dedicated hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a separate liquid hazardous waste container. Do not mix with other waste streams like halogenated solvents unless your EHS protocol permits it. This compound would typically be classified with "Nitrogenous Hydrocarbon" waste streams.[8]
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, are considered hazardous solid waste and must be collected in a designated, lined container.[7][10]
Step 2: Container Selection and Labeling
The integrity of your waste containment is critical to preventing leaks and ensuring proper identification.
-
Container Choice: Use containers made of a compatible material (e.g., polyethylene for many organic wastes) that can be securely sealed.[8][11] The original container can be repurposed for waste if it is properly relabeled.[8] Ensure the container is filled to no more than 80% capacity to prevent spills.[8]
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label, often provided by your EHS office, must include:
Step 3: Secure Storage
Pending pickup, hazardous waste must be stored safely and securely.
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area within your laboratory.[12]
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (like a tub or bin) to contain any potential leaks.[8]
-
Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[3]
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Contact EHS: Your institution's EHS office is responsible for the collection and disposal of hazardous waste.[11] Contact them to schedule a waste pickup.
-
Documentation: Complete all required waste disposal forms accurately. This documentation is a crucial part of the "cradle-to-grave" tracking system mandated by the EPA.[11][12]
-
Professional Disposal: The waste will be handled by a licensed professional waste disposal company, which will typically use high-temperature incineration for organic compounds of this nature.[4][10]
The following diagram illustrates the comprehensive workflow for the proper disposal of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
Sources
- 1. appchemical.com [appchemical.com]
- 2. nextsds.com [nextsds.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. epa.gov [epa.gov]
- 6. osha.gov [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 9. safety.rice.edu [safety.rice.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one: A Guide for Laboratory Professionals
The cornerstone of laboratory safety is a proactive, rather than reactive, approach. Understanding the potential hazards associated with a chemical's functional groups allows for the implementation of engineering controls, personal protective equipment (PPE), and handling protocols that mitigate risk. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed safety decisions.
Hazard Assessment and Core Safety Principles
Based on the hazard profiles of analogous compounds, 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure. The primary hazards associated with similar aminomethylpiperidine derivatives include:
-
Skin Corrosion/Irritation: Capable of causing skin irritation and, in some cases, severe burns.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2][3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][4]
Therefore, all handling procedures must be designed to prevent any direct contact with the compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for preventing exposure. The following table summarizes the recommended PPE for handling 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can lead to irritation or burns.[5][6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[7] |
| Eyes/Face | Safety goggles with side shields and a face shield | To protect against splashes and aerosols that can cause serious eye damage.[6][8] |
| Body | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination.[5][6] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[2][9] |
Operational Workflow: From Receipt to Disposal
A structured workflow is essential for minimizing the risk of exposure and ensuring the safe handling of this compound at every stage.
Caption: Workflow for handling 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one.
Step-by-Step Handling Protocol
-
Preparation:
-
Don PPE: Before entering the laboratory, put on a lab coat, followed by safety goggles, a face shield, and chemical-resistant gloves.
-
Work in a Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Prepare for Spills: Have a spill kit readily available. This should include an absorbent material like sand or vermiculite, and appropriate waste disposal bags.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the solid compound in the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing.
-
Transfer: Use a clean pipette or syringe to transfer the solution.
-
-
Cleanup:
-
Decontamination: Wipe down all surfaces in the fume hood with an appropriate decontaminating solution.
-
PPE Removal: Remove gloves using a technique that avoids touching the outer surface with your bare hands. Dispose of them in a designated hazardous waste container. Remove your lab coat and store it appropriately. Wash your hands thoroughly with soap and water.[5]
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][10] Remove contaminated clothing.[10] Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air.[4][10] If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4][10] Seek immediate medical attention.[4] |
Spill Response Protocol
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[5]
-
Clean: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Stewardship
All waste containing 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[11] Do not dispose of this chemical down the drain or in the regular trash.[5][11]
Conclusion
By understanding the potential hazards and diligently following the safety protocols outlined in this guide, researchers can confidently and safely handle 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one. A culture of safety, built on a foundation of scientific understanding and procedural discipline, is the bedrock of innovative and successful research.
References
-
NextSDS. (n.d.). 2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023, December 22). Safety Data Sheet. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 4-(アミノメチル)ピペリジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. keyorganics.net [keyorganics.net]
- 6. carlroth.com [carlroth.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. americanchemistry.com [americanchemistry.com]
- 9. peptide.com [peptide.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
